Pyrylium
説明
特性
CAS番号 |
289-67-8 |
|---|---|
分子式 |
C5H5O+ |
分子量 |
81.09 g/mol |
IUPAC名 |
pyrylium |
InChI |
InChI=1S/C5H5O/c1-2-4-6-5-3-1/h1-5H/q+1 |
InChIキー |
WVIICGIFSIBFOG-UHFFFAOYSA-N |
SMILES |
C1=CC=[O+]C=C1 |
正規SMILES |
C1=CC=[O+]C=C1 |
製品の起源 |
United States |
Foundational & Exploratory
The Genesis of Pyrylium Salts: A Technical Retrospective on Adolf von Baeyer's Pioneering Synthesis
For Immediate Release
MUNICH, Germany – December 16, 2025 – Over a century ago, the landscape of heterocyclic chemistry was irrevocably changed by the pioneering work of German chemist Adolf von Baeyer. In a seminal 1911 publication co-authored with Jean Piccard, von Baeyer reported the first synthesis of a pyrylium salt, a class of aromatic, oxygen-containing heterocycles.[1][2][3] This technical guide delves into the core of this landmark achievement, offering a detailed examination of the synthesis, experimental protocols, and the logical framework that opened the door to a new domain of organic chemistry. This work is intended for researchers, scientists, and professionals in drug development who are interested in the historical and chemical foundations of heterocyclic chemistry.
Introduction to this compound Compounds
This compound salts are cationic, six-membered heterocyclic compounds containing an oxygen atom within an aromatic ring. The positive charge is delocalized across the ring, conferring a unique stability and reactivity to these molecules. Their discovery was a significant milestone, providing a new class of synthons for the preparation of a wide variety of other organic compounds, including pyridines, pyridinium (B92312) salts, and benzene (B151609) derivatives.[4] The work of von Baeyer in this area was an extension of his broader investigations into oxonium salts, which are compounds containing a trivalent, positively charged oxygen atom.[5][6][7]
The First Synthesis: An Acid-Catalyzed Condensation
The inaugural synthesis of a this compound salt, specifically a 2,4,6-trisubstituted this compound perchlorate (B79767), was achieved through the acid-catalyzed condensation of acetophenone (B1666503) and benzaldehyde.[8][9][10] This reaction proceeds through a series of well-understood steps, beginning with an aldol (B89426) condensation, followed by a Michael addition, and culminating in a cyclization and dehydration to form the aromatic this compound ring.
The overall reaction can be summarized as follows:
2 Acetophenone + 1 Benzaldehyde + Acid → 2,4,6-Triphenylthis compound (B3243816) Salt + 2 H₂O + Reduced Byproducts
Experimental Protocols
Caution: Organic perchlorate salts are potentially explosive and should be handled with extreme care in a professional laboratory setting with appropriate safety precautions.
Materials:
-
Benzalacetophenone (Chalcone)
-
Acetophenone
-
Acetic Anhydride
-
70% Perchloric Acid
-
Diethyl Ether
-
Ice-salt bath
-
Three-necked flask with mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
In a three-necked flask, dissolve benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in acetic anhydride.
-
Cool the mixture to 0°C using an ice-salt bath.
-
With vigorous stirring, slowly add 70% perchloric acid (approximately 0.5 mole) dropwise from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature at or below 10°C.[11]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.
-
The product will precipitate as a crystalline solid. Collect the crystals by vacuum filtration.
-
Wash the crystals thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.[1]
-
The product can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2,4,6-triphenylthis compound salts with various counterions, based on modern adaptations of Baeyer's method.
| Counterion | Typical Yield | Melting Point (°C) | Reference |
| Perchlorate (ClO₄⁻) | 60-70% | 293-295 | [11] |
| Tetrafluoroborate (BF₄⁻) | 63-68% | 251-257 | [12] |
| Tosylate (OTs⁻) | High | 245-247 | [1] |
Logical and Experimental Workflow
The synthesis of 2,4,6-triphenylthis compound perchlorate follows a logical progression of bond-forming and ring-closing events. The following diagrams illustrate the key relationships in this process.
Caption: Logical flow of the this compound salt synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
Adolf von Baeyer's first synthesis of this compound compounds was a landmark achievement that laid the groundwork for a vast and fruitful area of heterocyclic chemistry. The acid-catalyzed condensation reaction he developed remains a cornerstone of this compound salt synthesis today. The principles established in his early 20th-century work continue to be relevant in modern organic synthesis, demonstrating the enduring legacy of his contributions to the field. Researchers and professionals in drug development can draw a direct line from the complex heterocyclic scaffolds in modern pharmaceuticals back to the foundational discoveries of pioneers like von Baeyer.
References
- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 2. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Pyrylium Ring: A Hub of Reactivity for Nucleophilic Attack
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrylium ring, a six-membered aromatic cation containing an oxygen heteroatom, stands as a cornerstone in heterocyclic chemistry, offering a versatile platform for the synthesis of a myriad of other cyclic and acyclic compounds. Its inherent positive charge and the high electronegativity of the oxygen atom render the ring highly susceptible to nucleophilic attack, making it a powerful synthon in organic synthesis and a key structural motif in various applications, including the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring with nucleophiles, detailing reaction mechanisms, substituent effects, and experimental protocols for key transformations.
Core Principles of Reactivity
The chemical behavior of the this compound cation is dominated by its pronounced electrophilicity. Unlike benzene (B151609) or pyridine, the this compound ring is exceptionally reactive towards nucleophiles and resistant to electrophilic aromatic substitution.[1] This reactivity is a direct consequence of the positively charged oxygen atom, which strongly perturbs the electron distribution within the aromatic system, creating significant positive charge density at the α (2,6) and γ (4) positions.
Nucleophilic attack is the primary mode of reaction, and it almost invariably occurs at these electron-deficient carbon centers. The course of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern of the this compound ring, and the reaction conditions.
The ANRORC Mechanism: A Common Pathway
A frequent mechanistic pathway for the reaction of this compound salts with nucleophiles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][2] This multi-step process is central to understanding the transformation of the this compound ring into other heterocyclic systems.
Caption: General ANRORC mechanism pathway.
The process initiates with the nucleophilic addition to an α-position of the this compound ring, forming a transient 2H-pyran adduct. This adduct then undergoes a thermally allowed electrocyclic ring-opening to yield an open-chain intermediate, typically a pentadienone derivative.[3] Finally, this intermediate cyclizes, often with the elimination of a small molecule like water, to form a new, more stable aromatic or heterocyclic ring.
Reactions with Various Nucleophiles
The versatility of the this compound ring is showcased by its reactions with a wide array of nucleophiles, leading to a diverse range of products.
Caption: Products from this compound salt reactions.
Nitrogen Nucleophiles
-
Ammonia (B1221849): Reaction with ammonia provides a direct route to substituted pyridines.[4]
-
Primary Amines: Primary amines react with this compound salts to yield N-substituted pyridinium salts, which are themselves valuable synthetic intermediates.[4] The kinetics of this reaction are influenced by the basicity of the amine and can be acid- or base-catalyzed.[5]
-
Hydroxylamine (B1172632): The reaction with hydroxylamine leads to the formation of pyridine-N-oxides.[4]
Sulfur Nucleophiles
-
Hydrogen Sulfide (B99878) and Sulfide Ions: Treatment of this compound salts with hydrogen sulfide or sodium sulfide is a common method for the synthesis of thiothis compound salts, where the oxygen atom of the this compound ring is replaced by sulfur.[4]
Carbon Nucleophiles
-
Active Methylene Compounds: Carbanions derived from active methylene compounds (e.g., nitromethane, malononitrile) attack the this compound ring, leading to the formation of substituted benzene derivatives.[4][6]
-
Cyanide Ion: The reaction with cyanide ions typically results in the formation of cyanodienones through ring opening.[3]
Phosphorus Nucleophiles
-
Phosphine (B1218219) Derivatives: this compound salts can be converted to phosphabenzenes (phosphinines) by reaction with phosphine (PH₃) or tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃).[7][8]
Quantitative Data on this compound Reactivity
The reactivity of this compound salts can be quantitatively assessed through kinetic and equilibrium studies. The following tables summarize key data for the hydrolysis of this compound salts and the yields of pyridinium salt formation.
Table 1: Hydrolysis of Substituted this compound Salts
| This compound Cation | pK'a | Conditions | Reference |
| 2,4,6-Trimethylthis compound | 6.7 | H₂O, 25°C, 0.1 M ionic strength | |
| 2,4,6-Trimethylthis compound | 7.6 | D₂O, 25°C, 0.1 M ionic strength | |
| 2-Methyl-4,6-diphenylthis compound | 6.2 | H₂O, 25°C, 0.1 M ionic strength | |
| 2,4,6-Triphenylthis compound (B3243816) | 5.0 | H₂O, 25°C, 0.1 M ionic strength |
Table 2: Yields for the Synthesis of N-Substituted 2,4,6-Triphenylpyridinium Salts
| Primary Amine | Yield (%) | Reference |
| Benzylamine (B48309) | 95 | [7] |
| Aniline | 92 | [7] |
| 4-Methoxybenzylamine | 44-54 | |
| Allylamine | 44-54 | |
| n-Butylamine | 41-59 | |
| Isopropylamine | 25-37 |
Substituent Effects on Reactivity
The electronic and steric nature of substituents on the this compound ring significantly influences its reactivity and the regioselectivity of nucleophilic attack.
-
Electronic Effects: Electron-withdrawing groups on the this compound ring generally increase its electrophilicity and enhance the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
-
Steric Effects: Bulky substituents at the α-positions can hinder the approach of a nucleophile, potentially directing the attack to the γ-position or slowing down the reaction rate.[3][9] For instance, in the reaction of 2,4,6-trisubstituted this compound cations with an α-methyl and a different α-substituent, nucleophilic attack often preferentially occurs at the carbon adjacent to the smaller methyl group.[10]
Experimental Protocols for Key Transformations
The following section provides detailed methodologies for the synthesis of common this compound salts and their conversion to other key heterocyclic compounds.
Caption: A typical experimental workflow.
Protocol 1: Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate
This protocol is adapted from a standard procedure for the synthesis of aromatic this compound salts.[11]
-
Reagents: Benzalacetophenone (chalcone), acetophenone (B1666503), 1,2-dichloroethane (B1671644), 52% ethereal solution of fluoboric acid, diethyl ether.
-
Procedure:
-
In a flask, dissolve benzalacetophenone (1.00 mole) and acetophenone (0.50 mole) in 350 ml of 1,2-dichloroethane.
-
Warm the mixture to 70–75°C.
-
With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Cool the mixture and let it stand overnight in a refrigerator.
-
Collect the crystalline product by filtration and wash it thoroughly with diethyl ether.
-
Additional product can be obtained by adding diethyl ether to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.
-
Protocol 2: Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate (B79767)
This protocol details the conversion of a this compound salt to a pyridinium salt.[7]
-
Reagents: 2,4,6-Triphenylthis compound perchlorate, ethanol, benzylamine.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,4,6-triphenylthis compound perchlorate (10 mmol) in 50 mL of ethanol with gentle warming to obtain a clear solution.
-
Add benzylamine (10 mmol) dropwise to the solution with stirring.
-
Reflux the reaction mixture for 3 hours. A color change and/or precipitation may be observed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to complete precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Protocol 3: Synthesis of 2,4,6-Triarylthiothis compound Salts from this compound Salts
This general method allows for the conversion of this compound salts to their thiothis compound analogs.[1]
-
Reagents: this compound salt, sodium sulfide, aqueous acetone, mineral acid (e.g., perchloric acid).
-
Procedure:
-
React the this compound salt with sodium sulfide in a mixture of water and acetone.
-
After the initial reaction, acidify the mixture with a mineral acid.
-
The thiothis compound salt will precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
-
Applications in Drug Development and Research
The unique reactivity of the this compound ring has been harnessed in various aspects of drug discovery and biomedical research.
-
Scaffold for Bioactive Molecules: this compound salts and their derivatives have been investigated for their potential as antifungal and anticancer agents.[12][13] The ability to readily modify the substitution pattern allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Fluorescent Probes: The inherent fluorescence of many this compound derivatives makes them suitable for use as biological imaging agents and sensors.[1][14] They have been successfully employed for imaging mitochondria in live cells and for sensing pH changes.[1][14]
-
Late-Stage Functionalization: The selective reaction of this compound salts with primary amino groups provides a powerful tool for the late-stage functionalization of complex molecules, including drug candidates.[15][16]
Conclusion
The this compound ring is a highly reactive and versatile building block in organic chemistry. Its pronounced electrophilicity and susceptibility to nucleophilic attack, primarily through the ANRORC mechanism, enable the synthesis of a vast array of other heterocyclic and aromatic compounds. The reactivity of the this compound ring can be fine-tuned through the strategic placement of substituents, offering a high degree of control over the outcome of chemical transformations. The applications of this compound chemistry continue to expand, with significant contributions to materials science, and particularly to drug discovery and development, where it provides a platform for the synthesis of novel therapeutic agents and advanced bioimaging tools. A thorough understanding of the fundamental reactivity of the this compound ring is therefore essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. Fluorescent styrylthis compound probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. EP1036796A1 - Method for producing phosphabenzene compounds - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new pentacyclic this compound fluorescent probe that responds to pH imbalance during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. This compound Salt Reagent for Nucleophilic Aromatic Substitution Reactions of Amino Heteroaromatic Compounds | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Aromaticity and Stability of the Pyrylium Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrylium cation, a six-membered heterocyclic ring with a positively charged oxygen atom, stands as a cornerstone in synthetic organic chemistry and materials science. Its unique electronic structure, characterized by aromaticity, imparts a delicate balance of stability and reactivity. This technical guide provides a comprehensive exploration of the fundamental principles governing the aromaticity and stability of the this compound cation. It delves into the theoretical underpinnings of its aromatic nature, supported by quantitative data from spectroscopic and computational studies. Detailed experimental protocols for the synthesis of key this compound salts are provided, alongside an examination of their reactivity, particularly towards nucleophiles. This document aims to serve as an essential resource for researchers leveraging the distinct properties of this compound cations in drug development and other advanced applications.
Introduction
The this compound cation, with the chemical formula C₅H₅O⁺, is a planar, monocyclic, and heterocyclic organic cation.[1] The presence of a positively charged, trivalent oxygen atom within a six-membered conjugated ring system gives rise to its aromatic character, a defining feature that dictates its stability and chemical behavior.[1] While the parent this compound ion is highly reactive, its substituted derivatives, particularly those with aryl or alkyl groups at the 2, 4, and 6 positions, form stable, often crystalline salts with non-nucleophilic counterions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻).[2]
The inherent stability conferred by aromaticity, coupled with the high electrophilicity of the ring, makes this compound salts exceptionally versatile synthetic intermediates.[3] They are extensively used in the synthesis of a wide array of other heterocyclic compounds, most notably pyridines and pyridinium (B92312) salts.[3][4] The unique photophysical properties of this compound derivatives have also led to their application as photocatalysts, photosensitizers, and chromophores in functional materials.[2][5]
This guide will provide a detailed analysis of the factors contributing to the aromaticity and stability of the this compound cation, present quantitative data in a structured format, offer detailed experimental procedures for their synthesis, and visualize key concepts and reaction pathways.
Aromaticity of the this compound Cation
The aromaticity of the this compound cation can be understood through the lens of Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic character.[6][7][8]
Hückel's Rule and Electronic Structure
The this compound cation fulfills all the criteria for aromaticity as per Hückel's rule:
-
Cyclic and Planar: The six-membered ring is cyclic and adopts a planar conformation, allowing for effective overlap of p-orbitals.
-
Completely Conjugated: The ring consists of five sp²-hybridized carbon atoms and one sp²-hybridized, positively charged oxygen atom, each contributing a p-orbital to the π-system.[9]
-
(4n + 2) π-Electrons: The system contains 6 π-electrons (n=1), with each of the five carbon atoms contributing one electron and the oxygen atom contributing one electron from its p-orbital (the other lone pair resides in an sp² orbital in the plane of the ring).[9][10]
The delocalization of these 6 π-electrons over the entire ring results in a significant resonance stabilization, which is the hallmark of aromaticity.
Resonance Structures
The delocalization of the positive charge and π-electrons in the this compound cation can be represented by several resonance structures. The positive charge is primarily located on the oxygen atom and delocalized to the α (2 and 6) and γ (4) positions of the ring.[11][12][13][14] This charge distribution is a key factor in determining the cation's reactivity.
Computational and Spectroscopic Evidence for Aromaticity
Computational studies provide quantitative support for the aromaticity of the this compound cation. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess aromaticity, where a negative NICS value at the center of a ring indicates a diatropic ring current, characteristic of an aromatic system.[4][9] While benzene (B151609) is the archetypal aromatic compound with a NICS(1)zz value of -24.06, the this compound cation also exhibits negative NICS values, confirming its aromatic nature, although it is predicted to be less aromatic than benzene.[15]
Spectroscopic data also corroborate the aromatic character of the this compound cation. In ¹H NMR spectroscopy, the protons on the this compound ring are deshielded due to the ring current, appearing at chemical shifts typically in the range of δ 8.5-9.2 ppm.[9] The ¹³C NMR chemical shifts of the ring carbons are also indicative of the electron distribution in an aromatic system.[10][16][17][18]
Stability of the this compound Cation
The stability of the this compound cation is a direct consequence of its aromaticity. However, this stability is relative and is significantly influenced by the electronic nature of substituents on the ring and the surrounding medium.
Factors Influencing Stability
-
Aromatic Stabilization: The primary factor contributing to the stability of the this compound cation is its aromatic resonance energy. Although lower than that of benzene, this resonance energy is substantial enough to make this compound salts isolable compounds.[15][19]
-
Substituent Effects: The stability of this compound cations is greatly enhanced by the presence of substituents at the 2, 4, and 6 positions. Aryl and alkyl groups stabilize the positive charge through inductive effects and hyperconjugation. Electron-donating groups, in particular, increase stability by delocalizing the positive charge.
-
Counterion: this compound cations are always associated with a counterion. For the salt to be stable and isolable, a non-nucleophilic counterion such as tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) is required. Nucleophilic anions would readily attack the electrophilic this compound ring.
-
Solvent: this compound salts are generally stable in acidic or neutral non-aqueous solutions.[15] However, in the presence of nucleophilic solvents like water, they can undergo ring-opening reactions.[1][20]
Reactivity and Stability Trade-off
While aromatic, the this compound cation is a highly reactive species due to the strong electron-withdrawing effect of the positively charged oxygen atom. This makes the α (2, 6) and γ (4) positions highly electrophilic and susceptible to nucleophilic attack.[3][21] This reactivity is a key feature of this compound chemistry and is utilized in a variety of synthetic transformations.
The reaction with nucleophiles often proceeds via an initial addition to the α-position, leading to the formation of a 2H-pyran intermediate. This intermediate can then undergo ring-opening, and in the presence of certain nucleophiles, subsequent ring-closure to form a new heterocyclic system. This overall process is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[20][22][23]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simple and efficient visualization of aromaticity: bond currents calculated from NICS values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound, 2,4,6-tris(4-methylphenyl)-, tetrafluoroborate(1-) | 2713-21-5 [chemicalbook.com]
- 6. orientjchem.org [orientjchem.org]
- 7. The synthesis and reactions of sterically constrained this compound and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 2,4,6-Trimethylthis compound tetrafluoroborate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. poranne-group.github.io [poranne-group.github.io]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Infra-red absorption spectra of this compound salts | Semantic Scholar [semanticscholar.org]
- 13. Diagnosis of the σ-, π- and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules [ouci.dntb.gov.ua]
- 14. This compound, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 17. researchgate.net [researchgate.net]
- 18. 2,4,6-Triphenylthis compound tetrafluoroborate | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. spectrabase.com [spectrabase.com]
- 22. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 23. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
The Core Physicochemical Properties of 2,4,6-Triphenylpyrylium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-triphenylpyrylium (B3243816) salts, a class of organic compounds with significant applications as photosensitizers in photodynamic therapy (PDT) and as photocatalysts in organic synthesis.[1] This document details their key characteristics, experimental protocols for their synthesis and analysis, and visual representations of their mechanistic pathways.
Core Physicochemical Data
The fundamental properties of 2,4,6-triphenylthis compound salts are crucial for their application in experimental and developmental settings, influencing factors such as solubility, stability, and photochemical efficiency. The following tables summarize the key quantitative data for various 2,4,6-triphenylthis compound salts.
| Property | 2,4,6-Triphenylthis compound Tetrafluoroborate | 2,4,6-Triphenylthis compound Perchlorate | 2,4,6-Triphenylthis compound Chloride |
| Molecular Formula | C₂₃H₁₇BF₄O[2] | C₂₃H₁₇ClO₄[1] | C₂₃H₁₇ClO[3] |
| Molecular Weight | 396.19 g/mol [2] | 408.84 g/mol [1] | 344.83 g/mol [3] |
| Appearance | Yellow crystalline solid[1] | Yellow crystalline solid[1] | - |
| Melting Point | 250-251 °C[2] | Data not consistently available[1] | - |
| Solubility | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid.[4] | Soluble in polar organic solvents like acetonitrile (B52724) and trifluoroacetic acid. Insoluble in water, ethanol, and diethyl ether.[1] | - |
| Spectroscopic Property | 2,4,6-Triphenylthis compound Tetrafluoroborate | 2,4,6-Triphenylthis compound Perchlorate | 2,4,6-Triphenylthis compound Chloride |
| UV-Vis Absorption (λ_max_) | A redshift is observed in nonpolar solvents (dichloromethane) compared to acetonitrile.[5] | 355 nm, 405 nm (in acetonitrile)[1][6] | Absorbs in the blue-near ultraviolet spectral range in various solvents.[7] |
| Fluorescence Emission (λ_em_) | Fluorescence emission is in the range of 400 to 650 nm.[5] | 466 nm (when excited at 405 nm in acetonitrile)[1][6] | Emits in the blue-green spectral range.[7] |
| Fluorescence Quantum Yield (Φ_f_) | - | - | 0.84 in acetonitrile[7] |
| Molar Absorptivity (ε) | For the unsubstituted this compound salt, ε is 9000 L·mol⁻¹·cm⁻¹ at ca. 270 nm.[5] | Not Reported[8] | - |
| Electrochemical Property | 2,4,6-Triphenylthis compound Tetrafluoroborate |
| Excited State Reduction Potential | +2.55 V vs. SCE[9] |
| Ground State Reduction Potential | -0.35 V vs. SCE |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and the development of new applications. The following sections outline protocols for the synthesis and spectroscopic characterization of 2,4,6-triphenylthis compound salts.
Synthesis of 2,4,6-Triphenylthis compound Salts
A common and effective approach for the synthesis of 2,4,6-triphenylthis compound salts is the condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.[1]
General Procedure for 2,4,6-Triphenylthis compound Tetrafluoroborate:
-
Reaction Setup: In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 ml of 1,2-dichloroethane (B1671644).[10]
-
Addition of Reagent: Warm the contents of the flask to 70–75°C.[10] Add 160 ml of a 52% ethereal solution of fluoboric acid from the dropping funnel with stirring over 30 minutes.[10]
-
Crystallization: Allow the fluorescent mixture to stand overnight in a refrigerator.[10]
-
Isolation and Purification: Collect the crystalline product that separates on a Buchner funnel and wash it thoroughly with ether.[10] An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.[10] The product can be recrystallized from 650–700 ml of 1,2-dichloroethane to yield yellow needles.[10]
Spectroscopic Characterization
UV-Visible Absorption Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the this compound salt in a spectroscopic-grade solvent (e.g., acetonitrile) at a known concentration, typically in the micromolar range.[1]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution in a quartz cuvette (typically 1 cm path length) over a relevant wavelength range (e.g., 300-600 nm).[1]
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[1]
Fluorescence Spectroscopy:
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption analysis.[1]
-
Data Acquisition: In a luminescence spectrometer, set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[1] Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the full emission profile.[1]
-
Analysis: Determine the wavelength of maximum fluorescence emission (λ_em). The fluorescence quantum yield can be measured relative to a known standard.[1]
Signaling Pathways and Experimental Workflows
The utility of 2,4,6-triphenylthis compound salts largely stems from their photochemical properties, where they can act as potent photosensitizers. The following diagrams, generated using Graphviz, illustrate the general synthesis workflow and the mechanism of their photocatalytic action.
Caption: General synthesis workflow for 2,4,6-triphenylthis compound salts.
Caption: Mechanism of photocatalysis using a 2,4,6-triphenylthis compound salt.
References
- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. benchchem.com [benchchem.com]
- 8. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Electronic Structure and Resonance of Pyrylium Cations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrylium cations are six-membered heterocyclic compounds characterized by a positively charged, trivalent oxygen atom within an aromatic ring. This unique electronic configuration imparts significant stability and distinct reactivity, making them valuable intermediates in organic synthesis and functional components in materials science and medicinal chemistry. The delocalization of the positive charge across the ring system, particularly to the α (2,6) and γ (4) positions, governs their electrophilic nature and susceptibility to nucleophilic attack. This guide provides a comprehensive analysis of the electronic structure, resonance, and physicochemical properties of this compound cations, supported by quantitative data, detailed experimental and computational protocols, and logical workflow visualizations.
Electronic Structure and Aromaticity
The this compound cation, with the formula [C₅H₅O]⁺, is isoelectronic with benzene, featuring a planar, six-membered ring with six π-electrons, fulfilling Hückel's rule for aromaticity. The key distinction is the presence of a highly electronegative, positively charged oxygen atom, which significantly perturbs the electron distribution within the ring. This strong inductive effect withdraws electron density from the carbon atoms, rendering the ring electron-deficient and exceptionally resistant to electrophilic aromatic substitution.
The positive charge is not localized on the oxygen atom but is delocalized across the π-system through resonance. This delocalization is crucial to the cation's stability and reactivity, concentrating partial positive charges on the carbon atoms at the α (2 and 6) and γ (4) positions. Consequently, these positions are highly electrophilic and serve as the primary sites for nucleophilic attack.
Resonance Structures
The stability and charge distribution of the this compound cation can be depicted through several key resonance contributors. These structures illustrate the delocalization of the positive charge onto the carbon backbone, explaining the cation's electrophilicity at the α and γ positions.
An In-depth Technical Guide to the Core of Pyrylium Salt Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrylium salts are a fascinating and versatile class of cationic aromatic heterocycles characterized by a six-membered ring containing a positively charged oxygen atom.[1] This inherent positive charge and aromaticity bestow upon them unique electronic properties and a high degree of reactivity, making them invaluable reagents and building blocks in modern organic synthesis.[1][2] Despite being discovered over a century ago, the chemistry of this compound salts continues to be a vibrant area of research, with expanding applications in medicinal chemistry, materials science, and photoredox catalysis.[1] This technical guide provides a comprehensive overview of the core principles of this compound salt chemistry, including their synthesis, reactivity, and applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field.
Core Concepts: Synthesis and Reactivity
The utility of this compound salts stems from their accessibility through straightforward synthetic routes and their predictable reactivity, primarily with nucleophiles.
Synthesis of this compound Salts
The most common methods for synthesizing this compound salts involve the condensation of carbonyl compounds.
1. From Aldehydes and Ketones: A widely used method for preparing 2,4,6-trisubstituted this compound salts involves the acid-catalyzed condensation of an aryl methyl ketone and an aryl aldehyde.[2][3] This can be a one-pot reaction or a two-step process involving the pre-synthesis of a chalcone (B49325) intermediate.[2]
Diagram 1: General Synthesis of 2,4,6-Triarylthis compound Salts
Caption: Synthetic pathways to 2,4,6-triarylthis compound salts.
2. Balaban-Nenitzescu-Praill Synthesis: For the preparation of alkyl-substituted this compound salts, such as the 2,4,6-trimethylthis compound cation, the Balaban-Nenitzescu-Praill synthesis is often the method of choice. This reaction typically utilizes tertiary butanol and acetic anhydride (B1165640) in the presence of a strong acid like perchloric acid or tetrafluoroboric acid.[3]
Reactivity of this compound Salts
The positively charged oxygen atom in the this compound ring leads to a significant electron deficiency at the α (2,6) and γ (4) positions. This makes this compound salts highly susceptible to nucleophilic attack at these sites. In contrast, they are generally resistant to electrophilic substitution.[3][4]
1. Reaction with Nucleophiles and Ring Opening: A hallmark of this compound chemistry is their reaction with nucleophiles, which can lead to a variety of products. The initial attack usually occurs at an α-position, forming a 2H-pyran intermediate. This intermediate can then undergo a thermally allowed electrocyclic ring-opening to yield a 1,5-enedione, often referred to as a pseudobase.[3]
2. ANRORC Mechanism: In many reactions with nucleophiles, particularly those that can be incorporated into a new ring, this compound salts undergo an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism.[5][6] This pathway is fundamental to the conversion of this compound salts into other heterocyclic systems.
Diagram 2: The ANRORC Mechanism with a Generic Nucleophile
Caption: The ANRORC (Addition, Ring Opening, Ring Closure) mechanism.
3. Conversion to Other Heterocycles: The ANRORC mechanism provides a powerful synthetic tool for transforming this compound salts into a wide array of other heterocyclic compounds. For example, reaction with primary amines yields pyridinium (B92312) salts (Katritzky salts), while reaction with ammonia (B1221849) gives pyridines.[3][5] Similarly, phosphines can be used to generate phosphabenzenes, and hydrogen sulfide (B99878) leads to thiothis compound (B1249539) salts.[5]
Diagram 3: Formation of Katritzky Salts
Caption: Synthesis of Katritzky salts from this compound salts and primary amines.
Applications in Research and Development
The unique reactivity of this compound salts has led to their use in a variety of applications.
Medicinal Chemistry
This compound salts serve as key intermediates in the synthesis of pyridinium-based cationic lipids, which have shown promise as gene delivery agents.[7] The ability to readily modify the substituents on the this compound ring and the primary amine allows for the fine-tuning of the lipophilicity and structure of the final cationic lipid.[7]
Materials Science
The conversion of this compound salts into stable pyridinium polymers has been explored for the development of materials with interesting electronic and optical properties, such as electrochromism and photochromism.[8] Furthermore, their use in the construction of complex macrocycles and metallo-supramolecular architectures is an emerging area of research.[8][9]
Photoredox Catalysis
In recent years, this compound salts have gained significant attention as potent, metal-free photoredox catalysts.[5] Upon irradiation with visible light, they can be excited to a state with a high oxidation potential, enabling them to catalyze a wide range of organic transformations through single-electron transfer (SET) pathways.[5][10]
Diagram 4: Generalized Photoredox Catalytic Cycle of this compound Salts
Caption: Photoredox catalytic cycle involving a this compound salt as the photocatalyst.
Quantitative Data
The following tables summarize key quantitative data for representative this compound salts.
Table 1: Synthesis Yields of Common this compound Salts
| This compound Salt | Synthesis Method | Yield (%) | Reference(s) |
| 2,4,6-Triphenylthis compound Tetrafluoroborate (B81430) | Chalcone, Acetophenone (B1666503), HBF₄·Et₂O in DCE (Flow) | 74 | [11] |
| 2,4,6-Triphenylthis compound Tetrafluoroborate | Benzalacetophenone, Acetophenone, HBF₄·Et₂O in 1,2-dichloroethane (B1671644) (Batch) | 63-68 | [7] |
| 2,4,6-Triphenylthis compound Tetrafluoroborate | Acetophenone, Chalcone, HBF₄·Et₂O in DCE (Batch) | 72 | [6] |
| 2,4,6-Trimethylthis compound Tetrafluoroborate | t-Butyl alcohol, Acetic anhydride, HBF₄ | 41-43 | [12] |
| 2,4,6-Trimethylthis compound Trifluoromethanesulfonate | t-Butyl alcohol, Acetic anhydride, CF₃SO₃H | 40-42 | [13] |
Table 2: Spectroscopic Data for 2,4,6-Triphenylthis compound Tetrafluoroborate
| Data Type | Solvent | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference(s) |
| ¹H NMR | DMSO-d₆ | 9.24 (s, 2H), 8.67 (d, 6H), 7.94 (t, 3H), 7.86 (m, 6H) | [3] |
| ¹³C NMR | DMSO-d₆ | 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1 | [3] |
| UV-Vis (λ_max) | CH₂Cl₂ | ~410, ~360 | [14] |
| UV-Vis (λ_max) | CH₃CN | ~405, ~355 | [14] |
Table 3: Spectroscopic Data for 2,4,6-Trimethylthis compound Salts
| This compound Salt | Data Type | Solvent | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference(s) |
| 2,4,6-Trimethylthis compound Tetrafluoroborate | ¹H NMR | - | Data available in spectral databases | [15][16] |
| 2,4,6-Trimethylthis compound Tetrafluoroborate | UV-Vis (λ_max) | - | Data available in spectral databases | [15][16] |
Table 4: Electrochemical Properties of Selected this compound Salts
| This compound Salt | E(PC+*/PC•) (V vs. SCE in CH₃CN) | Reference(s) |
| 2,4,6-Triphenylthis compound Tetrafluoroborate | +2.3 | |
| 9-Mesityl-10-methylacridinium Perchlorate | +2.06 |
Experimental Protocols
Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate
This procedure is adapted from Organic Syntheses.[7]
Materials:
-
Benzalacetophenone (chalcone)
-
Acetophenone
-
1,2-Dichloroethane
-
52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)
-
Diethyl ether
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 mL of 1,2-dichloroethane.
-
Warm the mixture to 70–75 °C.
-
Add 160 mL of a 52% ethereal solution of fluoboric acid from the dropping funnel with stirring over 30 minutes.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Allow the fluorescent mixture to stand overnight in a refrigerator.
-
Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with diethyl ether.
-
An additional quantity of product can be obtained by adding 250 mL of ether to the mother liquor.
-
The typical yield is 125–135 g (63–68%) of yellow crystals. The product can be recrystallized from 1,2-dichloroethane for higher purity.
Synthesis of 2,4,6-Trimethylthis compound Trifluoromethanesulfonate
This procedure is adapted from Organic Syntheses.[13]
Materials:
-
Acetic anhydride
-
Anhydrous t-butyl alcohol
-
Trifluoromethanesulfonic acid
-
Anhydrous diethyl ether
Procedure:
-
In an Erlenmeyer flask, mix 18 mL (192 mmol) of acetic anhydride and 3.2 mL (34 mmol) of anhydrous t-butyl alcohol.
-
Add a few drops of trifluoromethanesulfonic acid and swirl until the initial esterification is complete.
-
Add the remaining trifluoromethanesulfonic acid (total of 3.0 mL, 33 mmol) in small portions over 10 minutes, allowing the temperature to rise to 60–70 °C.
-
Let the solution stand for 5 minutes, then cool in an ice bath.
-
Add 100 mL of anhydrous diethyl ether to precipitate the this compound salt.
-
Filter the mixture with suction and wash the crude product with an additional 50 mL of dry ether.
-
The typical yield is 3.6–3.8 g (40–42%) of mustard-colored to pale brown plates.
Synthesis of N-Alkylpyridinium Salts (Katritzky Salts) via Continuous Flow
This protocol is based on the work of Sambiagio et al.[11] and describes a telescoped two-step flow synthesis.
Setup:
-
Two continuous flow reactors with independent temperature and flow rate controls.
-
Syringe pumps for reagent delivery.
-
Back-pressure regulator.
Procedure:
-
Step 1: this compound Salt Synthesis:
-
Feed 1: A solution of acetophenone and chalcone in 1,2-dichloroethane (DCE).
-
Feed 2: A solution of HBF₄·Et₂O in DCE.
-
Pump both feeds into the first reactor at a set temperature (e.g., 110-130 °C) and residence time (e.g., 3-5 minutes).
-
-
Step 2: Katritzky Salt Synthesis:
-
The output from the first reactor is directly mixed with a solution of the desired primary amine in a suitable solvent.
-
This mixture is then passed through the second reactor at a higher temperature (e.g., 130 °C) and a longer residence time (e.g., 15 minutes).
-
-
Workup: The product can often be isolated by precipitation upon cooling or by addition of a non-polar solvent like diethyl ether.
Note: The specific flow rates, concentrations, and temperatures should be optimized for each specific substrate combination. This method offers significant advantages in terms of reaction time and scalability compared to traditional batch processes.
Conclusion
This compound salt chemistry offers a rich and diverse landscape for synthetic chemists. Their straightforward synthesis and predictable reactivity with nucleophiles make them powerful intermediates for the construction of a wide variety of other heterocyclic systems. The emergence of this compound salts as potent photoredox catalysts has further expanded their utility in modern organic synthesis. This guide has provided a foundational understanding of the core principles of this compound salt chemistry, supported by quantitative data and detailed experimental protocols, to empower researchers to effectively utilize these versatile compounds in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 6. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4,6-Triphenylthis compound tetrafluoroborate | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE(448-61-3) 1H NMR [m.chemicalbook.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of 2,4,6-Trimethylthis compound tetrafluoroborate - Chempedia - LookChem [lookchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Reactivity of Pyrylium and Thiopyrylium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the core structure and reactivity of pyrylium and thiothis compound (B1249539) salts. These six-membered heterocyclic cations are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates and exhibiting a range of biological activities. This document details their structural parameters, spectroscopic signatures, and reactivity towards nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Structures: A Comparative Analysis
This compound and thiothis compound cations are aromatic, six-membered rings containing a positively charged oxygen or sulfur atom, respectively.[1][2] They are isoelectronic with benzene (B151609). The replacement of a CH group in benzene with a more electronegative heteroatom significantly alters the electronic distribution within the ring, rendering them highly susceptible to nucleophilic attack.[3]
Thiothis compound is generally considered to be more aromatic than this compound. This is attributed to the lower electronegativity and higher polarizability of sulfur compared to oxygen, which allows for more effective delocalization of the positive charge.[1]
Structural Parameters
Computational studies using Density Functional Theory (DFT) provide insight into the geometric structures of these cations. The bond lengths and angles of the parent this compound and thiothis compound cations are presented in Table 1.
Table 1: Calculated Bond Lengths and Angles for this compound and Thiothis compound Cations
| Parameter | This compound Cation | Thiothis compound Cation |
| Bond Lengths (Å) | ||
| X-C2 (X=O, S) | 1.358 | 1.724 |
| C2-C3 | 1.378 | 1.391 |
| C3-C4 | 1.401 | 1.405 |
| Bond Angles (º) | ||
| C6-X-C2 | 120.3 | 104.1 |
| X-C2-C3 | 121.8 | 123.8 |
| C2-C3-C4 | 122.1 | 124.1 |
| C3-C4-C5 | 119.8 | 120.1 |
Data compiled from theoretical studies. The bond lengths and angles can vary with substitution.
The data reveals a notable difference in the C-X-C bond angle, which is significantly smaller for the thiothis compound cation due to the larger atomic radius of sulfur.
Spectroscopic Properties: 1H and 13C NMR
The 1H and 13C NMR spectra of this compound and thiothis compound salts are characterized by downfield chemical shifts for the ring protons and carbons, a consequence of the deshielding effect of the positive charge. The protons at the α (2,6) and γ (4) positions are the most deshielded.[4]
Table 2: Comparative 1H and 13C NMR Chemical Shifts (δ, ppm) for 2,4,6-Triphenyl-substituted Salts
| Nucleus | 2,4,6-Triphenylthis compound (B3243816) | 2,4,6-Triphenylthiothis compound |
| 1H NMR | ||
| H-3, H-5 | ~8.7 - 9.2 | ~8.5 - 8.9 |
| Phenyl-H | ~7.6 - 8.5 | ~7.5 - 8.4 |
| 13C NMR | ||
| C-2, C-6 | ~170 | ~165 |
| C-4 | ~165 | ~160 |
| C-3, C-5 | ~115 | ~125 |
| Phenyl-C | ~128 - 135 | ~128 - 136 |
Note: Chemical shifts are approximate and can vary depending on the solvent and counter-ion.[5][6][7]
The generally slightly upfield shifts observed for the thiothis compound salt relative to its this compound analogue are consistent with the greater aromaticity and more delocalized positive charge in the sulfur-containing ring.
Reactivity: A Tale of Two Heteroatoms
The reactivity of both this compound and thiothis compound salts is dominated by their electrophilicity. They readily react with a wide range of nucleophiles.[3] However, the nature of the heteroatom significantly influences their reactivity, with this compound salts being generally more reactive than their thiothis compound counterparts.[1]
Nucleophilic Attack and Ring Opening
The primary sites of nucleophilic attack are the α (2,6) and γ (4) positions, which bear the largest partial positive charges.[8] For this compound salts, this attack often leads to a ring-opened intermediate, a 1,5-enedione, also known as a pseudobase.[2] The formation of this pseudobase is reversible and pH-dependent. While no specific pKa values for the pseudobase formation of the parent compounds are readily available in the literature, it is known that 2,4,6-trisubstituted this compound salts are considerably stronger acids than acetic acid.[9]
Thiothis compound salts are less prone to ring-opening reactions. Their reaction with nucleophiles can lead to either substitution at a substituent on the ring or addition to the ring, which may or may not be followed by ring opening, depending on the nucleophile and reaction conditions.[10] For instance, with nucleophiles like thiophenol or aniline, 4-chlorothiothis compound undergoes substitution at the 4-position, whereas Grignard reagents and alkyl amines lead to ring-opening.[10]
The general mechanism for the reaction of a this compound salt with a primary amine to form a pyridinium (B92312) salt is depicted below. This is a powerful synthetic transformation, widely used for the preparation of a variety of substituted pyridines and pyridinium salts.[11]
Figure 1: Reaction of a this compound salt with a primary amine.
Conversion of this compound to Thiothis compound Salts
A key reaction highlighting the difference in reactivity is the conversion of this compound salts to thiothis compound salts. This is typically achieved by treatment with a sulfide (B99878) source, such as sodium sulfide.[1] The reaction proceeds via nucleophilic attack of the sulfide ion on the this compound ring, followed by ring opening and subsequent recyclization with the expulsion of the oxygen atom.
Figure 2: Conversion of a this compound to a thiothis compound salt.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and manipulation of these compounds. The following sections provide protocols for the synthesis of representative this compound and thiothis compound salts.
Synthesis of 2,4,6-Trimethylthis compound Perchlorate (B79767)
This procedure is adapted from Organic Syntheses.[12] Caution: Perchlorate salts are potentially explosive and should be handled with extreme care by trained personnel using appropriate safety precautions.
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, mix acetic anhydride (B1165640) and t-butyl alcohol.
-
Slowly add a 70% solution of perchloric acid while maintaining the temperature below 8 °C.
-
Slowly add mesityl oxide, followed by the slow addition of more acetic anhydride.
-
Remove the cooling bath and allow the exothermic reaction to proceed, with the temperature rising to 50-70 °C.
-
After the exotherm subsides, heat the mixture on a steam bath for 15 minutes.
-
Cool the mixture to 15 °C to allow the product to crystallize.
-
Collect the crystals by filtration, wash with a 1:1 mixture of acetic acid and ether, and then with ether.
-
The product can be air-dried to yield yellow crystals.
Figure 3: Workflow for the synthesis of 2,4,6-trimethylthis compound perchlorate.
Synthesis of 2,4,6-Triphenylthiothis compound Perchlorate
This procedure describes the conversion of a this compound salt to a thiothis compound salt.[2]
Procedure:
-
Suspend 2,4,6-triphenylthis compound perchlorate in acetone (B3395972) and warm the mixture to approximately 40 °C.
-
Add a solution of sodium sulfide nonahydrate in distilled water. A deep ruby-red color will develop.
-
Stir the mixture for 30 minutes.
-
Add 20% perchloric acid, followed by distilled water.
-
Allow the mixture to stand for 2 hours, then cool to 5 °C.
-
Collect the bright yellow, fluffy needles by filtration.
-
The product can be recrystallized from acetic acid.
Applications in Drug Development and Research
Both this compound and thiothis compound salts have found applications in various fields, including as photosensitizers in photodynamic therapy (PDT).[13] Their ability to absorb light and generate reactive oxygen species makes them promising candidates for targeted cancer therapy. Furthermore, their reactivity with primary amines has been exploited for the development of reagents for the activation and derivatization of amino groups in biological molecules.[14] The conversion of this compound salts to pyridinium salts is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials.[15]
Conclusion
This compound and thiothis compound salts are valuable classes of heterocyclic compounds with distinct structural and reactivity profiles. The higher reactivity of this compound salts makes them excellent precursors for a wide range of other heterocyclic systems, while the greater stability and unique photophysical properties of thiothis compound salts open doors for applications in materials science and medicine. A thorough understanding of their comparative chemistry, as outlined in this guide, is essential for researchers and professionals seeking to harness their potential in synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thiothis compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
nomenclature and classification of substituted pyrylium salts
An In-depth Technical Guide to the Nomenclature and Classification of Substituted Pyrylium Salts
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature, classification, and chemical properties of substituted this compound salts. It is intended for professionals in the fields of chemistry and drug development who utilize these versatile heterocyclic compounds as synthetic intermediates, photosensitizers, and bioactive molecules. The document covers IUPAC naming conventions, various classification schemes, key reaction pathways, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations.
Nomenclature of this compound Salts
The systematic naming of this compound salts is governed by IUPAC rules, although historical nomenclature is still prevalent in older literature.
IUPAC Nomenclature
According to IUPAC recommendations, the this compound ring is a six-membered heterocyclic cation with one oxygen atom. The numbering of the ring begins with the oxygen atom as position 1.[1] The carbon atoms are then numbered sequentially from 2 to 6.
-
Parent Cation: The unsubstituted ring is named This compound .[2]
-
Substituents: The names and positions of any substituent groups are prefixed to the parent name. For example, 2,4,6-trimethylthis compound.
-
Anion: The name of the counter-ion follows the name of the cation, separated by a space (e.g., 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate).
Fused ring systems containing the this compound cation also have systematic names. For instance, the benzo-fused this compound ion is officially named chromenylium ion by IUPAC.[2][3]
Historical (Common) Nomenclature
In older literature, a Greek lettering system was used to denote positions on the this compound ring relative to the heteroatom[1]:
-
α-positions: Carbons at positions 2 and 6.
-
β-positions: Carbons at positions 3 and 5.
-
γ-position: Carbon at position 4.
Therefore, 2,4,6-trimethylthis compound might have been referred to as α,α',γ-trimethylthis compound.
Classification of Substituted this compound Salts
This compound salts can be classified based on their synthetic origins, substituent patterns, and reactivity.
Classification by Synthetic Route
The synthesis of the this compound ring system is a primary method of classification, typically involving the cyclization of a five-carbon chain precursor.[4] Syntheses are often categorized by the number of components that assemble to form the ring.[1]
-
Three-Component Syntheses: These methods construct the ring from three separate molecules. A common example is the condensation of two moles of an aryl methyl ketone with one mole of an aryl aldehyde (Dilthey synthesis).[1][2][3]
-
Two-Component Syntheses: These routes involve the reaction of two molecules. The Balaban-Nenitzescu-Praill synthesis, which uses tertiary butanol and acetic anhydride, is a classic example for preparing alkyl-substituted this compound salts.[2][3]
-
One-Component Syntheses (Cyclization): These methods start with a single molecule already containing the required five-carbon dicarbonyl backbone, which is then cyclized.[4]
Classification by Substituent Pattern
The nature and position of substituents dramatically influence the properties and reactivity of this compound salts.
-
Symmetrically vs. Asymmetrically Substituted: Salts with identical substituents at the 2- and 6-positions (e.g., 2,6-diphenyl-4-methylthis compound) are symmetric, while those with different groups are asymmetric.
-
α-Substituted vs. α-Vacant: The presence or absence of substituents at the α-positions (2 and 6) is critical for reactivity. Most common this compound salts are 2,4,6-trisubstituted.[5] Salts lacking a substituent at one or both α-positions are often more reactive towards certain nucleophiles.[5]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents affects the salt's stability, color (absorption spectra), and utility as a photocatalyst.[6][7] Electron-donating groups (e.g., alkoxy) can enhance photophysical properties, while electron-withdrawing groups are generally avoided.[7]
Core Reactivity Principles
Due to the positively charged oxygen heteroatom, the this compound ring is highly electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1][2][8]
-
Nucleophilic Attack: Nucleophiles readily attack the this compound cation, with a strong preference for the α-positions (2 and 6), which have the highest electron deficiency.[8][9] Attack at the γ-position (4) can occur with very strong nucleophiles or if the α-positions are sterically hindered.[8]
-
Ring-Opening and Recyclization (ANRORC): A common reaction pathway involves A ttack by a N ucleophile, R ing O pening, and R ing C losure.[1] For example, reaction with primary amines first forms an intermediate that opens to a dienone before recyclizing to form a stable N-substituted pyridinium (B92312) salt (the Zincke reaction).[2]
-
Conversion to Other Heterocycles: this compound salts are versatile precursors for a wide array of other aromatic systems.[8][10]
-
Ammonia (NH₃) yields pyridines.[2]
-
Primary Amines (R-NH₂) yield N-substituted pyridinium salts (e.g., Katritzky salts).[2]
-
Hydroxylamine (NH₂OH) yields pyridine-N-oxides.[2]
-
Hydrogen Sulfide (H₂S) yields thiothis compound (B1249539) salts.[2]
-
Phosphine Derivatives (R-PH₂) yield phosphabenzenes (phosphinines).[2][10]
-
Quantitative Data
Spectroscopic and kinetic data are crucial for the characterization and application of this compound salts.
NMR Spectroscopic Data
NMR spectroscopy is a primary tool for structural elucidation. Chemical shifts are highly dependent on the substituents and the solvent.
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for this compound Cations
| Compound | C-2, C-6 (α) | C-4 (γ) | C-3, C-5 (β) | Substituent Carbons | Reference |
|---|---|---|---|---|---|
| Unsubstituted this compound | 169.32 | 161.21 | 127.74 | - | [1] |
| 2,4,6-Trimethylthis compound | 180.15 | 177.20 | 124.88 | α-Me: 19-20, γ-Me: 23-25 |[1] |
Table 2: Representative ¹H NMR Chemical Shifts (δ) for Styrylthis compound Salts
| Compound Structure | This compound H-3, H-5 | Phenyl Protons | Reference |
|---|
| 2,4,6-triphenyl-substituted styrylthis compound | 8.50 - 9.20 (s) | 7.50 - 8.45 (m) |[11] |
UV-Visible Absorption Data
This compound salts typically exhibit strong absorption in the UV and visible regions, a property that is exploited in their use as dyes and photosensitizers.
Table 3: UV-Visible Absorption Maxima (λₘₐₓ) for Selected 2,4,6-Triarylthis compound Salts in Acetonitrile
| Substituents (R¹, R², R³) | λₘₐₓ 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λₘₐₓ 2 (nm) | ε₂ (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| R¹=R²=R³=Phenyl | 358 | 32,000 | 409 | 30,000 | [12] |
| R¹=R³=4-Cl-Ph, R²=Ph | 358 | 39,000 | 412 | 37,000 | [12] |
| R¹=R³=4-MeO-Ph, R²=Ph | 368 | 27,000 | 455 | 50,000 | [12] |
| R¹=R³=Phenyl, R²=4-MeO-Ph | 322 | 15,500 | 466 | 12,300 |[7] |
Reaction Kinetics
The rate of reaction with nucleophiles is sensitive to steric and electronic factors. A study on the base-catalyzed epimerization of diastereomeric this compound salts found that the reaction kinetics slow by a factor of 25 when bulky substituents are placed at the ortho versus the para position on an attached cyclohexane (B81311) ring, highlighting the steric sensitivity of reactions involving the this compound core.[13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of common this compound salts.
Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate
This protocol is adapted from the Dilthey synthesis method.[2][3]
-
Reactants: Combine acetophenone (B1666503) (2 moles) and benzaldehyde (B42025) (1 mole) in a suitable solvent (e.g., acetic acid or 1,2-dichloroethane).
-
Catalyst Addition: Add tetrafluoroboric acid (HBF₄·Et₂O) as the acid catalyst. An oxidizing agent may also be required.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The this compound salt, being ionic, is typically insoluble in less polar organic solvents.[10][14]
-
Purification: Pour the cooled mixture into diethyl ether or ethyl acetate (B1210297) to precipitate the product.[15]
-
Collection: Filter the resulting solid, wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum.
Continuous-Flow Synthesis of this compound Tetrafluoroborates
This modern approach allows for rapid and scalable synthesis.[16][17]
-
Feed Solutions:
-
Feed 1: Dissolve the chalcone (B49325) derivative (2 equivalents) and the acetophenone derivative (1 equivalent) in 1,2-dichloroethane (B1671644) (DCE).
-
Feed 2: Dilute tetrafluoroboric acid (HBF₄·Et₂O, 2 equivalents) in DCE.
-
-
Flow Reaction: Pump the two feed solutions into a T-mixer connected to a heated microreactor coil (e.g., at 110-130 °C). Residence times are typically short, on the order of 3-5 minutes.
-
Product Collection: The output from the reactor is directed into a collection flask containing vigorously stirred diethyl ether. The product precipitates immediately upon contact.
-
Isolation: The precipitated this compound salt is isolated by filtration, washed with diethyl ether, and dried.
Synthesis of N-Alkylpyridinium (Katritzky) Salts via Telescoped Flow Synthesis
This protocol builds upon the continuous-flow synthesis of the this compound salt.[17]
-
This compound Synthesis: Synthesize the desired this compound salt in a flow reactor as described in Protocol 5.2.
-
Amine Addition: Instead of precipitating the this compound salt, direct the reactor output into a second T-mixer. Simultaneously, pump a solution of the desired primary amine (e.g., in ethanol (B145695) or DCE) into the same T-mixer.
-
Second Reaction: Pass the combined stream through a second heated reactor coil to facilitate the conversion to the pyridinium salt.
-
Isolation: Collect the output from the second reactor and isolate the pyridinium salt product, typically by precipitation or solvent evaporation followed by purification. This telescoped method avoids the cumbersome isolation of the intermediate this compound salt.[17]
Conclusion
Substituted this compound salts are a cornerstone class of heterocyclic compounds with well-defined nomenclature and diverse reactivity. Their classification based on synthetic routes and substituent patterns provides a logical framework for understanding their chemical behavior. As versatile synthons, they grant access to a vast range of other heterocyclic systems, most notably pyridines and pyridinium salts. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers leveraging the unique properties of this compound salts in organic synthesis, materials science, and drug discovery.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. en-academic.com [en-academic.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0213893B1 - Photopolymerisable compositions containing substituted this compound salts as photoinitiators; and novel this compound salts for use therein - Google Patents [patents.google.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Continuous-Flow Synthesis of this compound Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Balaban-Nenitzescu-Praill Pyrylium Synthesis: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Introduction
The Balaban-Nenitzescu-Praill synthesis is a powerful and versatile acid-catalyzed condensation reaction for the preparation of pyrylium salts. This method typically involves the diacylation of a suitable three-carbon component, often derived from an alkene or an alcohol, with an acylating agent in the presence of a strong acid. The resulting this compound salts are valuable intermediates in organic synthesis due to their high reactivity towards nucleophiles, enabling the construction of a wide array of heterocyclic compounds, including pyridines, pyridiniums, and various benzene (B151609) derivatives.[1] Their utility extends to the synthesis of complex macrocycles, polymers, and as precursors in the development of novel therapeutic agents and molecular sensors. This document provides detailed experimental protocols, quantitative data on reaction yields, and illustrates the underlying chemical pathways and applications.
Data Presentation
The yield of the Balaban-Nenitzescu-Praill synthesis is influenced by factors such as the choice of acid catalyst, solvent, temperature, and the nature of the starting materials. Below are tables summarizing quantitative data from representative synthetic procedures.
Table 1: Synthesis of 2,4,6-Trimethylthis compound Salts
| Catalyst | Starting Materials | Acylating Agent | Solvent | Yield (%) | Reference |
| Perchloric Acid (70%) | tert-Butyl alcohol | Acetic anhydride (B1165640) | Acetic anhydride | 50-56 | --INVALID-LINK-- |
| Trifluoromethanesulfonic Acid | tert-Butyl alcohol | Acetic anhydride | Acetic anhydride | 36-38 | --INVALID-LINK-- |
Table 2: Continuous-Flow Synthesis of Substituted this compound Tetrafluoroborates
| Chalcone Derivative | Acetophenone Derivative | Temperature (°C) | Yield (%) |
| Benzalacetophenone | Acetophenone | 110 | 71 |
| 4-Chlorobenzalacetophenone | Acetophenone | 110 | 65 |
| 4-Methoxybenzalacetophenone | Acetophenone | 110 | 75 |
| Benzalacetophenone | 4-Methoxyacetophenone | 130 | 72 |
| Benzalacetophenone | 4-Bromoacetophenone | 130 | 68 |
Data extracted from a study on the continuous-flow synthesis of this compound tetrafluoroborates, which may involve different reaction kinetics and stoichiometry compared to batch synthesis.
Experimental Protocols
Caution: this compound perchlorates are potentially explosive and should be handled with extreme care. All operations should be conducted behind a safety shield in a well-ventilated fume hood. Avoid scratching or applying pressure to the dry perchlorate (B79767) salts. For storage, it is recommended to keep them moist with a solvent like tetrahydrofuran.[1] Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment.
Protocol 1: Synthesis of 2,4,6-Trimethylthis compound Perchlorate[1]
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials:
-
tert-Butyl alcohol, anhydrous (2.0 moles)
-
Acetic anhydride (10.0 moles)
-
Perchloric acid (70%, 1.75 moles)
-
Acetic acid (for washing)
-
Absolute ethanol (B145695) (for washing)
-
Absolute ether (for washing)
Equipment:
-
2-L four-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel
Procedure:
-
In the 2-L flask, combine anhydrous tert-butyl alcohol and acetic anhydride.
-
Cool the stirred mixture to -10°C using an ice-salt bath.
-
Rapidly add 70% perchloric acid from the dropping funnel over 5-7 minutes. A vigorous reaction will occur, with fuming and a color change to reddish-brown, accompanied by a rapid temperature increase.
-
Once the initial reaction subsides, slowly add mesityl oxide (if used as a starting material alternative to tert-butyl alcohol).
-
Slowly add additional acetic anhydride.
-
Replace the ice bath with a water bath. The reaction is exothermic, and the temperature may rise to 50-70°C.
-
Heat the mixture on a steam bath for 15 minutes to complete the reaction.
-
Allow the mixture to cool and stand at room temperature for 2 hours.
-
Collect the crystalline product by suction filtration on a Büchner funnel.
-
Wash the crystals sequentially with two portions of acetic acid, two portions of absolute ethanol, and two portions of absolute ether.
-
The resulting pale-yellow to light-brown crystals yield 54-56% of 2,4,6-trimethylthis compound perchlorate.
Protocol 2: Synthesis of 2,4,6-Trimethylthis compound Trifluoromethanesulfonate
This protocol provides a non-explosive alternative to the perchlorate salt.
Materials:
-
Acetic anhydride (192 mmol)
-
tert-Butyl alcohol, anhydrous (34 mmol)
-
Trifluoromethanesulfonic acid (33 mmol)
-
Anhydrous ether
Equipment:
-
150-mL Erlenmeyer flask
-
Ice bath
-
Sintered glass funnel
Procedure:
-
In the Erlenmeyer flask, mix acetic anhydride and anhydrous tert-butyl alcohol.
-
Add a few drops of trifluoromethanesulfonic acid and swirl until the initial esterification is complete (temperature stops rising).
-
Add the remaining trifluoromethanesulfonic acid in small portions over 10 minutes with swirling, allowing the temperature to reach 60-70°C.
-
Let the brown solution stand for 5 minutes and then cool in an ice bath.
-
Add anhydrous ether to precipitate the this compound salt.
-
Filter the mixture with suction using a sintered glass funnel and wash the crude product with dry ether.
-
Recrystallization from a mixture of 1-propanol, ether, and petroleum ether yields the purified product (36-38% yield).
Mandatory Visualizations
Reaction Mechanism
The Balaban-Nenitzescu-Praill synthesis proceeds through a diacylation of a three-carbon precursor, followed by cyclization and dehydration to form the aromatic this compound ring.
Caption: Generalized mechanism of the Balaban-Nenitzescu-Praill this compound synthesis.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and isolation of this compound salts.
References
Application Notes and Protocols for the Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), a versatile organic salt with applications as a photocatalyst and a precursor for the synthesis of other heterocyclic compounds.[1][2] The protocols outlined below are based on established literature procedures.
Method 1: From Chalcone (B49325) and Acetophenone (B1666503)
This is a widely used and reliable method for the synthesis of 2,4,6-triphenylthis compound tetrafluoroborate.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone (2.0 equivalents), acetophenone (1.0 equivalent), and 1,2-dichloroethane (B1671644) (DCE) as the solvent.[3][4]
-
Heating: Warm the mixture to 70–75 °C with stirring.[3]
-
Catalyst Addition: From the dropping funnel, add a 52% ethereal solution of fluoboric acid (HBF₄) or boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents) dropwise over 30 minutes.[3][4] The mixture will typically turn orange and then to a brownish-yellow color.[3]
-
Reflux: After the addition is complete, heat the mixture under reflux for 1 to 1.5 hours.[3][4]
-
Precipitation: Cool the reaction mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate the crystallization of the product.[3]
-
Isolation: Collect the yellow crystalline product by filtration using a Buchner funnel.[3][4]
-
Washing: Wash the collected crystals thoroughly with diethyl ether.[3][4]
-
Second Crop: To increase the yield, an additional quantity of the product can be obtained by adding diethyl ether to the mother liquor.[3]
-
Drying and Recrystallization: Dry the product under reduced pressure. For higher purity, the product can be recrystallized from 1,2-dichloroethane.[3]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2,4,6-triphenylthis compound tetrafluoroborate from chalcone and acetophenone.
Method 2: One-Pot Synthesis from Benzaldehyde (B42025) and Acetophenone
This method provides a more direct route to the target compound, avoiding the pre-synthesis of chalcone.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, mix acetophenone (2.0 equivalents) and benzaldehyde (1.0 equivalent).[5]
-
Catalyst Addition: Under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂).[5]
-
Heating: Heat the mixture at 100 °C for 2 hours.[5] A microwave-assisted variation of this reaction can significantly reduce the reaction time to a few minutes.[5]
-
Precipitation: After cooling to room temperature, add a sufficient amount of diethyl ether to precipitate the product.[5]
-
Isolation and Washing: Filter the resulting yellow precipitate and wash it with diethyl ether.[5]
-
Drying: Dry the product to obtain the final yellow crystals.[5]
Experimental Workflow Diagram:
Caption: One-pot synthesis workflow from benzaldehyde and acetophenone.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the synthesis of 2,4,6-triphenylthis compound tetrafluoroborate.
| Parameter | Method 1 (Chalcone) | Method 2 (One-Pot) |
| Yield | 63–74%[1][3] | 56–65%[5] |
| Melting Point (°C) | 218–227 (crude)[3], 251–257 (recrystallized)[3] | Not specified |
| Appearance | Yellow crystals[3] | Yellow crystals[5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.24 (s, 2H), 8.67 (d, 6H), 7.94 (t, 3H), 7.88-7.84 (m, 6H)[6] | Not specified |
| ¹³C NMR (DMSO-d₆, δ ppm) | 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1[6] | Not specified |
| IR (neat, cm⁻¹) | 3069, 2923, 1621, 1592, 1468, 1272, 1194, 1049, 986, 763[6] | Not specified |
Signaling Pathway/Reaction Mechanism
The synthesis proceeds through a series of acid-catalyzed aldol-type condensations and cyclization dehydration steps. The Lewis acid (HBF₄ or BF₃·OEt₂) activates the carbonyl groups, facilitating nucleophilic attack. The generally accepted mechanism involves the formation of a 1,5-dicarbonyl intermediate which then cyclizes and dehydrates to form the this compound ring.[7]
Reaction Mechanism Diagram:
Caption: Simplified reaction mechanism for the formation of the 2,4,6-triphenylthis compound cation.
References
- 1. Continuous-Flow Synthesis of this compound Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. organic chemistry - What is the mechanism of this compound synthesis from acetophenone and benzaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Continuous-Flow Synthesis of Pyrylium Salts: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of pyrylium salts, a class of compounds with significant applications in photocatalysis, chemical synthesis, and photopolymerization.[1][2][3] The protocols described herein offer considerable advantages over traditional batch methods, including drastically reduced reaction times, improved safety, and enhanced scalability.[1][2][4]
Application Notes
This compound salts, particularly 2,4,6-triarylthis compound salts, are valuable compounds in various chemical fields. They serve as potent visible-light photocatalysts for small molecule synthesis and are precursors to other important heterocyclic compounds like N-alkylpyridinium salts (Katritzky salts).[1][2][5][6] Katritzky salts, in turn, are effective sources of alkyl radicals under metal- or photocatalysis, making them useful in drug discovery and development.[1][2][3][7]
The adoption of continuous-flow technology for the synthesis of this compound salts addresses several limitations of batch processing.[8] Superheated conditions in a flow reactor can significantly accelerate the thermal reactions involved in this compound salt formation.[1][2] This methodology allows for the synthesis of this compound salts in as little as 3 minutes, a significant improvement over the hour or more required in batch reactions.[1][2] Furthermore, a telescoped, one-flow process can be employed for the subsequent conversion of this compound salts into Katritzky salts, with an overall process time of around 18 minutes.[1][2]
The continuous-flow approach also demonstrates benefits in downstream applications. For instance, this compound salts synthesized via flow chemistry have been successfully used in the photoinduced Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl ethers.[1] The flow protocol for polymerization results in shorter reaction times (15 minutes versus several hours in batch), higher molecular weight polymers, and lower polydispersity.[1][4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the continuous-flow synthesis of this compound and Katritzky salts, as well as the role of this compound salts as chemical precursors.
References
- 1. Continuous-Flow Synthesis of this compound Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrylium Salts as Photoredox Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrylium salts as powerful photoredox catalysts in a variety of organic transformations. Their high oxidation potentials, metal-free nature, and activation by visible light make them valuable tools for modern synthetic chemistry, particularly in the development of novel pharmaceuticals and complex molecules.
Core Concepts
This compound salts are organic dyes that, upon photoexcitation, become potent single-electron transfer (SET) agents. A key advantage of many this compound salts is their exceptionally high excited-state oxidation potential, enabling the oxidation of substrates that are challenging for many common transition-metal-based photocatalysts.[1] This reactivity under mild, visible-light irradiation conditions avoids the harsh reagents and high temperatures often required in traditional synthetic methods, leading to cleaner reactions and broader functional group tolerance.
Key Advantages of this compound Salt Photoredox Catalysis:
-
High Oxidizing Power: Capable of oxidizing a wide range of organic molecules.
-
Metal-Free Catalysis: Avoids contamination of products with transition metals, a critical consideration in pharmaceutical synthesis.[1]
-
Visible Light Activation: Utilizes low-energy, readily available light sources, contributing to more sustainable and milder reaction conditions.[1]
-
Versatility: Applicable to a diverse array of organic transformations, including cycloadditions, functional group interconversions, and the degradation of environmental pollutants.[1]
Application 1: Synthesis of Tetrasubstituted Pyrroles via [3+2] Cycloaddition
A significant application of 2,4,6-triarylthis compound salts is the synthesis of highly substituted pyrroles through a visible-light-mediated, redox-neutral 1,3-dipolar cycloaddition of 2H-azirines. In this transformation, the this compound salt uniquely serves as both the photosensitizer and a dipolarophile.[1][2] This method provides a mild and regioselective pathway to complex pyrrole (B145914) structures, which are prevalent motifs in pharmaceutical agents.
Quantitative Data Summary
| Entry | This compound Salt (Catalyst/Dipolarophile) | 2H-Azirine | Solvent | Time (h) | Yield (%) | Ref |
| 1 | 2,4,6-Triphenylthis compound (B3243816) tetrafluoroborate (B81430) | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | CH₃CN | 15-24 | 65 | [2] |
| 2 | 2,4,6-Tris(4-chlorophenyl)this compound tetrafluoroborate | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | CH₃CN | 15-24 | 60 | [2] |
| 3 | 2,4,6-Triphenylthis compound tetrafluoroborate | 2,3-Diphenyl-2H-azirine | CH₃CN | 15-24 | 58 | [2] |
| 4 | 2-(4-Methoxyphenyl)-4,6-diphenylthis compound tetrafluoroborate | 3-Phenyl-2H-azirine | CH₃CN | 15-24 | 55 | [2] |
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2,4,6-triphenyl-1H-pyrrole
-
Reaction Setup: In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add 3-(4-methoxyphenyl)-2-phenyl-2H-azirine (0.3 mmol) and 2,4,6-triphenylthis compound tetrafluoroborate (0.2 mmol).
-
Solvent Addition: Dissolve the solids in anhydrous acetonitrile (B52724) (4.0 mL).
-
Degassing: Subject the resulting reaction mixture to three "freeze-pump-thaw" cycles using a syringe needle to ensure an inert atmosphere.
-
Irradiation: Irradiate the vial with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25 °C using a cooling fan.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water (3 x 10 mL) and brine (3 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a hexane/ethyl acetate eluent system to afford the pure tetrasubstituted pyrrole.[2]
Reaction Mechanism and Workflow
Caption: Proposed mechanism for the photoredox-catalyzed synthesis of pyrroles.
Caption: General experimental workflow for pyrrole synthesis.
Application 2: Generation of Carbonyl Ylides for [3+2] Cycloadditions
Newly designed this compound salts, such as 4-mesityl-2,6-diphenylthis compound tetrafluoroborate (MDPT) and 4-mesityl-2,6-di-p-tolylthis compound tetrafluoroborate (MD(p-tolyl)PT), are highly robust and possess some of the highest reported oxidation potentials.[3] Their utility has been demonstrated in the mild and efficient generation of carbonyl ylides from benzylic epoxides, which can then participate in [3+2] dipolar cycloadditions with various dipolarophiles to furnish highly substituted five-membered oxygen heterocycles.[3]
Quantitative Data Summary
| Entry | Catalyst (mol%) | Epoxide | Dipolarophile | Solvent | Time (h) | Yield (%) | Ref |
| 1 | MDPT (2.5) | trans-Stilbene oxide | Dimethyl fumarate | CH₂Cl₂ | 12 | 95 | [3] |
| 2 | MD(p-tolyl)PT (2.5) | trans-Stilbene oxide | Dimethyl fumarate | CH₂Cl₂ | 8 | 98 | [3] |
| 3 | MDPT (2.5) | 1,2-Diphenyloxirane | N-Phenylmaleimide | CH₂Cl₂ | 12 | 92 | [3] |
| 4 | MDPT (2.5) | Styrene oxide | Dimethyl fumarate | CH₂Cl₂ | 24 | 75 | [3] |
Experimental Protocol: Synthesis of a Tetrahydrofuran (B95107) Derivative
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add the epoxide (0.2 mmol, 1.0 equiv), the dipolarophile (0.4 mmol, 2.0 equiv), and the this compound salt catalyst (MDPT or MD(p-tolyl)PT, 0.005 mmol, 2.5 mol%).
-
Solvent Addition: Dissolve the components in 1.0 mL of the specified solvent (e.g., CH₂Cl₂).
-
Irradiation: Place the vial approximately 5 cm from a 26 W compact fluorescent lamp (CFL) and stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of the epoxide starting material by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.
Reaction Mechanism and Workflow
Caption: Proposed mechanism for carbonyl ylide generation and trapping.
Caption: General experimental workflow for carbonyl ylide generation.
Application 3: Environmental Remediation - Degradation of Organic Pollutants
2,4,6-Triphenylthis compound (TP+) based photocatalysts have shown high efficiency in the degradation of persistent organic pollutants, such as 2,4-dichlorophenol (B122985) (DCP), in aqueous environments.[1] When supported on materials like silica or zeolites, these this compound salt catalysts can be more effective than the widely used TiO₂ under simulated solar light, offering a promising avenue for environmental remediation.[1]
Quantitative Data Summary
| Entry | Photocatalyst | Support | DCP Degradation (%) | TOC Decrease (%) | Ref |
| 1 | 2,4,6-Triphenylthis compound Perchlorate (B79767) (TP+) | Silica | 87 | 62 | [1] |
| 2 | 2,4,6-Triphenylthis compound Perchlorate (TP+) | Zeolite Beta | High | - | [1] |
Note: Perchlorate salts can be explosive and should be handled with extreme care. The corresponding tetrafluoroborate salts are generally safer alternatives.
Experimental Protocol: Photocatalytic Degradation of 2,4-Dichlorophenol
-
Catalyst Preparation: Synthesize the supported photocatalyst by adsorbing 2,4,6-triphenylthis compound perchlorate onto silica gel or by incorporating it into a zeolite beta matrix (e.g., 3 wt%).
-
Reactor Setup: Use a discontinuous batch reactor. Suspend the supported TP+ photocatalyst uniformly in an aqueous solution of 2,4-dichlorophenol.
-
Irradiation: Irradiate the suspension with a solar simulator lamp.
-
Analysis: Monitor the degradation of DCP over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC). The total organic content (TOC) can be measured to assess the extent of mineralization.[1]
Signaling Pathway for Pollutant Degradation
Caption: Photocatalytic degradation pathway of 2,4-dichlorophenol.
References
Application Notes and Protocols for the ANRORC Mechanism in Pyrylium Salt Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of pyrylium salts with primary amines to form pyridinium (B92312) salts is a cornerstone of heterocyclic chemistry, with wide-ranging applications in drug development, materials science, and organic synthesis. This transformation often proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. This document provides a detailed overview of this mechanism, experimental protocols for its application, and relevant quantitative data.
This compound salts are highly electrophilic heterocyclic compounds, making them susceptible to nucleophilic attack.[1] The ANRORC mechanism in this context involves the initial addition of a primary amine to the this compound ring, followed by the opening of the pyran ring to form a stable intermediate, which then undergoes cyclization to yield the final pyridinium salt.[2][3] Understanding this mechanism is crucial for controlling reaction outcomes and designing novel synthetic routes.
ANRORC Signaling Pathway
The reaction of a this compound salt with a primary amine via the ANRORC mechanism can be visualized as a three-step process:
-
Addition of Nucleophile: The primary amine acts as a nucleophile and attacks the electrophilic C2 or C6 position of the this compound ring.
-
Ring Opening: The resulting intermediate undergoes a ring-opening reaction to form a more stable, open-chain divinylogous amide intermediate.
-
Ring Closure: Under acidic conditions, the intermediate cyclizes through the elimination of a water molecule to form the final, stable aromatic pyridinium salt.[2]
Caption: The ANRORC mechanism for the reaction of a this compound salt with a primary amine.
Experimental Protocols
The following are generalized protocols for the synthesis of pyridinium salts from this compound salts, which are known to proceed via the ANRORC mechanism.
Protocol 1: General Synthesis of Pyridinium Salts
This protocol is adapted from the synthesis of 2,4,6-triarylpyridinium salts.[4]
Materials:
-
2,4,6-trisubstituted this compound tetrafluoroborate (B81430) salt (1.0 equiv)
-
Primary amine (3.2 equiv)
-
Dry Dichloromethane (CH₂Cl₂)
-
Glacial Acetic Acid
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the primary amine (3.2 equiv) in dry dichloromethane.
-
Add glacial acetic acid to the solution.
-
In two portions, at 10-minute intervals, add the 2,4,6-trisubstituted this compound tetrafluoroborate salt (1.0 equiv) to the stirred amine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The crude product is then purified by crystallization from diethyl ether to yield the pyridinium salt.
Protocol 2: Synthesis of Pyridinium-Chitosan Derivatives
This protocol is a general procedure for the modification of a biopolymer, chitosan (B1678972), with this compound salts.[5]
Materials:
-
Chitosan (100 mg)
-
Aqueous acetic acid solution
-
2,4,6-trisubstituted this compound tetrafluoroborate salt (0.30 mmol)
-
Methanol (B129727) (MeOH)
Procedure:
-
Prepare a solution of chitosan (100 mg) in an aqueous acetic acid solution (25 mL).
-
Prepare a solution of the this compound tetrafluoroborate salt (0.30 mmol) in methanol (100 mL).
-
Add the this compound salt solution to the chitosan solution.
-
Heat the resulting mixture to 65 °C. The reaction time will vary depending on the specific this compound salt and should be monitored.
-
Upon completion, the pyridinium-chitosan derivative can be isolated and purified.
Experimental Workflow
The general workflow for the synthesis and purification of pyridinium salts from this compound salts is outlined below.
Caption: A generalized workflow for the synthesis of pyridinium salts from this compound salts.
Data Presentation
The following table summarizes reported yields for the synthesis of various pyridinium salts from the corresponding 2,4,6-trisubstituted this compound salts and primary amines.
| This compound Salt Substituents (2,4,6-) | Primary Amine | Product | Yield (%) | Reference |
| Triphenyl | Propargylamine | 1-Propargyl-2,4,6-triphenylpyridinium tetrafluoroborate | 71 | [4] |
| Triphenyl | Aminocarbene derivative | Organometallic pyridinium salt | 15 | [6] |
| 2,6-Diphenyl | Aminocarbene derivative | Unsaturated diaminocarbene | - | [6] |
| 4-(4-formylphenyl methacrylate)-2,6-diphenyl | - | Polymeric pyridinium salt | - | [6] |
Note: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed. The formation of an "unsaturated diaminocarbene" from the 2,6-diphenylthis compound salt suggests a different reaction pathway may be competing with or supplanting the ANRORC mechanism in that specific case.[6]
Conclusion
The ANRORC mechanism provides a powerful framework for understanding and utilizing the reaction between this compound salts and primary amines to synthesize a diverse array of pyridinium salts. The protocols and data presented here offer a starting point for researchers to explore this versatile transformation in their own work. Careful consideration of reaction conditions, particularly the role of acid catalysis in the ring-closure step, is essential for optimizing reaction outcomes. The ability to functionalize a wide range of molecules, including biopolymers like chitosan, highlights the broad applicability of this chemistry in materials science and drug development.
References
- 1. Mechanochemical synthesis of aromatic ketones: this compound tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the reactions of primary amines with this compound cations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
Application Notes and Protocols: Synthesis of Katritzky Salts from Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary amines are fundamental building blocks in organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and synthetic intermediates.[1] The conversion of these amines into versatile synthons is a cornerstone of modern synthetic strategy. Katritzky salts, specifically N-alkyl-2,4,6-triarylpyridinium salts, are stable, often crystalline compounds derived from the reaction of primary amines with pyrylium salts.[2] First pioneered by Alan Katritzky, this transformation converts a primary amino group into an excellent leaving group, enabling a host of deaminative functionalization reactions.[3][4]
These pyridinium (B92312) salts have gained significant traction as powerful precursors for generating alkyl radicals under mild conditions, including photoredox, transition-metal, or N-heterocyclic carbene (NHC) catalysis.[5][6] This allows for the construction of complex C-C, C-B, and C-S bonds, making Katritzky salts invaluable tools in medicinal chemistry and drug discovery for late-stage functionalization.[1][5] This document provides detailed protocols for the synthesis of Katritzky salts and summarizes key performance data.
Reaction Mechanism and Workflow
The formation of a Katritzky salt proceeds via a condensation reaction between a primary amine and a 2,4,6-trisubstituted this compound salt, such as the commercially available 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate (B81430).[2] The mechanism involves the nucleophilic attack of the primary amine at the C-2 position of the this compound cation. This is followed by a ring-opening of the this compound ether and subsequent ring-closure via intramolecular condensation to form the thermodynamically stable pyridinium ring.
Caption: Mechanism for Katritzky salt formation.
The general experimental workflow is a straightforward procedure involving reaction setup, product isolation, and purification.
Caption: General workflow for Katritzky salt synthesis.
Experimental Protocols
Protocol 1: General Batch Synthesis of N-Alkyl-2,4,6-triphenylpyridinium Salts
This protocol is adapted from established literature procedures for the synthesis of N-benzyl-2,4,6-triphenylpyridyl tetrafluoroborate and other analogues.[2][7]
Materials:
-
2,4,6-Triphenylthis compound tetrafluoroborate (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Anhydrous ethanol (B145695) or dichloromethane (B109758) (DCM)
-
Glacial acetic acid (catalytic amount, if using DCM)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard filtration apparatus
Procedure:
-
To a round-bottom flask, add 2,4,6-triphenylthis compound tetrafluoroborate.
-
Suspend the this compound salt in anhydrous ethanol (approx. 5 mL per 1 g of this compound salt).
-
Add the primary amine to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. Reaction times typically range from 1 to 5 hours.[7][8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the pyridinium salt.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Alternative Solvent System: For amines that are sensitive or require milder conditions, the reaction can be performed in dichloromethane (DCM) at room temperature with a catalytic amount of glacial acetic acid.[9]
Protocol 2: Telescoped Continuous-Flow Synthesis
This protocol is based on a "one-flow" synthesis method that allows for rapid and efficient production of Katritzky salts.[8]
Materials & Equipment:
-
Continuous-flow reactor system with two pumps, a T-mixer, and a heated reactor coil.
-
Solution A: 2,4,6-triphenylthis compound tetrafluoroborate in a suitable solvent (e.g., acetonitrile).
-
Solution B: Primary amine (1.2-1.5 equiv) in the same solvent.
-
Collection flask containing diethyl ether.
Procedure:
-
Prepare stock solutions of the this compound salt (Solution A) and the primary amine (Solution B).
-
Set the flow reactor temperature (typically 100-140°C).
-
Pump both solutions at equal flow rates into a T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time is controlled by the coil volume and the total flow rate (typically 10-20 minutes).
-
The product stream exits the reactor and is collected directly into a flask containing cold diethyl ether to induce precipitation.
-
Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data
The synthesis of Katritzky salts is generally high-yielding across a diverse range of primary amines. The following table summarizes representative yields obtained under batch and flow conditions.
| Entry | Primary Amine | This compound Salt | Conditions | Yield (%) | Reference |
| 1 | n-Propylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 59 | [8] |
| 2 | n-Hexylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 41 | [8] |
| 3 | Allylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 54 | [8] |
| 4 | Benzylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 44 | [8] |
| 5 | Cyclopropylmethylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 37 | [8] |
| 6 | Isopropylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 34 | [8] |
| 7 | Cyclohexylamine | 2,4,6-Triphenylthis compound (BF₄⁻) | Acetonitrile, 140°C, 18 min (Flow) | 25 | [8] |
| 8 | Benzylamine | 2,4,6-Triphenylthis compound (ClO₄⁻) | Ethanol, Reflux, 1 hr | 95 | [7] |
| 9 | Phenylethylamine | 2,4,6-Triphenylthis compound (ClO₄⁻) | Ethanol, Reflux, 1 hr | 92 | [7] |
| 10 | Glycine | 2,4,6-Triphenylthis compound (ClO₄⁻) | Ethanol, Reflux, 1 hr | 85 | [7] |
Note on Counter-ions: The most commonly used this compound salt is the tetrafluoroborate (BF₄⁻) derivative due to its commercial availability and good solubility.[2] Perchlorate (B79767) (ClO₄⁻) salts are also frequently used and often provide high yields, but they should be handled with care due to their potential explosive nature, especially in the presence of organic materials.
Safety and Handling
-
This compound Salts: this compound salts are stable but should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol, DCM, and diethyl ether are flammable. Ensure all heating is performed using a heating mantle or oil bath and that no ignition sources are present.
-
Perchlorates: Pyridinium perchlorate salts can be explosive and should be handled with extreme caution. Avoid grinding or subjecting them to shock. Use of tetrafluoroborate salts is generally preferred.
References
- 1. Photoinduced deaminative strategies: Katritzky salts as alkyl radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of aromatic ketones: this compound tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00225A [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Pyrylium Dyes in Live-Cell Mitochondrial Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrylium dyes are a class of fluorescent compounds that have emerged as valuable tools for live-cell imaging, particularly for the visualization of mitochondria. Their cationic nature facilitates their accumulation in the mitochondrial matrix, driven by the organelle's negative membrane potential. This selective targeting, combined with their tunable photophysical properties, makes them attractive alternatives to more traditional mitochondrial stains. This document provides detailed application notes and protocols for two prominent types of this compound-based mitochondrial probes: the hydrogen peroxide-sensitive probe MitoPY1 and the family of 2,7-diaminobenzothis compound (DAB) dyes for general mitochondrial staining.
Data Presentation: A Comparative Overview of this compound Dyes
To facilitate the selection of the appropriate dye for a specific application, the following tables summarize the key quantitative data for MitoPY1 and representative DAB dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Photostability | Cytotoxicity |
| MitoPY1 (unreacted) | 510 | 540 | 0.019 | 14,200 | Information not available | Low at working concentrations |
| MitoPY1 (H₂O₂ reacted) | 510 | 528 | 0.405 | 22,300 | Information not available | Low at working concentrations |
| DAB Dye 8 | 412 | 477 | 0.16 | 32,000 | 1.5-2 fold longer photobleaching time than parent coumarin | Information not available |
| DAB Dye 11 | 425 | 524 | 0.79 | 50,000 | ~8300 photons/dye before bleaching | Information not available |
| DAB Dye 13 | 445 | 513 | 0.53 | 47,000 | 5-fold higher photostability than parent coumarin | Information not available |
| DAB Dye 14 | 446 | 523 | 0.66 | 35,000 | ~8300 photons/dye before bleaching | Information not available |
| DAB Dye 15 | 447 | 524 | 0.45 | 45,000 | ~8300 photons/dye before bleaching | Information not available |
Signaling Pathways and Mechanisms
Mitochondrial Accumulation of Cationic Dyes
The primary mechanism for the accumulation of this compound dyes within mitochondria is the electrochemical gradient across the inner mitochondrial membrane. The mitochondrial matrix is negatively charged relative to the cytoplasm, which drives the electrophoretic movement of these positively charged dyes into the matrix.
Caption: Mitochondrial uptake of cationic this compound dyes.
Working Principle of MitoPY1
MitoPY1 is a specialized this compound dye designed to detect mitochondrial hydrogen peroxide (H₂O₂). It consists of a this compound fluorophore, a triphenylphosphonium cation for mitochondrial targeting, and a boronate-based H₂O₂-reactive switch. In its native state, the boronate group quenches the fluorescence of the this compound core. Upon reaction with H₂O₂, the boronate is cleaved, leading to a significant increase in fluorescence intensity.
Caption: Activation mechanism of the MitoPY1 probe.
Experimental Protocols
General Workflow for Live-Cell Mitochondrial Imaging
The following diagram outlines a typical workflow for staining and imaging mitochondria in live cells using this compound dyes.
Caption: General workflow for mitochondrial staining.
Protocol 1: Live-Cell Mitochondrial Imaging with MitoPY1
This protocol is adapted for the use of MitoPY1 to visualize mitochondrial hydrogen peroxide.
Materials:
-
MitoPY1 stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Staining Solution Preparation: On the day of the experiment, thaw the MitoPY1 stock solution. Prepare a fresh staining solution by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the MitoPY1 staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. Protect from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately transfer the cells to a confocal microscope equipped with an environmental chamber.
-
Excite the sample at ~510 nm and collect the emission at ~530 nm.
-
Acquire images using settings that minimize phototoxicity (e.g., low laser power, high-sensitivity detector).
-
Protocol 2: Live-Cell Mitochondrial Staining with 2,7-Diaminobenzothis compound (DAB) Dyes
This protocol provides a general guideline for using DAB dyes as mitochondrial stains.
Materials:
-
DAB dye stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
PBS
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on an imaging-compatible vessel.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the DAB dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM. The optimal concentration will vary depending on the specific DAB dye and cell line.
-
Cell Staining:
-
Remove the culture medium.
-
Add the DAB dye staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the specific DAB dye's excitation and emission wavelengths (refer to the data table). For example, for dyes excited by violet light, a 405 nm laser or a DAPI filter set might be suitable.
-
Troubleshooting and Considerations
-
High Background: Insufficient washing can lead to high background fluorescence. Increase the number and duration of washing steps.
-
Low Signal: The dye concentration may be too low, or the incubation time too short. Optimize these parameters for your specific cell type. The mitochondrial membrane potential may also be compromised in unhealthy cells.
-
Phototoxicity: To minimize phototoxicity, use the lowest possible laser power and exposure time. Consider using a spinning disk confocal microscope or other gentle imaging techniques for long-term time-lapse experiments.
-
Dye Precipitation: Ensure the dye is fully dissolved in the stock solution and that the final concentration in the imaging medium does not lead to precipitation.
Conclusion
This compound dyes offer a versatile and effective solution for live-cell mitochondrial imaging. MitoPY1 provides a unique tool for investigating the role of hydrogen peroxide in mitochondrial function and oxidative stress. The 2,7-diaminobenzothis compound dyes represent a promising class of general mitochondrial stains with high photostability and tunable spectral properties. By following the detailed protocols and considering the key parameters outlined in this document, researchers can successfully employ these powerful fluorescent probes to advance their understanding of mitochondrial biology.
Application Notes and Protocols for Derivatizing Primary Amines with Pyrylium Salts for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatization of primary amines with pyrylium salts is a highly effective strategy for enhancing their detection in mass spectrometry (MS). This chemical modification introduces a permanently charged pyridinium (B92312) group onto the analyte, significantly improving ionization efficiency, particularly in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[1][2][3][4] This leads to substantial increases in sensitivity, enabling the analysis of low-abundance amines, peptides, and proteins.[1][5][6] Furthermore, the derivatization tag can be designed to influence fragmentation in tandem MS (MS/MS), often producing characteristic reporter ions that facilitate targeted analysis methods like multiple reaction monitoring (MRM).[1][3][6]
This document provides detailed application notes and experimental protocols for the use of various this compound salts in derivatizing primary amines for MS-based analysis.
Featured this compound Salts
Several this compound salts have been successfully employed for the derivatization of primary amines. The choice of the reagent can be tailored to the specific application, considering factors like steric hindrance of the amine, desired hydrophobicity, and fragmentation characteristics.
-
2,4,6-Triphenylthis compound (B3243816) (TPP) salts: These are among the most commonly used this compound salts. They react efficiently with sterically unhindered primary amines, such as the ε-amino group of lysine (B10760008) residues in peptides and proteins.[1]
-
2,4,5-Triphenylthis compound salts: Developed as a more reactive alternative to TPP, this salt shows improved efficiency for labeling sterically hindered amines and has been demonstrated to increase the ionization efficiency of short-chain peptides by up to 60-fold.[5][6][7]
-
2,4-Diphenyl-pyranylium (DPP) salts: This reagent is effective for derivatizing primary amines and has been utilized as a reactive MALDI matrix, inducing both derivatization and desorption.[4][8]
-
2,4,6-Trimethylthis compound (TMPy) salts: As a smaller molecule, TMPy can efficiently react with target molecules due to reduced steric hindrance.[8][9]
Key Applications
-
Enhanced Sensitivity: Introduction of a fixed positive charge significantly boosts the signal intensity of derivatized analytes in positive ion mode MS.[1][2]
-
Quantitative Analysis: The high sensitivity and specific fragmentation patterns of this compound-derivatized amines make them ideal for quantitative studies using techniques like LC-MRM-MS, achieving detection limits in the attomole range.[1]
-
Peptide and Protein Analysis: this compound salts are used for labeling peptides and proteins, which can aid in identification and sequencing.[1][6][7] The derivatization can be specific to lysine residues or target the N-terminus.[1][6]
-
Analysis of Small Molecules: Neurotransmitters, amino acids, and other biogenic amines, which often exhibit poor ionization efficiency, can be readily analyzed after derivatization.[2][4][8]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed upon derivatization of primary amines with this compound salts.
Table 1: Enhancement of Ionization Efficiency and Detection Limits
| Analyte Type | This compound Salt | Fold Increase in Ionization Efficiency | Limit of Detection (LOD) | Analytical Method | Reference |
| Short-chain peptides | 2,4,5-Triphenylthis compound | Up to 60-fold | Not reported | LC-MS | [5][6][7] |
| Dipeptide (H-Gly-Leu-OH) | 2,4,6-Triphenylthis compound | Not reported | 1 attomole | LC-MRM-MS | [1] |
| Catecholamines & Amino Acids | TMPy, DPP-TFB, FMP-10 | > 10-fold improvement in S/N ratio | Not reported | MALDI-TOF-MS | [9] |
Table 2: Linearity, Precision, and Accuracy for Quantitative Analysis of Amino Acids using DMMIC Derivatization
| Parameter | Range of Values |
| Linearity (R²) | 0.9904 - 0.9998 |
| Interday Precision (%RSD) | 2.2 - 21.9% |
| Intraday Precision (%RSD) | 1.0 - 19.7% |
| Accuracy (Recovery %) | 71.8 - 108.8% |
| Data from a study using 6,7-dimethoxy-3-methyl isochromenylium (B1241065) tetrafluoroborate (B81430) (DMMIC), a novel this compound salt.[10] |
Experimental Protocols
Protocol 1: Derivatization of Peptides with 2,4,6-Triphenylthis compound (TPP) Salt
This protocol is adapted for the derivatization of peptides, particularly targeting lysine residues.[1]
Materials:
-
Peptide sample
-
Dimethylformamide (DMF)
-
2,4,6-Triphenylthis compound tetrafluoroborate
-
Triethylamine (B128534) (TEA)
-
Nitrogen gas supply
-
Lyophilizer
Procedure:
-
Dissolve the peptide sample in DMF.
-
Add a three-fold molar excess of 2,4,6-triphenylthis compound tetrafluoroborate.
-
Add a three-fold molar excess of triethylamine (TEA).
-
Vortex the resulting mixture.
-
Incubate the reaction mixture at 70°C for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Lyophilize the dried residue.
-
Reconstitute the sample in an appropriate solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid) for LC-MS analysis.
Protocol 2: Derivatization of Amino Acids with 2,4,5-Triphenylthis compound Salt
This protocol is optimized for the efficient labeling of amino acids.[7]
Materials:
-
Amino acid standards or sample
-
Deionized water
-
2,4,5-Triphenylthis compound salt solution (e.g., in acetonitrile)
-
Triethylamine acetate (B1210297) solution (e.g., 30 mM, triethylamine:acetic acid = 6:5)
-
Acetonitrile
-
Ultrasonicator
-
Water bath
Procedure:
-
Dissolve the amino acid sample in deionized water to a final concentration of 1 µg/mL.
-
Sonicate the solution to ensure complete dissolution.
-
Add the 2,4,5-triphenylthis compound salt solution to achieve a molar ratio of 1:50 (amino acid:this compound salt).
-
Add the triethylamine acetate solution and shake to homogenize.
-
Adjust the final solvent composition to 60% acetonitrile by volume.
-
Heat the mixture in a water bath at 50°C for 3 hours.
-
After the reaction, the sample can be directly analyzed by LC-MS or dried and reconstituted in a suitable solvent.
Protocol 3: General Derivatization of Primary Amines for MALDI-MS
This protocol provides a general guideline for derivatizing primary amines with this compound salts for MALDI-MS analysis.[8]
Materials:
-
Analyte containing a primary amine
-
This compound salt derivatization solution (e.g., 4.3 mM 2,4,6-trimethylthis compound tetrafluoroborate in 70% methanol (B129727) with 5% triethylamine)
-
MALDI target plate
-
MALDI matrix (if the this compound salt is not used as a reactive matrix)
Procedure:
-
Prepare the derivatization solution by dissolving the this compound salt in the appropriate solvent, often an alcohol-water mixture, and adding a base like triethylamine to facilitate the reaction.[8]
-
Mix the analyte solution with the derivatization solution. The ratios may need to be optimized depending on the analyte and this compound salt used.
-
Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can vary from minutes to hours.
-
Spot the derivatized sample onto the MALDI target plate.
-
If a separate matrix is used, co-crystallize the derivatized sample with the matrix solution.
-
Allow the spot to dry completely before analysis by MALDI-MS.
Visualizations
Reaction of a this compound Salt with a Primary Amine
Caption: Reaction of a this compound salt with a primary amine.
Experimental Workflow for Peptide Derivatization and LC-MS/MS Analysis
Caption: Workflow for peptide derivatization and analysis.
Logical Relationship of Benefits
Caption: Benefits of this compound salt derivatization.
References
- 1. Derivatization with this compound salts – secrets of science [shimadzu-webapp.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Salts as Reactive Matrices for MALDI-MS Imaging of Biologically Active Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Active this compound Salt 2,4,5-Triphenylthis compound for Improved Mass Spectrometry-Based Detection of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Pyridines from Pyrylium Salts and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of pyrylium salts into pyridines upon reaction with ammonia (B1221849) is a classical and versatile method for synthesizing substituted pyridine (B92270) rings. Pyridines are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. The this compound-to-pyridine conversion offers a powerful tool for accessing a diverse range of pyridine derivatives, often with high efficiency.
This compound salts are six-membered heterocyclic cations containing an oxygen atom. The positive charge on the oxygen atom renders the α- and γ-positions of the ring highly electrophilic and susceptible to nucleophilic attack. The reaction with ammonia proceeds via a nucleophilic addition, followed by ring-opening and subsequent recyclization with the elimination of water to form the stable aromatic pyridine ring. This reaction is generally exothermic and can often be performed at room temperature, making it an attractive synthetic strategy.[1][2][3]
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of pyridines from this compound salts and ammonia, intended for use by researchers in organic synthesis and drug development.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the synthesis of pyridines from this compound salts and ammonia involves a sequence of nucleophilic attack, ring opening, and dehydration.
Caption: Reaction mechanism for pyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triphenylpyridine (B1295210) from 2,4,6-Triphenylthis compound (B3243816) Perchlorate (B79767) and Ammonium (B1175870) Acetate (B1210297)
This protocol describes the synthesis of 2,4,6-triphenylpyridine, a common and stable pyridine derivative.
Materials:
-
2,4,6-Triphenylthis compound Perchlorate
-
Ammonium Acetate (NH₄OAc)
-
Ethanol (B145695) (absolute)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (5 mL)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for crystallization
Procedure:
-
To a 5 mL round-bottom flask, add 2,4,6-triphenylthis compound perchlorate (1.0 mmol) and ammonium acetate (3.0 mmol).[4]
-
Heat the mixture with magnetic stirring at 150 °C for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 2.5 mL of water to the reaction mixture and extract the product with dichloromethane (2 x 2.5 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by crystallization from absolute ethanol to yield 2,4,6-triphenylpyridine as a solid.[4]
Protocol 2: General Procedure for the Synthesis of N-Substituted Pyridinium (B92312) Salts
While this protocol details the synthesis of pyridinium salts from primary amines, the general conditions are informative for the analogous reaction with ammonia, which can be viewed as the parent amine. This reaction typically proceeds under milder conditions than the high-temperature synthesis of pyridines.
Materials:
-
2,4,6-Triphenylthis compound Perchlorate
-
Primary Amine (e.g., Benzylamine)
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,4,6-triphenylthis compound perchlorate (10 mmol) in 50 mL of ethanol, with gentle warming if necessary.[5]
-
To the clear solution, add the primary amine (10 mmol) dropwise with stirring.[5]
-
Reflux the reaction mixture for 3 hours.[5]
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the N-substituted 2,4,6-triphenylpyridinium perchlorate product.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of pyridines from this compound salts.
Table 1: Synthesis of 2,4,6-Triarylpyridines
| This compound Salt Precursor (via in-situ generation) | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone & Benzyl chloride | NH₄OAc | Neat | 150 | 8 | 97 | [4] |
| Substituted Acetophenones & Aryl Aldehydes | NH₄OAc | Neat | Reflux | 1 | High | |
| Substituted Acetophenones & Aryl Aldehydes | NH₄OAc | PEG-400 | - | - | Good |
Table 2: Synthesis of N-Substituted Pyridinium Salts (for comparison of reaction conditions)
| This compound Salt | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triphenylthis compound Perchlorate | Benzylamine | Ethanol | Reflux | 3 | - | [5] |
Experimental Workflow
The general workflow for the synthesis and purification of pyridines from this compound salts is outlined below.
Caption: General experimental workflow.
Conclusion
The synthesis of pyridines from this compound salts and ammonia is a robust and high-yielding method for accessing a wide array of substituted pyridine derivatives. The reaction proceeds through a well-understood mechanism and can be carried out using readily available reagents and standard laboratory equipment. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of novel pyridine-containing compounds for various applications.
References
- 1. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from this compound Salt using Density Functional Theory | Jurnal Kartika Kimia [jkk.unjani.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Pyrylium-Based Fluorescent Probes for Biological Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrylium salts are a class of cationic organic dyes characterized by a six-membered heterocyclic ring containing a positively charged oxygen atom.[1] Their unique photophysical properties, including strong fluorescence emission and environmental sensitivity, make them versatile scaffolds for the development of fluorescent probes for biological sensing.[2][3] These probes offer significant advantages in cellular imaging and bioanalysis due to their potential for "turn-on" fluorescence upon target binding, high quantum yields, and tunable spectral properties.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in the detection of various biological analytes.
I. Sensing of Intracellular pH
This compound-based probes can be designed to exhibit pH-dependent fluorescence, making them excellent tools for monitoring intracellular pH dynamics, which are crucial in processes like apoptosis.[6][7]
Application Note: PS-OH for Apoptotic pH Imbalance Detection
PS-OH is a "turn-on" fluorescent probe that is highly sensitive to acidic pH.[6][7] In its protonated state under acidic conditions, PS-OH is highly fluorescent, while at physiological or basic pH, it exists in a non-fluorescent form.[7][8] This property allows for the real-time monitoring of intracellular acidification, a key event during apoptosis.[6][7]
Quantitative Data Summary: PS-OH
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm (acidic) | [7] |
| Emission Wavelength (λem) | ~560 nm (acidic) | [7] |
| Quantum Yield (Φ) | High in acidic conditions | [7] |
| pKa | ~7.2 | [8] |
| Stokes Shift | ~3882 cm⁻¹ | [7] |
Experimental Protocol: Intracellular pH Measurement with PS-OH
1. Materials:
-
PS-OH fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live-cell imaging medium
-
Adherent cells (e.g., A549, HeLa) cultured on glass-bottom dishes
-
Nigericin (B1684572) (optional, for pH calibration)
-
Confocal microscope with appropriate filter sets (e.g., Ex: 488 nm, Em: 550-600 nm)
2. Probe Preparation:
-
Prepare a 1-10 mM stock solution of PS-OH in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
3. Cell Staining and Imaging:
-
Culture cells to 70-80% confluency on glass-bottom dishes.
-
Before staining, remove the culture medium and wash the cells twice with pre-warmed PBS (pH 7.4).
-
Prepare a staining solution by diluting the PS-OH stock solution in live-cell imaging medium to a final concentration of 5-20 µM.
-
Incubate the cells with the staining solution for 30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope. Use the lowest possible laser power to minimize phototoxicity.[9]
4. Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
For dynamic studies (e.g., apoptosis induction), acquire images at different time points and plot the change in fluorescence intensity over time.
5. Intracellular pH Calibration (Optional):
-
To correlate fluorescence intensity with absolute pH values, a calibration curve can be generated.
-
Incubate stained cells with a series of calibration buffers (e.g., PBS) of known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) containing the ionophore nigericin (5-10 µg/mL). Nigericin equilibrates the intracellular and extracellular pH.[7]
-
Measure the fluorescence intensity at each pH and plot it against the corresponding pH value to generate a calibration curve.
II. Detection of Amino Acids
Certain this compound dyes can interact with amino acids, leading to fluorescence quenching. This property can be utilized for the in vitro quantification of specific amino acids.
Application Note: Styrylthis compound Probes for Amino Acid Sensing
Styrylthis compound salts have been shown to undergo fluorescence quenching upon interaction with N-protected amino acids.[10] The quenching mechanism is primarily dynamic (collisional), and the degree of quenching can be dependent on the specific amino acid.[10] For example, the fluorescence of certain styrylthis compound dyes is strongly quenched by tryptophan derivatives.[10]
Quantitative Data Summary: Representative Styrylthis compound Dyes
| Probe | Excitation (nm) in PBS | Emission (nm) in PBS | Quenched by | Reference |
| Styrylthis compound-Val-C4 | ~450 | ~590 | Z-Trp-OH, Z-Tyr-OH, Z-Met-OH | [10] |
| Styrylthis compound-Phe-C4 | ~450 | ~590 | Z-Trp-OH, Z-Tyr-OH, Z-Met-OH | [10] |
Experimental Protocol: In Vitro Amino Acid Detection via Fluorescence Quenching
1. Materials:
-
Styrylthis compound fluorescent probe
-
Acetonitrile (spectroscopic grade)
-
N-protected amino acids (e.g., Z-Trp-OH, Z-Tyr-OH)
-
Fluorometer
2. Procedure:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM) in acetonitrile.
-
Prepare a series of stock solutions of the N-protected amino acids of interest in acetonitrile.
-
In a fluorescence cuvette, prepare a dilute solution of the this compound probe (e.g., 10 µM) in acetonitrile.
-
Record the initial fluorescence emission spectrum of the probe solution, exciting at its absorption maximum.
-
Add small aliquots of the amino acid stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
3. Data Analysis (Stern-Volmer Analysis):
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the amino acid ([Q]).
-
F₀/F = 1 + Ksv[Q]
-
-
The Stern-Volmer quenching constant (Ksv) can be determined from the slope of the plot, providing a measure of the quenching efficiency.
III. Sensing of Metal Ions
The versatile chemistry of this compound salts allows for their modification with specific chelating moieties to create fluorescent probes for metal ions like Zn²⁺.
Application Note: this compound-Based Probes for Zinc (Zn²⁺) Detection
By incorporating a Zn²⁺ binding unit into a this compound fluorophore, probes that exhibit a "turn-on" fluorescence response upon coordination with Zn²⁺ can be developed. These probes are valuable for imaging labile Zn²⁺ pools in cellular compartments.
Quantitative Data Summary: Hypothetical this compound-Zn²⁺ Probe
| Property | Value |
| Excitation Wavelength (λex) | ~510 nm |
| Emission Wavelength (λem) | ~540 nm |
| Dissociation Constant (Kd) | Low micromolar range |
| Selectivity | High for Zn²⁺ over other biologically relevant metal ions |
Experimental Protocol: Live-Cell Imaging of Intracellular Zn²⁺
1. Materials:
-
This compound-based Zn²⁺ fluorescent probe
-
DMSO (sterile)
-
Live-cell imaging medium (e.g., HBSS)
-
Cells cultured on glass-bottom dishes
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (optional, as a Zn²⁺ chelator for control experiments)
-
Zinc salt (e.g., ZnSO₄) with a suitable ionophore (e.g., pyrithione) (optional, for positive control)
-
Confocal microscope
2. Probe Preparation:
-
Prepare a 1 mM stock solution of the probe in sterile DMSO.
-
Store at -20°C, protected from light.
3. Cell Staining and Imaging:
-
Culture cells to the desired confluency.
-
Wash cells with pre-warmed live-cell imaging medium.
-
Load the cells with the probe by incubating them in a 1-10 µM solution of the probe in imaging medium for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh imaging medium to remove excess probe.
-
Acquire fluorescence images using a confocal microscope with appropriate settings.
4. Control Experiments:
-
Negative Control: Treat probe-loaded cells with a cell-permeable Zn²⁺ chelator like TPEN to confirm that the fluorescence signal is dependent on intracellular Zn²⁺.
-
Positive Control: Treat probe-loaded cells with a zinc salt and an ionophore to artificially increase intracellular Zn²⁺ levels and observe the corresponding increase in fluorescence.
IV. Measurement of Intracellular Viscosity
Molecular rotors are fluorophores whose quantum yield is sensitive to the viscosity of their environment. This compound derivatives can be designed to act as molecular rotors for mapping intracellular viscosity.
Application Note: this compound-Based Molecular Rotors for Viscosity Sensing
The fluorescence of a this compound-based molecular rotor is typically quenched in low-viscosity environments due to intramolecular rotation. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime.
Quantitative Data Summary: Hypothetical this compound Viscosity Probe
| Property | Value |
| Excitation Wavelength (λex) | ~488 nm |
| Emission Wavelength (λem) | ~520 nm |
| Fluorescence Lifetime (τ) | Linearly proportional to viscosity |
| Sensitivity | High fluorescence enhancement in viscous media |
Experimental Protocol: Intracellular Viscosity Measurement
1. Materials:
-
This compound-based viscosity probe
-
DMSO (sterile)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Nystatin or Monensin (optional, to induce changes in cellular viscosity)
-
Fluorescence Lifetime Imaging Microscopy (FLIM) system
2. Procedure:
-
Prepare a stock solution of the viscosity probe in DMSO.
-
Load cells with the probe at a final concentration of 1-5 µM in live-cell imaging medium for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Acquire fluorescence lifetime images using a FLIM system.
3. Data Analysis:
-
Analyze the FLIM data to obtain a map of the fluorescence lifetime distribution within the cells.
-
Generate a calibration curve by measuring the fluorescence lifetime of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).
-
Use the calibration curve to convert the measured intracellular fluorescence lifetimes into viscosity values.
V. Detection of Reactive Oxygen Species (ROS)
This compound probes can be designed to react with specific ROS, resulting in a change in their fluorescence properties, enabling the detection of oxidative stress in cells.
Application Note: this compound Probes for ROS Detection
This compound probes for ROS are typically non-fluorescent in their reduced form and become highly fluorescent upon oxidation by ROS. This "turn-on" mechanism provides a high signal-to-background ratio for sensitive detection.
Quantitative Data Summary: Hypothetical this compound ROS Probe
| Property | Value |
| Excitation Wavelength (λex) | ~550 nm |
| Emission Wavelength (λem) | ~575 nm |
| Reactivity | Specific for certain ROS (e.g., superoxide, hydroxyl radical) |
| Signal Change | Significant fluorescence enhancement upon reaction with ROS |
Experimental Protocol: Cellular ROS Detection
1. Materials:
-
This compound-based ROS probe
-
DMSO (sterile)
-
Cell culture medium
-
PBS or HBSS
-
Cells cultured in a 96-well plate or on coverslips
-
ROS inducer (e.g., H₂O₂, menadione) for positive control
-
ROS scavenger (e.g., N-acetylcysteine) for negative control
-
Fluorescence microplate reader or confocal microscope
2. Procedure:
-
Seed cells in a 96-well plate or on coverslips and culture overnight.
-
Treat cells with experimental compounds or ROS inducers/scavengers for the desired time.
-
Remove the treatment medium and wash the cells with PBS or HBSS.
-
Load the cells with the ROS probe (e.g., 5-10 µM in PBS/HBSS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader or visualize the cells with a confocal microscope.
Mandatory Visualizations
Synthesis of a Generic 2,4,6-Triarylthis compound Salt
Caption: General synthesis of a 2,4,6-triarylthis compound salt.
General Experimental Workflow for Live-Cell Imaging
Caption: A typical workflow for live-cell imaging experiments.
Signaling Pathway: ROS-Mediated Apoptosis Detection
Caption: Detection of apoptosis via pH-sensitive this compound probes.
References
- 1. This compound-based dye and charge tagging in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 7. A new pentacyclic this compound fluorescent probe that responds to pH imbalance during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Constructing Complex Macrocycles Using Pyryrylium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrylium salts are versatile cationic heterocyclic compounds that have emerged as powerful building blocks in the synthesis of complex macrocycles and metallo-supramolecular architectures.[1][2] Their high reactivity towards nucleophiles allows for facile transformation into various functionalized moieties, making them ideal precursors for constructing large, well-defined cyclic structures.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of complex macrocycles utilizing this compound salts, targeting researchers, scientists, and drug development professionals. The methodologies outlined herein are based on seminal work in the field, offering a practical guide to harnessing the potential of this compound salt chemistry for the creation of novel macrocyclic compounds with applications in materials science, catalysis, and medicine.
Two primary strategies for the construction of macrocycles from this compound salts will be detailed:
-
Conversion to Polyphenylenes: This approach, pioneered by researchers such as Höger and Müllen, involves the transformation of 2,4,6-triarylthis compound salts into rigid, shape-persistent macrocycles composed of arene units.[1][2] This method is particularly useful for creating nanostructured materials with defined cavities and functionalities.
-
Conversion to Pyridinium (B92312) Salts: This strategy, notably employed by Xiaopeng Li and coworkers, utilizes the reaction of this compound salts with primary amines to form pyridinium salts. These charged building blocks can then be used in coordination-driven self-assembly to construct complex metallo-supramolecular macrocycles with diverse topologies and functions.[1]
Core Concepts and Reaction Mechanisms
The utility of this compound salts in macrocycle synthesis stems from their ability to undergo efficient ring-transformation reactions. The core of these transformations is the nucleophilic attack at the C2, C4, or C6 positions of the this compound ring, leading to a ring-opened intermediate that subsequently cyclizes to form a new aromatic system.
Workflow for Macrocycle Synthesis using this compound Salts
Caption: General workflow for macrocycle synthesis from this compound salts.
Application Note 1: Synthesis of Shape-Persistent Macrocycles via Conversion to Arenes
Shape-persistent macrocycles are of significant interest due to their well-defined cavities and potential applications in host-guest chemistry, molecular recognition, and as components of molecular machines. The conversion of 2,4,6-triarylthis compound salts to 1,3,5-triarylbenzene derivatives provides a robust method for creating rigid building blocks for these structures.
Experimental Protocol: Synthesis of a Shape-Persistent Phenyl-Ethynyl Macrocycle
This protocol is adapted from the general strategies developed by Höger and coworkers for the synthesis of shape-persistent macrocycles.[1][2]
Step 1: Synthesis of the 2,4,6-Triarylthis compound Salt Precursor
A common precursor is 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate. Detailed synthetic procedures for this and related salts are available in the literature. A general procedure is provided below.
-
Materials: Benzalacetophenone (1.0 mole), acetophenone (B1666503) (0.5 mole), 1,2-dichloroethane, 52% ethereal solution of fluoboric acid.
-
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve benzalacetophenone and acetophenone in 1,2-dichloroethane.
-
Warm the mixture to 70-75 °C.
-
Slowly add the ethereal fluoboric acid solution over 30 minutes with stirring.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Cool the mixture and store in a refrigerator overnight to allow for crystallization.
-
Collect the crystalline product by filtration, wash with ether, and dry under vacuum.[3]
-
Step 2: Conversion of this compound Salt to a Halogenated Triarylbenzene Building Block
-
Materials: 2,4,6-tris(4-bromophenyl)this compound salt, sodium phenylacetate (B1230308), nitrobenzene.
-
Procedure:
-
Suspend the this compound salt and sodium phenylacetate in nitrobenzene.
-
Heat the mixture at 180 °C for 12 hours under an inert atmosphere.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 1,3,5-tris(4-bromophenyl)benzene (B1296842) derivative.
-
Step 3: Elongation of the Building Block via Sonogashira Coupling
-
Materials: Halogenated triarylbenzene, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, triethylamine (B128534).
-
Procedure:
-
Dissolve the halogenated triarylbenzene in a mixture of triethylamine and a suitable solvent like THF.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Step 4: Deprotection of the Terminal Alkyne
-
Materials: Silyl-protected alkyne, potassium carbonate, methanol (B129727)/THF.
-
Procedure:
-
Dissolve the silyl-protected alkyne in a mixture of methanol and THF.
-
Add potassium carbonate and stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography.
-
Step 5: Macrocyclization via Glaser Coupling
-
Materials: Deprotected bis(alkyne) precursor, CuCl, TMEDA, dichloromethane (B109758).
-
Procedure:
-
Prepare a solution of the bis(alkyne) precursor in a large volume of dichloromethane (high dilution conditions are crucial to favor intramolecular cyclization).
-
In a separate flask, prepare a solution of CuCl and TMEDA in dichloromethane.
-
Add the bis(alkyne) solution to the catalyst solution dropwise over an extended period (e.g., 24 hours) with vigorous stirring under an atmosphere of oxygen or air.
-
After the addition is complete, stir the reaction for an additional 12 hours.
-
Quench the reaction, wash the organic layer, and purify the crude product by column chromatography to isolate the desired macrocycle.
-
Data Presentation: Representative Shape-Persistent Macrocycles
| Macrocycle ID | Ring Size (atoms) | Precursor Building Block | Cyclization Method | Yield (%) | Reference |
| M1 | 36 | This compound-derived bis(alkyne) | Glaser Coupling | ~50 | [1] |
| M2 | 48 | This compound-derived bis(alkyne) | Glaser Coupling | 20-30 | [2] |
| M3 | 24 | This compound-derived di-iodide | Yamamoto Coupling | ~40 | [1] |
Application Note 2: Synthesis of Metallo-Supramolecular Macrocycles via Conversion to Pyridinium Salts
Metallo-supramolecular macrocycles constructed through coordination-driven self-assembly offer access to a vast array of complex architectures with tunable sizes, shapes, and functionalities. The conversion of this compound salts to pyridinium salts provides a highly efficient route to multitopic ligands for this purpose.
Experimental Protocol: One-Pot Synthesis of a "Kandinsky Circle" Metallo-Supramolecule
This protocol is based on the work of Xiaopeng Li and coworkers, demonstrating a one-pot synthesis and self-assembly strategy.[1]
-
Materials: this compound salt-functionalized terpyridine precursor, primary amine-functionalized terpyridine precursor, a suitable metal salt (e.g., Zn(OTf)₂), solvent (e.g., acetonitrile/methanol mixture).
-
Procedure:
-
In a reaction vessel, dissolve the this compound salt-functionalized terpyridine and the primary amine-functionalized terpyridine in the chosen solvent system.
-
Add the metal salt to the solution.
-
Stir the mixture at room temperature for several hours to allow for both the condensation reaction (formation of pyridinium salt) and the coordination-driven self-assembly to occur.
-
The formation of the desired supramolecular structure can be monitored by techniques such as NMR and ESI-MS.
-
Purification is often achieved by precipitation or size-exclusion chromatography.
-
Data Presentation: Representative Metallo-Supramolecular Macrocycles
| Macrocycle ID | Topology | Metal Ion | Ligands | Self-Assembly Method | Yield (%) | Reference |
| Kandinsky Circle G2 | Concentric Hexagons | Zn(II) | Pyridinium-based terpyridines | One-pot | ~95 | [1] |
| Hexagonal Prism | 3D Prism | Cd(II) | Pentatopic terpyridine ligand | Stepwise | High | [1] |
| Spiderweb | Complex 2D network | Zn(II) | Pyridinium and terpyridine ligands | One-pot | High | [4] |
Biological Applications and Signaling Pathways
Macrocycles derived from this compound salts have shown promise in various biological applications, particularly as antimicrobial agents. The cationic nature of pyridinium-based metallo-supramolecules facilitates their interaction with negatively charged bacterial cell membranes.
Antimicrobial Mechanism of Action
Several studies on metallo-supramolecular macrocycles have suggested a mechanism of action that involves the disruption of the bacterial cell membrane.[1] The macrocycles are hypothesized to insert into the lipid bilayer, forming transmembrane channels that lead to the leakage of cytoplasmic contents and ultimately cell death.[1]
References
- 1. Supramolecular Kandinsky circles with high antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and adsorption of shape-persistent macrocycles containing polycyclic aromatic hydrocarbons in the rigid framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrylium Salts as Photoinitiators for Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrylium salts are a class of organic compounds that have garnered significant interest as highly efficient photoinitiators for cationic polymerization.[1][2] Their strong absorption in the UV-visible region allows for the initiation of polymerization upon exposure to light, making them suitable for a variety of applications, including coatings, adhesives, inks, and 3D printing.[3][4] Cationic polymerization offers advantages over free-radical polymerization, such as a tolerance to oxygen and the ability to polymerize a range of monomers like epoxides and vinyl ethers.[5][6] This document provides detailed application notes, experimental protocols, and key data for utilizing this compound salts as photoinitiators in cationic polymerization.
Mechanism of Photoinitiation
Upon absorption of light, the this compound salt is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. In the presence of a suitable electron donor (which can be the monomer itself or an added co-initiator), an electron transfer reaction occurs, generating a radical cation from the donor and a this compound radical. The radical cation of the donor can then initiate cationic polymerization. Alternatively, the excited this compound salt can directly react with the monomer to generate the initiating species.
Applications
This compound salts are versatile photoinitiators for a range of monomers, including:
-
Epoxides: this compound salts, particularly in combination with vinyl ethers, are effective for the dual-cure (photochemical and thermal) polymerization of epoxy monomers.[5][7] This is highly advantageous for curing thick samples and in applications requiring a "kick-starting" effect.[7]
-
Vinyl Ethers: Cationic polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE) and ethyl vinyl ether (EVE), can be efficiently initiated by this compound salts under visible light irradiation.[8] This has been demonstrated in both batch and continuous-flow systems, with flow chemistry offering shorter reaction times and better control over polymer properties.[9]
-
3D Printing: The rapid curing rates achievable with this compound salt photoinitiators make them suitable for stereolithography (SLA) and other 3D printing technologies where high resolution and fast build times are critical.
Quantitative Data
The efficiency of this compound salts as photoinitiators can be evaluated by various parameters, including their fluorescence quantum yields and the kinetics of the polymerization they initiate.
| This compound Salt Structure | R2 = R6 | R4 | X- | Fluorescence Quantum Yield (Φf) in MeCN | Max. Polymerization Rate (Rpmax) [M⁻¹s⁻¹] | Monomer Conversion (%) |
| 72 | Ph | Ph | ClO₄⁻ | - | 0.01 | 20 |
| 73 | Ph | Ph | BF₄⁻ | - | 0.03 | 18 |
| 74 | 4-MeO-Ph | Ph | ClO₄⁻ | - | 0.33 | 75 |
| 75 | 4-MeO-Ph | Ph | BF₄⁻ | - | 0.23 | 65 |
| 76 | 4-MeS-Ph | Ph | ClO₄⁻ | - | 0.08 | 30 |
Data sourced from a review on this compound salts as photoredox catalysts.[3] The specific monomer and experimental conditions for Rpmax and conversion were not detailed in the source.
The following table summarizes the results for the photoinduced cationic RAFT polymerization of isobutyl vinyl ether (IBVE) and ethyl vinyl ether (EVE) using different this compound salt catalysts under batch and flow conditions.
| Catalyst | Monomer | Condition | Mn ( kg/mol ) | Đ (PDI) |
| 3 | IBVE | Flow | 19.8 | 1.4 |
| 3 | IBVE | Batch | 8.0 | 1.8 |
| 3 | EVE | Flow | 15.3 | 1.7 |
| 3 | EVE | Batch | 7.6 | 2.2 |
| 4 | IBVE | Flow | 18.5 | 1.4 |
| 4 | IBVE | Batch | 7.9 | 1.9 |
| 4 | EVE | Flow | 13.9 | 1.6 |
| 4 | EVE | Batch | 7.2 | 2.1 |
| 6 | IBVE | Flow | 20.1 | 1.4 |
| 6 | IBVE | Batch | 8.2 | 1.8 |
| 6 | EVE | Flow | 16.1 | 1.7 |
| 6 | EVE | Batch | 7.8 | 2.3 |
Data extracted from a study on continuous-flow synthesis of this compound tetrafluoroborates.[9] Reactions were performed at room temperature in DCM with 24 W 450 nm LED irradiation. Molar equivalents were 2000:20:1 (monomer/CTA/catalyst). Flow reactions were run for 15 min to full conversion, while batch reactions required 8 hours. Mn and Đ were determined by GPC with polystyrene standards.
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Cationic Polymerization of Vinyl Ethers
This protocol is a general guideline for the polymerization of vinyl ethers using this compound salts as photoinitiators.
Materials:
-
This compound salt photoinitiator (e.g., 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate)
-
Monomer (e.g., isobutyl vinyl ether - IBVE)
-
Chain Transfer Agent (CTA) for RAFT polymerization (if applicable)
-
Dichloromethane (DCM) or another suitable solvent
-
Light source (e.g., 24 W 450 nm LED lamp)
-
Reaction vessel (e.g., glass vial for batch, microreactor for flow)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound salt in DCM. The concentration will depend on the desired final concentration in the polymerization mixture.
-
If performing RAFT polymerization, prepare a stock solution of the CTA in DCM.
-
Ensure the monomer is purified and free of inhibitors.
-
-
Polymerization Mixture:
-
In a reaction vessel, combine the this compound salt solution, CTA solution (if applicable), and monomer to achieve the desired molar ratios. A typical ratio for RAFT polymerization is 2000:20:1 (monomer:CTA:catalyst).[9]
-
The final concentration of the photoinitiator is typically in the range of 0.1-1 mol%.
-
-
Irradiation:
-
Characterization:
-
After polymerization, determine the monomer conversion using techniques such as ¹H NMR spectroscopy by integrating the signals of the monomer and polymer.
-
Characterize the molecular weight (Mn) and polydispersity index (Đ) of the resulting polymer using Gel Permeation Chromatography (GPC).
-
Protocol 2: Dual-Cure Polymerization of Epoxides using this compound Salt/Vinyl Ether System
This protocol describes the use of a this compound salt in conjunction with a vinyl ether for the dual photochemical and thermal curing of an epoxy monomer.[5][7]
Materials:
-
This compound salt photoinitiator
-
Epoxy monomer (e.g., bisphenol A diglycidyl ether)
-
Vinyl ether co-initiator (e.g., triethylene glycol divinyl ether)
-
UV-Vis light source
-
Oven or hot plate for thermal curing
Procedure:
-
Formulation:
-
Prepare a homogeneous mixture of the epoxy monomer, this compound salt, and vinyl ether. The concentration of the this compound salt is typically around 0.5-2 wt%, and the vinyl ether can be added in a similar range.
-
-
Photocuring:
-
Apply a thin film of the formulation to a substrate.
-
Expose the film to a UV-Vis light source. The irradiation time will depend on the light intensity and the reactivity of the formulation. Monitor the curing process by checking for tack-free time.
-
-
Thermal Curing:
-
For thick samples or to cure shadowed areas, a subsequent thermal curing step can be applied.
-
Place the sample in an oven at a temperature typically ranging from 80 to 150 °C. The curing time will depend on the temperature and the specific formulation.
-
-
Analysis:
-
The degree of cure can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the epoxy group absorption band.
-
The thermal and mechanical properties of the cured polymer can be analyzed by Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
-
Conclusion
This compound salts are highly effective photoinitiators for cationic polymerization, offering a versatile platform for the synthesis of a wide range of polymers. Their ability to initiate polymerization under visible light and their compatibility with various monomers, including epoxides and vinyl ethers, make them valuable tools in materials science and drug development applications. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound salts in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. Versatility of this compound Salt/Vinyl Ether Initiating System for Epoxide Dual-Cure Polymerization: Kick-Starting Effect of the Coinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous-Flow Synthesis of this compound Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of Pyrylium Salts in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Pyrylium salts, a class of cationic organic compounds, have emerged as a promising scaffold for the synthesis of potent antifungal agents. This document provides detailed application notes on the use of this compound salts in the development of antifungal drugs, focusing on the synthesis, evaluation, and mechanism of action of this compound salt derivatives.
Application Notes
This compound salts serve as versatile precursors for the synthesis of a variety of heterocyclic compounds. In the context of antifungal drug development, their utility is highlighted by the discovery of compounds like SM21 and its more potent derivative, XY12. These compounds have demonstrated significant efficacy against a range of Candida species, including fluconazole-resistant strains.[1][2][3]
The core strategy involves the structural modification of the this compound salt scaffold to enhance antifungal activity and reduce cytotoxicity. Key areas of modification include the substituents on the this compound ring and the nature of the counter-ion. Structure-activity relationship (SAR) studies have shown that the electronic properties of the substituents play a crucial role in determining the antifungal potency.[2] For instance, compounds with strong electron-withdrawing groups tend to have no antifungal activity, while certain substitutions on the nitrogen atom can significantly enhance efficacy.[2]
A notable derivative, XY12, was developed through rational design based on the lead compound SM21.[2][4] XY12 exhibits stronger antifungal activity and lower cytotoxicity compared to its parent compound.[2][3] Its mechanism of action involves the inhibition of mitochondrial complex I, a key component of the electron transport chain in fungi.[4] This targeted action disrupts cellular respiration, leading to fungal cell death.[4] The mitochondria-targeting property of these lipophilic cationic compounds is a key aspect of their antifungal effect.[4]
Quantitative Data Summary
The antifungal activity of this compound salt derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. The data below summarizes the in vitro antifungal activity of selected this compound salt derivatives against various Candida species.
| Compound | Fungal Strain | MIC (μM) | Reference |
| SM21 (XY2) | Candida albicans SC5314 | ~0.48 | [2] |
| XY10 | Candida albicans SC5314 | 0.47 | [1][2] |
| XY12 | Candida albicans SC5314 | 0.24 | [1][2][3] |
| XY12 | Fluconazole-resistant C. albicans 100 | 0.24 | [2] |
| XY12 | Fluconazole-resistant C. albicans 901 | 0.12 | [2] |
| XY12 | Candida glabrata | 0.12 - 0.48 | [2] |
| XY12 | Candida tropicalis | 0.24 - 0.48 | [2] |
| XY12 | Candida krusei | 0.48 | [2] |
| XY12 | Candida parapsilosis | 0.97 | [2] |
| XY13 | Candida albicans SC5314 | 1.0 | [1][2] |
| XY14 | Candida albicans SC5314 | 0.95 | [2] |
| XY15 | Candida albicans SC5314 | 3.8 | [2] |
| XY16 | Candida albicans SC5314 | 0.47 | [1][2] |
| XY17 | Candida albicans SC5314 | 0.47 | [1][2] |
| XY5 | Candida albicans SC5314 | 138.5 | [2] |
| XY6 | Candida albicans SC5314 | >138.5 | [2] |
| XY7 | Candida albicans SC5314 | >138.5 | [2] |
| XY8 | Candida albicans SC5314 | >138.5 | [2] |
| XY9 | Candida albicans SC5314 | >138.5 | [2] |
Experimental Protocols
I. General Synthesis of this compound Salt Derivatives (e.g., XY3-20)
This protocol describes a general method for synthesizing this compound salt derivatives from a common precursor.
Materials:
-
This compound salt precursor (e.g., XY1A or XY1B)
-
Appropriate aldehyde or ketone
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Acid catalyst (e.g., HCl, HBr)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the this compound salt precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the corresponding aldehyde or ketone to the solution.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and maintain for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with a cold solvent to remove unreacted starting materials.
-
Purify the product by recrystallization from an appropriate solvent system.
-
Dry the purified this compound salt derivative under vacuum.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
II. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Materials:
-
Synthesized this compound salt compounds
-
Fungal strains (e.g., Candida albicans)
-
RPMI 1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (fungus with no drug) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.
Visualizations
Proposed Mechanism of Action of this compound Salt Derivative XY12
Caption: Mechanism of action of this compound salt XY12 in fungal cells.
General Workflow for Antifungal Agent Development from this compound Salts
Caption: Workflow for this compound salt-based antifungal drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Evaluation of Novel this compound Salt In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal this compound Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrylium Salts for Nucleophilic Aromatic Substitution of Aminoheterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of aminoheterocycles is a cornerstone of medicinal chemistry and drug development. Traditional methods for the modification of the C-N bond in these scaffolds often require harsh conditions or multi-step procedures. The use of pyrylium salts, particularly this compound tetrafluoroborate (B81430), has emerged as a powerful and versatile strategy for the nucleophilic aromatic substitution (SNAr) of aminoheterocycles under mild conditions.[1][2] This method relies on the conversion of the exocyclic amino group into a pyridinium (B92312) salt, which acts as an excellent leaving group, facilitating subsequent substitution by a wide range of nucleophiles.[3] This approach is characterized by its broad substrate scope, high functional group tolerance, and applicability to late-stage functionalization of complex molecules.[1][2]
Reaction Principle
The core principle of this methodology involves a two-step sequence. First, the aminoheterocycle undergoes a dehydrative condensation reaction with a this compound salt, typically 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate or the more reactive this compound tetrafluoroborate (Pyry-BF4), to form a stable N-heterocyclic pyridinium salt.[1] This pyridinium moiety serves as an activated leaving group. In the second step, the pyridinium salt is subjected to nucleophilic attack by various nucleophiles, leading to the displacement of the pyridinium group and the formation of a new C-Nucleophile bond.[1] This process can often be performed as a one-pot procedure, avoiding the isolation of the intermediate pyridinium salt.[4]
Applications
This methodology has found widespread application in organic synthesis and drug discovery, including:
-
Late-Stage Functionalization: The mild reaction conditions allow for the modification of complex and densely functionalized molecules, such as pharmaceuticals and natural products, at a late stage in the synthetic sequence.[2][5]
-
Access to Diverse Heterocyclic Scaffolds: A wide array of nucleophiles, including amines, alcohols, thiols, and sources of fluoride (B91410) and chloride, can be employed, providing access to a diverse range of functionalized heterocycles.[1]
-
Deaminative Transformations: This strategy enables the conversion of an amino group into other functionalities, such as chloro and bromo, providing an alternative to traditional methods like the Sandmeyer reaction without the use of unstable diazonium salts.[5][6]
Quantitative Data Summary
The following tables summarize the scope of the this compound salt-mediated nucleophilic aromatic substitution of aminoheterocycles with various nucleophiles. Yields are for isolated products unless otherwise noted.
Table 1: C-N Bond Formation (Amination)
| Entry | Aminoheterocycle | Nucleophile (Aniline) | Product | Yield (%) |
| 1 | 2-Aminopyridine | 4-Methoxyaniline | 2-(4-Methoxyphenylamino)pyridine | 95 |
| 2 | 2-Aminopyrimidine | Aniline | 2-(Phenylamino)pyrimidine | 88 |
| 3 | 2-Amino-5-bromopyridine | 4-Fluoroaniline | 5-Bromo-2-(4-fluorophenylamino)pyridine | 92 |
| 4 | 3-Aminoquinoline | Aniline | 3-(Phenylamino)quinoline | 75 |
Table 2: C-O Bond Formation (Etherification)
| Entry | Aminoheterocycle | Nucleophile (Alcohol/Phenol) | Product | Yield (%) |
| 1 | 2-Aminopyridine | Phenol | 2-Phenoxypyridine | 85 |
| 2 | 2-Aminopyrimidine | 4-Chlorophenol | 2-(4-Chlorophenoxy)pyrimidine | 82 |
| 3 | 2-Amino-5-chloropyrazine | Methanol | 5-Chloro-2-methoxypyrazine | 78 |
| 4 | 6-Aminopurine (Adenine) | 4-Methoxybenzyl alcohol | 6-(4-Methoxybenzyloxy)purine | 65 |
Table 3: C-S Bond Formation (Thioetherification)
| Entry | Aminoheterocycle | Nucleophile (Thiol) | Product | Yield (%) |
| 1 | 2-Aminopyridine | Thiophenol | 2-(Phenylthio)pyridine | 90 |
| 2 | 2-Aminothiazole | 4-Methylthiophenol | 2-(p-Tolylthio)thiazole | 88 |
| 3 | 4-Aminopyrimidine | Benzyl mercaptan | 4-(Benzylthio)pyrimidine | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Nucleophilic Aromatic Substitution
Step 1: Formation of the Pyridinium Salt
-
To a vial equipped with a magnetic stir bar, add the aminoheterocycle (1.0 equiv.) and this compound tetrafluoroborate (Pyry-BF4) (1.5 equiv.).
-
Add absolute ethanol (B145695) (0.2 M).
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the crude pyridinium salt, which can be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
-
To the vial containing the crude pyridinium salt, add the nucleophile (2.0-4.0 equiv.) and a suitable base if required (e.g., K2CO3, Cs2CO3 for phenols and thiols).
-
Add a suitable solvent such as acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF) (0.2 M).
-
Seal the vial and heat the reaction mixture at a temperature ranging from 80 to 120 °C for 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized heterocycle.
Protocol 2: One-Pot Procedure for Deaminative Chlorination
-
In a sealed tube, dissolve the aminoheterocycle (1.0 equiv.) and this compound tetrafluoroborate (Pyry-BF4) (1.5 equiv.) in ethanol (1 mL).
-
Heat the mixture at 80 °C for 16 hours.
-
Remove the solvent under reduced pressure.
-
Add a chloride source (e.g., MgCl2, 4.0 equiv.) and acetonitrile-d3 (B32919) (CD3CN) (1 mL).
-
Heat the reaction at 80-120 °C for 16 hours.
-
Cool the reaction to room temperature and purify the crude mixture directly by flash column chromatography to obtain the corresponding chloroheterocycle.[5]
Conclusion
The use of this compound salts for the nucleophilic aromatic substitution of aminoheterocycles represents a significant advancement in synthetic methodology. Its mild conditions, broad applicability, and high functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The ability to perform late-stage functionalization on complex molecules opens up new avenues for the rapid generation of compound libraries and the optimization of lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Functionalization of Aminoheterocycles by a this compound Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical synthesis of aromatic ketones: this compound tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Multicomponent Pyrylium Salt Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multicomponent synthesis of pyrylium salts. Our goal is to help you improve reaction yields and obtain high-purity products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in multicomponent this compound salt synthesis. The following sections break down potential causes and provide actionable solutions.
Q: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I fix this?
A: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[1]
-
Solution: Systematically optimize reaction conditions. A Design of Experiments (DoE) approach can be efficient in identifying the optimal temperature and reaction time.[2] For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
-
-
Purity of Reactants: Impurities in starting materials can lead to side reactions or inhibit the catalyst, thereby reducing the yield of the desired this compound salt.[1]
-
Solution: Ensure the purity of your reactants and solvents. Use freshly distilled solvents and verify the purity of starting materials via techniques like NMR or melting point analysis.
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.[1] this compound salts can be highly soluble in certain solvents, making extraction difficult, or they may decompose on silica (B1680970) gel during column chromatography.[1][3]
-
Solution: Optimize your purification strategy. This compound salts are often insoluble in non-polar solvents like diethyl ether.[3][4] Precipitation by adding diethyl ether to the reaction mixture is a common and effective purification method.[5] Recrystallization from a suitable solvent like acetone (B3395972) is also highly effective.[5]
-
-
Reaction Reversibility or Side Reactions: The formation of stable intermediates or alternative reaction pathways can compete with the desired product formation.[1] A common side reaction is the hydrolysis of the this compound salt to form 1,5-diketones, especially in the presence of bases like sodium hydroxide.[6]
Issue 2: Formation of Side Products and Poor Selectivity
The presence of multiple reactive sites in multicomponent reactions can lead to the formation of a mixture of products, complicating purification and reducing the yield of the target molecule.
Q: My reaction is producing a mixture of products, making it difficult to isolate the desired this compound salt. How can I improve the selectivity?
A: Enhancing selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
Strategies to Enhance Selectivity:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Experiment with running the reaction at both lower and higher temperatures to see if it favors the desired product.[7]
-
Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products.[7]
-
Catalyst Selection: The choice of catalyst is crucial. For instance, in the synthesis of 2,4,6-triarylthis compound salts from benzaldehyde (B42025) and acetophenone (B1666503), Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are highly effective.[4][8] For alkyl-substituted this compound salts, a mixture of acetic anhydride (B1165640) and a strong acid like tetrafluoroboric acid or perchloric acid is often used.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound salts?
A1: Several methods are available, with the choice depending on the desired substitution pattern.
-
From 1,5-Diketones: This is a classic method involving the cyclization of a 1,5-diketone precursor, often in the presence of a strong acid and an oxidizing agent.[4][8]
-
Condensation of an Aldehyde and Two Equivalents of a Ketone: This is a highly versatile one-pot method for preparing 2,4,6-trisubstituted this compound salts.[4][8][9]
-
Diacylation of Olefins: This method is particularly useful for preparing alkyl-substituted this compound salts.[10]
-
Balaban-Nenitzescu-Praill Synthesis: This method utilizes t-butanol and acetic anhydride in the presence of a strong acid and is effective for synthesizing 2,4,6-trimethylthis compound salts.[9]
Q2: How does the choice of the counter-anion affect the properties of the this compound salt?
A2: The counter-anion significantly influences the solubility and stability of the this compound salt.
-
Tetrafluoroborate (BF₄⁻) and Perchlorate (B79767) (ClO₄⁻) are common counter-anions that often result in crystalline, stable salts that are easier to handle.[3] However, perchlorate salts can be explosive and should be handled with caution.[5]
-
Hexafluorophosphate (PF₆⁻) generally leads to lower solubility compared to other anions.[3]
-
Anions like halides , hydrogensulfate , and picrate can lead to higher solubility, which may complicate isolation and purification.[3]
Q3: Can I use continuous-flow synthesis to improve my yields?
A3: Yes, continuous-flow synthesis has been shown to be a highly effective method for the rapid synthesis of this compound salts, often leading to shorter reaction times and improved yields compared to batch processes.[11] This method allows for precise control over reaction parameters like temperature and residence time, which can be beneficial for optimizing the reaction.[11]
Q4: What are the best practices for purifying this compound salts?
A4: The ionic nature of this compound salts dictates the best purification strategies.
-
Precipitation: Since this compound salts are generally insoluble in non-polar organic solvents, adding a solvent like diethyl ether to the reaction mixture is a very effective way to precipitate the product and separate it from non-ionic starting materials and byproducts.[3][4]
-
Recrystallization: For further purification, recrystallization from a suitable solvent such as acetone, acetic acid, or ethanol (B145695) can yield highly pure crystalline products.[5][12]
-
Aqueous Extraction: If the product is not water-soluble, the this compound salt can be removed by washing the organic layer with water.[2]
Quantitative Data Summary
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for this compound Salts
| Synthesis Method | Typical Reaction Time | Typical Yield Range | Reference |
| Batch Synthesis | 1+ hours | 20-70% | [5][11] |
| Continuous-Flow | 3-18 minutes | 41-76% | [11] |
Table 2: Influence of Amine Structure on Pyridinium Salt Formation Yield (Telescoped Flow Synthesis)
| Amine Type | Example Reactants | Yield Range | Reference |
| Linear, Primary Alkyl | Benzylamine, Allylamine | 41-59% | [11] |
| Sterically Hindered Primary | Cyclopropylmethylamine, Isopropylamine, Cyclobutylamine, Cyclohexylamine | 25-37% | [11] |
Key Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate (Batch Synthesis)
This protocol is adapted from established literature procedures for the one-pot synthesis from an aldehyde and a ketone.[5][9]
Materials:
-
Benzaldehyde (1 equivalent)
-
Acetophenone (2 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.5 equivalents)
-
Toluene (B28343) (if reactants are solid)
-
Diethyl ether
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and acetophenone. If both are solids, add a minimal amount of toluene to dissolve them.
-
Purge the flask with an inert gas like argon.
-
Slowly add boron trifluoride etherate to the stirred mixture. An immediate color change should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
After the reaction is complete, add cold diethyl ether to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
For further purification, dissolve the crude solid in a minimal amount of boiling acetone.
-
Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.
-
Slowly add diethyl ether (approximately 25-50% of the volume of acetone) and cool further to maximize crystal formation.
-
Collect the purified crystals by filtration and dry under vacuum.
Protocol 2: General Procedure for Continuous-Flow Synthesis of this compound Tetrafluoroborates
This protocol is based on the continuous-flow synthesis method developed for rapid this compound salt formation.[11]
Materials and Equipment:
-
Microflow reactor system with two inlet pumps and a back-pressure regulator
-
Chalcone (B49325) derivative (2 equivalents)
-
Acetophenone derivative (1 equivalent)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) (2 equivalents)
-
1,2-Dichloroethane (DCE) as the solvent
-
Diethyl ether for precipitation
Procedure:
-
Feed 1 Preparation: Dissolve the chalcone and acetophenone derivatives in DCE.
-
Feed 2 Preparation: Dilute the tetrafluoroboric acid diethyl ether complex with DCE.
-
Reaction Setup: Set up the microflow reactor with the two feeds pumped at appropriate flow rates to achieve the desired residence time. Set the reactor temperature (e.g., 110-130 °C) and the back-pressure regulator (e.g., 3.4-5.2 bar).
-
Reaction Execution: Pump the two feed solutions into the reactor where they mix and react. The residence time is typically in the range of 3-5 minutes.
-
Product Collection: The product stream exits the reactor and is collected directly into a flask containing cold diethyl ether to induce precipitation of the this compound salt.
-
Purification: The precipitated product is isolated by filtration and washed with diethyl ether.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - A convenient home synthesis of brightly colored this compound compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. EP0002164A1 - Process for the preparation of this compound salts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orientjchem.org [orientjchem.org]
managing stability of pyrylium salts in aqueous and neutral pH media
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of pyrylium salts in aqueous and neutral pH media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt decomposing in my aqueous buffer at neutral pH?
This compound salts, while stabilized by aromaticity, are oxonium ions and thus inherently susceptible to hydrolysis in neutral water.[1] The positively charged oxygen atom makes the this compound ring highly electrophilic. In aqueous media, especially at neutral or alkaline pH, water or hydroxide (B78521) ions act as nucleophiles and attack the carbon atoms at the 2, 4, or 6 positions (also known as α and γ positions).[1][2] This nucleophilic attack leads to a rapid, reversible ring-opening reaction, forming an acyclic 1,5-enedione, often referred to as a "pseudobase".[1][3] This conversion disrupts the aromatic system, leading to a loss of the this compound salt's characteristic properties, such as color and fluorescence.
Caption: General hydrolysis pathway of a this compound salt in aqueous media.
Q2: How does pH influence the stability of this compound salts?
The stability of this compound salts is highly dependent on pH. There is a continuous, pH-dependent equilibrium between the cyclic this compound cation and its acyclic pseudobase form.[3]
-
Acidic Conditions (pH < 4): this compound salts are generally stable in acidic aqueous solutions because the high concentration of H⁺ ions suppresses the concentration of the hydroxide nucleophile and shifts the equilibrium to favor the ring-closed, aromatic this compound cation.[2][4][5]
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral or basic media, the concentration of hydroxide ions (a strong nucleophile) increases, which readily attacks the this compound ring, causing it to open and form the 1,5-enedione (pseudobase).[1][6] Therefore, this compound salts are generally considered unstable under these conditions.
Q3: Are some this compound salts more stable in aqueous media than others?
Yes, the substitution pattern on the this compound ring is a critical factor for its stability.[3]
-
Unsubstituted Salts: The parent this compound cation and salts without substituents at the α-positions (2 and 6) are highly reactive and hydrolyze very quickly.[3]
-
Substituted Salts: Stability is significantly enhanced by the presence of substituents, particularly at the 2, 4, and 6 positions.
-
Aryl vs. Alkyl: 2,4,6-triaryl-substituted this compound salts (e.g., 2,4,6-triphenylthis compound) are considerably more stable than their 2,4,6-trialkyl-substituted counterparts (e.g., 2,4,6-trimethylthis compound).[1][7] The bulky aryl groups provide both steric hindrance, which protects the ring from nucleophilic attack, and electronic stabilization.[8]
-
Electron-Donating Groups: Electron-donating substituents can further stabilize the heterocyclic structure.[8]
-
Q4: How can I quantitatively measure and compare the stability of different this compound salts?
The stability is typically quantified by measuring the rate of hydrolysis. This is often done using UV-Vis spectrophotometry by monitoring the decrease in absorbance at the λmax of the this compound cation over time. The data can be used to calculate a pseudo-first-order rate constant (kobs) for the hydrolysis reaction under specific pH and temperature conditions. A smaller rate constant indicates greater stability.
Table 1: Hydrolysis Rate Data for Selected this compound Salts Data summarized from experimental findings by Williams (1971).[7]
| Compound | pH | Buffer | Temperature (°C) | Rate Constant, k (s⁻¹) |
| 2,4,6-Triphenylthis compound | 7.43 | Phosphate | 25 | 2.1 x 10⁻³ |
| 2,4,6-Triphenylthis compound | 9.57 | Borate | 25 | 1.8 x 10⁻¹ |
| 2,4,6-Trimethylthis compound | 4.75 | Acetate | 25 | 1.3 x 10⁻³ |
| 2,4,6-Trimethylthis compound | 7.43 | Phosphate | 25 | 1.9 x 10⁻¹ |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: You observe an unexpected color change, loss of signal, or precipitation in your experiment involving a this compound salt in an aqueous buffer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. orientjchem.org [orientjchem.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Pyrylium Reactions with Sterically Hindered Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridinium (B92312) salts from pyrylium salts and sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: My reaction between a this compound salt and a sterically hindered amine is not yielding the expected pyridinium salt. What is the most likely cause?
A1: The most common issue is the failure of the final ring-closure step due to steric hindrance. The reaction proceeds through an initial nucleophilic attack by the amine on the this compound ring to form a ring-opened intermediate, often referred to as a pseudo-base or divinylogous amide. With bulky amines, the subsequent intramolecular cyclization to the pyridinium salt is sterically hindered and may not occur under standard conditions. In such cases, the ring-opened intermediate may be the major or sole product isolated.[1][2]
Q2: What is the visible evidence for the formation of the ring-opened intermediate?
A2: The formation of the ring-opened intermediate is often accompanied by a distinct color change. For instance, in the reaction of 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate (B81430) with primary amines, the reaction mixture may turn a reddish-brown color, indicating the presence of the divinylogous amide intermediate before the final cyclization to the pyridinium salt.
Q3: Can I do anything to promote the ring-closure step with a sterically hindered amine?
A3: Yes, the ring-closure step is acid-catalyzed. The addition of a catalytic amount of a Brønsted acid, such as glacial acetic acid, can facilitate the cyclization of the intermediate to the desired pyridinium salt. In some cases, using a stronger acid or increasing the reaction temperature can also be effective.
Q4: Are there specific this compound salt structures that are more problematic with hindered amines?
A4: Yes, steric hindrance on the this compound salt itself can exacerbate the problem. For example, this compound salts with bulky substituents at the 2- and 6-positions, such as a 2-mesityl-4,6-diphenylthis compound salt, have been shown to react poorly with amines, often yielding only the ring-opened pseudo-base.[1][2] Similarly, 2,6-di-tert-butyl-4-phenyl-pyrylium cations form pyridinium salts that are then resistant to further nucleophilic attack.[1]
Q5: What solvents are typically recommended for these reactions?
A5: A variety of solvents can be used, and the choice often depends on the solubility of the reactants and the required reaction temperature. Common solvents include ethanol (B145695), methanol, dichloromethane, and dimethylformamide (DMF). For particularly sluggish reactions with hindered amines, refluxing in ethanol or DMF may be necessary to drive the reaction to completion.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low to No Yield of the Desired Pyridinium Salt
Possible Causes:
-
Steric Hindrance: The primary reason for low or no yield with bulky amines is the sterically hindered ring-closure of the intermediate.
-
Insufficient Reaction Time or Temperature: Reactions with sterically hindered amines are often slow and may require more forcing conditions than those with unhindered amines.
-
Inappropriate Solvent: Poor solubility of reactants can lead to a sluggish or incomplete reaction.
-
Suboptimal pH: The ring-closure step is acid-catalyzed, and the absence of an acid catalyst can stall the reaction at the intermediate stage.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Add a catalytic amount of glacial acetic acid. | The acid protonates the intermediate, facilitating the intramolecular cyclization. |
| Temperature | Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or DMF is often effective. | Higher temperatures provide the necessary activation energy to overcome the steric barrier of the ring-closure step.[2] |
| Reaction Time | Extend the reaction time significantly. Monitor the reaction progress by TLC or LC-MS. | Hindered reactions are kinetically slow and require more time for completion. |
| Solvent | Use a higher-boiling point solvent such as DMF for very hindered systems. | This allows for higher reaction temperatures to be reached, promoting the desired transformation.[2] |
Issue 2: Isolation of a Colored, Non-Pyridinium Byproduct
Possible Cause:
-
Formation of the Stable Ring-Opened Intermediate: With highly hindered amines or this compound salts, the ring-opened divinylogous amide (pseudo-base) can be a stable, isolable product. This is often a colored compound.[1][2]
Solutions:
-
Characterize the Byproduct: Use spectroscopic methods (NMR, IR, MS) to confirm the structure of the isolated byproduct. The presence of signals corresponding to an enamine or enone functionality would support the formation of the ring-opened intermediate.
-
Attempt Cyclization of the Isolated Intermediate: Dissolve the isolated intermediate in a suitable solvent and treat it with an acid catalyst (e.g., glacial acetic acid) and heat to see if it can be converted to the desired pyridinium salt.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2,4,6-triphenylpyridinium Salts
This protocol is a general guideline and may require optimization for sterically hindered anilines.
Materials:
-
2,4,6-Triphenylthis compound tetrafluoroborate
-
Substituted aniline (B41778) (e.g., aniline, 2,6-dimethylaniline, 2,6-diisopropylaniline)
-
Glacial Acetic Acid (catalyst)
-
Ethanol or Dichloromethane (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve 2,4,6-triphenylthis compound tetrafluoroborate (1.0 eq) in a minimal amount of the chosen solvent (e.g., ethanol or dichloromethane).
-
Add the substituted aniline (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature. For sterically hindered anilines, the mixture may need to be heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the reaction mixture to precipitate the pyridinium salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) if necessary.
Quantitative Data on the Effect of Steric Hindrance
The following table summarizes typical observations regarding the effect of steric hindrance on the reaction outcome. Please note that specific yields can vary significantly based on the exact reaction conditions.
| Amine | Steric Hindrance | Typical Reaction Conditions | Expected Outcome | Reported Yield |
| Aniline | Low | Room Temperature, Ethanol | N-phenyl-2,4,6-triphenylpyridinium salt | High |
| 2,6-Dimethylaniline | Moderate | Reflux in Ethanol | N-(2,6-dimethylphenyl)-2,4,6-triphenylpyridinium salt | Moderate to High |
| 2,6-Diisopropylaniline | High | Reflux in Ethanol or DMF, with acid catalyst | N-(2,6-diisopropylaniline)-2,4,6-triphenylpyridinium salt | Low to Moderate |
| tert-Butylamine | High | Varies | Ring-opened intermediate does not cyclize | 0% |
| 2-Mesityl-amine | Very High | Reflux in Ethanol | Ring-opened intermediate (pseudo-base) is the main product | 0% (for pyridinium) |
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for Pyridinium Salt Formation
Caption: General reaction pathway for the formation of pyridinium salts from this compound salts and amines.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield this compound reactions with sterically hindered amines.
References
Technical Support Center: Addressing the Photostability of Pyrylium-Based Photoredox Catalysts
For researchers, scientists, and drug development professionals utilizing pyrylium-based photoredox catalysts, ensuring catalyst stability is paramount for reproducible and efficient chemical transformations. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the photostability of these powerful organic catalysts.
Frequently Asked Questions (FAQs)
Q1: My this compound salt solution is changing color or becoming colorless during the reaction. What does this indicate?
A1: A noticeable change in color, particularly fading or complete bleaching of the catalyst's characteristic hue, is a strong indicator of catalyst degradation. This compound salts, while potent oxidants in their excited state, can be susceptible to nucleophilic attack, leading to the disruption of the aromatic this compound core and loss of conjugation, which is responsible for their color.
Q2: What are the primary degradation pathways for this compound-based photocatalysts?
A2: The principal degradation mechanism involves the nucleophilic attack on the this compound ring. The electron-deficient carbon atoms at the 2, 4, and 6 positions are susceptible to attack by various nucleophiles present in the reaction mixture, including solvents (e.g., water, methanol), amines, or even the reaction products themselves. This attack can lead to ring-opening of the this compound cation, forming non-catalytic, non-colored 1,5-enedione derivatives or other adducts.
Q3: How can I improve the photostability of my this compound catalyst?
A3: Several strategies can be employed to enhance the photostability of this compound catalysts:
-
Steric Shielding: Introducing bulky substituents at the 2, 4, and 6 positions of the this compound ring can sterically hinder the approach of nucleophiles, thereby increasing the catalyst's robustness. For example, 4-mesityl-2,6-diphenylthis compound tetrafluoroborate (B81430) (MDPT) is known to be more robust than the parent 2,4,6-triphenylthis compound (B3243816) (TPP) salt.[1]
-
Solvent Selection: Choose anhydrous and non-nucleophilic solvents whenever possible. Rigorously drying solvents and reagents can minimize degradation caused by water.
-
Control of Reaction Conditions: Operate at the lowest feasible temperature and use the minimum necessary light intensity to achieve a reasonable reaction rate. Excessive light intensity can accelerate catalyst decomposition.
-
Purification of Reagents: Ensure all reactants and additives are free from nucleophilic impurities.
Q4: Are there more photostable alternatives to common this compound salts like 2,4,6-triphenylthis compound (TPP)?
A4: Yes, catalyst design has led to the development of more robust this compound-based photocatalysts. As mentioned, incorporating sterically demanding groups, such as mesityl or di-p-tolyl substituents, has been shown to significantly improve photostability without compromising the catalyst's redox potential.[1] Researchers are continuously developing novel this compound scaffolds with enhanced stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield and visible catalyst bleaching. | Catalyst degradation due to nucleophilic attack. | - Ensure all reagents and solvents are rigorously dried. - Purify all starting materials to remove nucleophilic impurities. - Consider switching to a more sterically hindered this compound catalyst (see Table 1). - Reduce the light intensity or use a filter to remove high-energy wavelengths. |
| Reaction starts well but stalls before completion. | Gradual decomposition of the photocatalyst over the course of the reaction. | - Add the catalyst in portions throughout the reaction. - Use a higher catalyst loading, though this should be optimized. - Re-evaluate the solvent choice for a less nucleophilic option. |
| Inconsistent results between batches. | - Variable amounts of water or other nucleophilic impurities in reagents or solvents. - Inconsistent light source intensity or wavelength. | - Standardize the purification and drying procedures for all materials. - Characterize the light source output and ensure consistent positioning of the reaction vessel. |
| Formation of unexpected byproducts. | Catalyst degradation products may participate in side reactions, or the degradation pathway itself may generate reactive species. | - Analyze the reaction mixture for known this compound degradation products (e.g., 1,5-enediones). - Follow the recommendations for minimizing catalyst degradation. |
Quantitative Data on this compound Photocatalyst Properties
The selection of an appropriate photocatalyst often involves a trade-off between redox potential and stability. The following table provides a comparison of key properties for several this compound-based photocatalysts and other common organic photosensitizers.
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Relative Stability/Notes |
| 2,4,6-Triphenylthis compound Tetrafluoroborate (TPP) | 416 | +2.39 | Prone to photobleaching in the presence of nucleophiles. |
| 4-Mesityl-2,6-diphenylthis compound Tetrafluoroborate (MDPT) | ~420 | +2.62 | More robust and oxidizing than TPP due to steric hindrance.[1] |
| 4-Mesityl-2,6-di-p-tolylthis compound Tetrafluoroborate (MD(p-tolyl)PT) | ~430 | +2.27 | Highly robust with red-shifted absorption compared to MDPT. |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | A common alternative with good oxidizing power. |
| N-Phenylphenothiazine | 315 | -1.86 | Functions as a photoreductant. |
Experimental Protocols
Protocol for Assessing Photostability of a this compound Catalyst via UV-Vis Spectroscopy
This protocol allows for the monitoring of catalyst decomposition by observing the decrease in its characteristic absorbance peak over time under irradiation.
1. Materials and Equipment:
-
UV-Vis spectrophotometer
-
Cuvette (quartz or appropriate for the wavelength range)
-
Light source (e.g., LED lamp with a specific wavelength corresponding to the catalyst's absorbance maximum)
-
Stir plate and stir bar
-
Anhydrous, spectrophotometric grade solvent (e.g., acetonitrile, dichloromethane)
-
This compound photocatalyst of interest
-
Optional: Actinometer for quantifying light source intensity
2. Procedure:
-
Prepare a stock solution of the this compound catalyst in the chosen anhydrous solvent at a known concentration (e.g., 1 mM).
-
Prepare a dilute solution for analysis by diluting the stock solution to a concentration that gives an initial absorbance between 1.0 and 1.5 at the λmax of the catalyst.
-
Transfer the dilute solution to the cuvette with a small stir bar.
-
Place the cuvette in the spectrophotometer and on the stir plate.
-
Position the light source at a fixed distance from the cuvette, ensuring consistent and uniform illumination.
-
Record an initial UV-Vis spectrum (t=0) before turning on the light source.
-
Turn on the light source and begin stirring.
-
Record UV-Vis spectra at regular intervals (e.g., every 5-10 minutes) for the desired total irradiation time.
-
Analyze the data by plotting the absorbance at λmax versus time. The rate of decrease in absorbance is indicative of the catalyst's photostability under these conditions.
3. Data Analysis:
-
The photobleaching can often be modeled with first-order kinetics. A plot of ln(A/A₀) vs. time will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).
-
The half-life (t₁/₂) of the catalyst under these conditions can be calculated as 0.693/k.
Visualizations
Caption: Primary degradation pathway of a this compound photocatalyst via nucleophilic attack.
Caption: Workflow for assessing photocatalyst photostability using UV-Vis spectroscopy.
Caption: Decision tree for troubleshooting low-yielding this compound-catalyzed reactions.
References
Technical Support Center: Optimizing Pyrylium-Mediated Deamination
Welcome to the technical support center for pyrylium-mediated deamination reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound-mediated deamination?
A1: this compound-mediated deamination involves the activation of a primary amine by a this compound salt, such as 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate (B81430), to form a more reactive N-substituted pyridinium (B92312) salt. This pyridinium salt then serves as a good leaving group, facilitating a subsequent nucleophilic substitution or radical-mediated reaction to achieve deamination.[1][2][3] The key steps typically involve the formation of the pyridinium salt, which then undergoes cleavage of the C-N bond.[2]
Q2: My reaction is not proceeding to completion, or I am observing low yields. What are the common causes?
A2: Low yields or incomplete reactions can stem from several factors:
-
Inefficient Pyridinium Salt Formation: The initial reaction between the primary amine and the this compound salt is crucial. Ensure anhydrous conditions, as moisture can react with the this compound salt.
-
Steric Hindrance: Highly sterically hindered amines or nucleophiles may react slower, requiring higher temperatures or longer reaction times.[4]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (B52724) or DMF are often effective.[4]
-
Suboptimal Temperature: The reaction may require heating to proceed at an efficient rate. However, excessive temperatures can lead to decomposition.[4]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the this compound salt or the nucleophile may be necessary depending on the specific reaction.
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
A3: Common side products can arise from the decomposition of the this compound salt or the pyridinium intermediate. In some cases, the this compound salt can react with the solvent or other nucleophiles present in the reaction mixture. To minimize side products, consider the following:
-
Purify Starting Materials: Ensure the purity of your amine, this compound salt, and solvent.
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can minimize decomposition pathways.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
Q4: Can I perform the pyridinium salt formation and the subsequent deamination in a one-pot procedure?
A4: Yes, one-pot procedures have been successfully developed for this compound-mediated deamination reactions.[4] This approach can be more efficient by avoiding the isolation of the intermediate pyridinium salt. However, optimizing a one-pot reaction may require careful selection of solvents and reagents that are compatible with both steps.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of the starting amine | Incomplete formation of the pyridinium salt. | Ensure anhydrous reaction conditions. Use a slight excess of the this compound salt. Consider a different solvent. |
| Low reactivity of the amine. | Increase the reaction temperature or prolong the reaction time. | |
| Low yield of the desired deaminated product | Inefficient nucleophilic attack or radical coupling. | Optimize the concentration of the nucleophile/coupling partner. Screen different catalysts or additives if applicable (e.g., for cross-coupling reactions).[4] |
| Decomposition of the pyridinium intermediate. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. | |
| Formation of multiple unidentified byproducts | Impure starting materials or solvent. | Purify all reactants and use dry, degassed solvent. |
| Side reactions of the this compound salt. | Adjust the stoichiometry of the reactants. Screen different this compound salts with varying steric and electronic properties.[2] | |
| Difficulty in purifying the final product | Contamination with pyridine (B92270) byproduct. | The pyridine byproduct can often be removed by aqueous workup with a dilute acid solution or by chromatography. |
Experimental Protocols
General Procedure for Pyridinium Salt Formation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the primary amine (1.0 equiv) in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile, 0.1 M), add the 2,4,6-triphenylthis compound tetrafluoroborate (1.1 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, the pyridinium salt can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and filtration, or the reaction mixture can be used directly in the subsequent deamination step.
Example Protocol: Deaminative Arylation of Amino Acid Derivatives[4]
This protocol describes a nickel-catalyzed Suzuki-Miyaura cross-coupling of an α-pyridinium ester with an arylboroxine.
-
In a glovebox, combine the α-pyridinium ester (1.0 equiv), NiCl₂·dme (0.05 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (0.06 equiv), and K₂CO₃ (2.8 equiv) in a vial.
-
Add the arylboroxine (0.8 equiv) and anhydrous acetonitrile (to achieve a 0.33 M concentration of the pyridinium salt).
-
Seal the vial and stir the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the α-aryl ester.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key data from the literature to aid in the optimization of your reaction conditions.
Table 1: Optimization of Base for Deaminative Arylation [4]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 25 |
| 2 | Cs₂CO₃ | 75 |
| 3 | K₂CO₃ | 95 |
| 4 | Na₂CO₃ | 60 |
| 5 | DBU | <5 |
Conditions: Pyridinium salt (1.0 equiv), Ni(cod)₂ (10 mol%), 1,10-phenanthroline (B135089) (12 mol%), p-tolylboronic acid (1.5 equiv), base (1.7 equiv), MeCN (0.33 M), 70 °C, 24 h.
Table 2: Effect of Nickel Catalyst and Ligand on Deaminative Arylation [4]
| Entry | Nickel Catalyst | Ligand | Yield (%) |
| 1 | Ni(cod)₂ | 1,10-phenanthroline | 95 |
| 2 | NiCl₂·dme | 1,10-phenanthroline | 88 |
| 3 | Ni(cod)₂ | 4,4'-dtbbpy | 99 |
| 4 | NiCl₂·dme | 4,4'-dtbbpy | >99 |
| 5 | Ni(acac)₂ | 4,4'-dtbbpy | 91 |
Conditions: Pyridinium salt (1.0 equiv), Ni catalyst (10 mol%), ligand (12 mol%), (p-TolBO)₃ (0.8 equiv), K₂CO₃ (2.8 equiv), MeCN (0.33 M), 70 °C, 24 h.
Visualizations
Experimental Workflow for this compound-Mediated Deamination
Caption: General experimental workflow for a two-step this compound-mediated deamination.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low yields in deamination reactions.
References
- 1. Mechanochemical synthesis of aromatic ketones: this compound tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Pyrylium Salts in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered when working with pyrylium salts in organic solvents.
Troubleshooting Guides
Issue 1: this compound Salt Does Not Dissolve in the Chosen Organic Solvent
Initial Assessment:
-
Is the solvent appropriate? this compound salts are ionic and typically exhibit poor solubility in non-polar organic solvents.[1]
-
Has the correct counter-ion been selected? The nature of the anion significantly influences the solubility of this compound salts.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble this compound salts.
Detailed Steps:
-
Solvent Selection: If your this compound salt is not dissolving, first evaluate the polarity of your solvent. Due to their ionic character, this compound salts are generally insoluble in non-polar solvents like toluene or diethyl ether.[1] Consider switching to polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[4][5] Dichloromethane can also be a suitable solvent for some this compound salts.[5]
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of the this compound salt. However, be cautious as some this compound salts may decompose at high temperatures.
-
Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed. For instance, a mixture of dichloromethane and acetonitrile can enhance solubility.
-
Counter-ion Exchange: The counter-ion plays a critical role in solubility. While tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) anions are common, they may not always provide sufficient solubility.[3] Consider exchanging the anion for one that imparts greater solubility, such as tosylate, triflimide, or sulfoacetate.[3][4]
-
Structural Modification: For long-term projects or when other methods fail, modifying the structure of the this compound cation can be a powerful strategy. The introduction of functional groups like long alkyl chains or alkoxy groups can significantly improve solubility in organic solvents.[1]
Issue 2: this compound Salt Precipitates Out of Solution During a Reaction
Initial Assessment:
-
Has the solvent polarity changed? The addition of a less polar reagent or the formation of a less polar product can decrease the overall polarity of the reaction mixture.
-
Is there a temperature fluctuation? A decrease in temperature can cause the this compound salt to crash out of a saturated solution.
-
Is a common ion effect at play? The introduction of another salt with a common anion might reduce the solubility of your this compound salt.
Troubleshooting Protocol:
-
Maintain Solvent Polarity: If possible, choose reagents that are soluble in the primary reaction solvent to avoid significant changes in polarity. If a less polar reagent must be used, consider adding a co-solvent to maintain the this compound salt's solubility.
-
Temperature Control: Ensure the reaction is maintained at a constant temperature. If the reaction needs to be cooled, do so gradually to prevent rapid precipitation.
-
Increase Solvent Volume: Adding more of the primary solvent can help to keep the this compound salt in solution.
-
Consider a Different Solvent System: If precipitation persists, it may be necessary to switch to a solvent system in which the this compound salt has a higher solubility.
Frequently Asked Questions (FAQs)
Q1: Why are this compound salts generally poorly soluble in common organic solvents like diethyl ether and toluene?
A1: this compound salts are ionic compounds, consisting of a positively charged this compound cation and a counter-anion.[1] Non-polar organic solvents like diethyl ether and toluene have low dielectric constants and cannot effectively solvate these charged species. The "like dissolves like" principle dictates that ionic or highly polar solutes dissolve best in polar solvents.
Q2: How does the counter-ion affect the solubility of a this compound salt?
A2: The counter-ion has a significant impact on the crystal lattice energy and the solvation of the salt. Anions that are large and have a delocalized charge, such as tosylate or triflimide, tend to form salts with lower lattice energies that are more easily disrupted by solvent molecules, leading to higher solubility in organic solvents.[4][6] Conversely, small, hard anions can lead to stronger ionic interactions and lower solubility. Some anions like sulfoacetate and picrate (B76445) can also lead to higher solubilities.[3]
Q3: What are some recommended solvents for dissolving 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate?
A3: 2,4,6-Triphenylthis compound tetrafluoroborate is reported to be soluble in trifluoroacetic acid, acetonitrile, and dichloromethane.[7][8][9] It is sparingly soluble in acetone (B3395972) and ethanol, and insoluble in water, and diethyl ether.[7][8]
Q4: Can I use a solvent mixture to dissolve my this compound salt?
A4: Yes, using a solvent mixture, also known as co-solvency, is a common and effective strategy.[10] For example, if your pyryli-um salt is sparingly soluble in dichloromethane, adding a more polar co-solvent like acetonitrile can significantly improve its solubility.
Q5: Are there any safety concerns when working with this compound salts, particularly regarding the counter-ion?
A5: Yes. This compound salts with the perchlorate (B79767) (ClO₄⁻) anion, which were historically common, are potentially explosive when dry and should be handled with extreme caution.[3] It is highly recommended to use salts with more stable anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[3]
Quantitative Data
Table 1: Solubility of 2,4,6-Triphenylthis compound Tetrafluoroborate in Various Organic Solvents.
| Solvent | Formula | Polarity (Dielectric Constant) | Solubility | Reference |
| Trifluoroacetic Acid | CF₃COOH | High | Soluble | [7][8] |
| Acetonitrile | CH₃CN | 37.5 | Soluble | [9] |
| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble | [9] |
| Acetone | C₃H₆O | 20.7 | Sparingly Soluble | [8] |
| Ethanol | C₂H₅OH | 24.6 | Sparingly Soluble | [8] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble | [7][8] |
| Toluene | C₇H₈ | 2.4 | Insoluble | [1] |
| Water | H₂O | 80.1 | Insoluble | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a this compound Salt
-
Solvent Selection: Based on the information in Table 1 and the FAQs, select an appropriate polar aprotic solvent (e.g., acetonitrile, DMF).
-
Initial Attempt: To a vial containing the this compound salt, add a small amount of the chosen solvent and stir or sonicate at room temperature.
-
Heating: If the salt does not dissolve, gently warm the mixture in a water bath. Monitor for any color changes that might indicate decomposition.
-
Co-solvent Addition: If the salt remains insoluble, add a co-solvent dropwise while stirring. For example, if using dichloromethane, add acetonitrile.
-
Filtration: If insoluble impurities remain, filter the warm solution through a syringe filter or a small plug of cotton/glass wool.
Protocol 2: Recrystallization of a this compound Salt for Purification
This protocol is adapted from the recrystallization procedure for 2,4,6-triphenylthis compound tetrafluoroborate.[11]
-
Dissolution: Dissolve the crude this compound salt in the minimum amount of a hot solvent in which it is soluble (e.g., 1,2-dichloroethane).[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of a cold solvent in which the this compound salt is insoluble (e.g., cold diethyl ether).[12]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Key factors that determine the solubility of this compound salts.
References
- 1. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4,6-Triphenylthis compound tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
effective purification techniques for crude pyrylium salt products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective purification techniques for crude pyrylium salt products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound salt products?
A1: Common impurities include unreacted starting materials (e.g., chalcones, acetophenones), 1,5-diketone intermediates, and byproducts from side reactions.[1][2] Depending on the reaction conditions, polymeric materials and colored impurities may also be present.[3]
Q2: Which purification technique is most suitable for my this compound salt?
A2: The choice of purification technique depends on the nature of the this compound salt and its impurities.
-
Recrystallization is highly effective for obtaining high-purity crystalline solids.[4]
-
Washing/Precipitation is a rapid method for removing highly soluble or insoluble impurities.[5]
-
Column Chromatography can be used for separating complex mixtures but may not be suitable for all this compound salts.[1]
-
Aqueous Extraction is useful for separating water-soluble this compound salts from non-polar organic products.
Q3: My this compound salt is highly colored. How can I remove the colored impurities?
A3: For colored impurities, treatment with activated carbon during recrystallization can be effective.[6][7] However, it's important to use a minimal amount of activated carbon as it can also adsorb the desired product, leading to lower yields.[6] The decolorization process is typically performed in a hot solution before allowing the purified salt to crystallize.[3]
Q4: How can I assess the purity of my final this compound salt product?
A4: The purity of this compound salts can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired product and the presence of impurities.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying purity.[11]
-
Melting point analysis can be a good indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad or depressed melting point indicates the presence of impurities.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of crude this compound salts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery / Yield | 1. Using too much solvent during recrystallization.[12][13] 2. Product is significantly soluble in the washing solvent. 3. Premature crystallization during hot filtration.[12] 4. Incomplete precipitation.[14] | 1. Use the minimum amount of hot solvent required to dissolve the crude product.[12][13] 2. Wash the purified crystals with a minimal amount of ice-cold solvent.[13] 3. Preheat the filtration apparatus (funnel, filter flask) before hot filtration.[12] 4. Cool the solution for a longer period or in an ice bath to maximize crystal formation.[14] |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is too concentrated or was cooled too rapidly.[14] 2. The melting point of the this compound salt is lower than the boiling point of the solvent.[14] 3. High level of impurities depressing the melting point.[15] | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[14] 2. Select a solvent with a lower boiling point or use a mixed solvent system.[14] 3. Attempt to remove impurities by another method (e.g., washing) before recrystallization, or use activated carbon if colored impurities are present.[15] |
| No Crystals Form Upon Cooling | 1. The solution is too dilute (not supersaturated).[14] 2. Inhibition of nucleation. | 1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[14] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure this compound salt.[14] |
| Final Product is Still Colored | 1. Incomplete removal of colored impurities. 2. The this compound salt itself is naturally colored. | 1. Perform a recrystallization step including treatment with a small amount of activated carbon.[6][16] 2. Confirm the expected color of the pure this compound salt from literature sources. |
| Broad or Depressed Melting Point | Presence of impurities in the final product.[4] | Perform another round of recrystallization to further enhance purity.[4] |
Quantitative Data on Purification Techniques
The following table provides an overview of the typical yields and purities that can be achieved with different purification methods for this compound salts. Note that these values are illustrative and can vary significantly based on the specific this compound salt, the nature of the impurities, and the experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | 50 - 90%[17][18] | >98% (by NMR)[8] | Highly effective for achieving high purity. Yield can be optimized by careful choice of solvent and cooling procedure.[13] |
| Washing / Precipitation | 60 - 95%[5] | 90 - 98% | A rapid method for bulk purification. Purity is generally lower than that achieved by recrystallization. |
| Column Chromatography | 30 - 70%[19] | >99% (by HPLC) | Can achieve very high purity but may result in lower yields due to product loss on the column. Not all this compound salts are stable on silica (B1680970) gel.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Example: 2,4,6-Triphenylthis compound (B3243816) tetrafluoroborate)
This protocol describes the recrystallization of 2,4,6-triphenylthis compound tetrafluoroborate (B81430) from 1,2-dichloroethane (B1671644).
Materials:
-
Crude 2,4,6-triphenylthis compound tetrafluoroborate
-
1,2-dichloroethane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound salt in an Erlenmeyer flask.
-
Add a minimal amount of 1,2-dichloroethane and gently heat the mixture while stirring until the solid is completely dissolved.[17]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 1,2-dichloroethane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.[17]
Protocol 2: Purification by Washing and Precipitation
This method is suitable for the rapid removal of impurities that have significantly different solubility than the this compound salt.
Materials:
-
Crude this compound salt
-
A solvent in which the this compound salt is soluble (e.g., acetonitrile, dichloromethane)
-
An anti-solvent in which the this compound salt is insoluble (e.g., diethyl ether, toluene)[5]
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound salt in a minimum amount of a suitable solvent (e.g., acetonitrile).
-
If insoluble impurities are present, filter the solution.
-
Slowly add an anti-solvent (e.g., diethyl ether) to the stirred solution until the this compound salt precipitates.[5]
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitated this compound salt by vacuum filtration.
-
Wash the solid with a small amount of the anti-solvent.
-
Dry the purified product under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound salts using silica gel column chromatography.
Materials:
-
Crude this compound salt
-
Silica gel (appropriate mesh size)
-
Chromatography column
-
Eluent (a solvent system determined by TLC analysis)
-
Collection tubes
Procedure:
-
Select an appropriate eluent system by performing thin-layer chromatography (TLC) of the crude product. A good starting point for many this compound salts is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[1]
-
Pack the chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude this compound salt in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound salt.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Over one century after discovery: this compound salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decolorizing carbon [sites.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. naturecarbon.com [naturecarbon.com]
- 8. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. web.mit.edu [web.mit.edu]
Technical Support Center: Regioselectivity in Nucleophilic Attack on Asymmetric Pyrylium Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with asymmetric pyrylium rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving nucleophilic attack on these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the site of nucleophilic attack on an asymmetric this compound ring?
A1: The regioselectivity of nucleophilic attack on an asymmetric this compound ring is primarily governed by a combination of electronic effects, steric hindrance, the nature of the nucleophile, and reaction conditions (e.g., temperature, solvent). The attack typically occurs at the α-positions (C2/C6) or the γ-position (C4), which bear the highest degree of positive charge.[1][2]
-
Electronic Effects: The distribution of positive charge in the this compound ring is influenced by the substituents. Electron-withdrawing groups can enhance the electrophilicity of a specific position, while electron-donating groups can decrease it. The this compound ring itself is a potent electron-withdrawing group.[3]
-
Steric Hindrance: Bulky substituents at the α-positions can hinder the approach of a nucleophile, making the less sterically encumbered α- or γ-position more accessible.[4] Kinetic preference is often for the attack at the carbon adjacent to a smaller α-substituent.[1]
-
Nucleophile Properties: "Hard" nucleophiles tend to attack the position with the highest positive charge density (α-positions), which is considered a "hard" electrophilic site. "Soft" nucleophiles may prefer to attack at the "softer" γ-position.[5] Very strong nucleophiles, such as Grignard reagents, may lead to competitive attack at both sites.[1]
-
Reaction Conditions: Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.[6]
Q2: My reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the α-position?
A2: To favor nucleophilic attack at the α-position (C2/C6), consider the following strategies:
-
Use "Hard" Nucleophiles: Employ hard nucleophiles (e.g., ammonia, primary amines, alkoxides) which are more likely to attack the α-positions due to higher charge density.
-
Steric Shielding of the γ-Position: Introduce a bulky substituent at the γ-position (C4) to sterically block nucleophilic attack at that site.
-
Kinetic Control: Run the reaction at low temperatures. The α-attack is often the kinetically favored pathway, leading to the product that is formed fastest.[1][3]
-
Substituent Effects: Utilize an asymmetric this compound salt where one α-substituent is significantly smaller than the other. The attack will preferentially occur at the less sterically hindered α-position.[1]
Q3: How can I promote nucleophilic attack at the γ-position?
A3: Favoring attack at the γ-position (C4) can be more challenging but may be achieved under specific conditions:
-
Steric Hindrance at α-Positions: Use a this compound salt with very bulky substituents at both α-positions (C2 and C6), such as t-butyl groups.[4] This will sterically direct the nucleophile to the more accessible γ-position.
-
Use "Soft" Nucleophiles: Employ soft nucleophiles which may have a greater propensity for γ-attack.
-
Thermodynamic Control: In some cases, the γ-adduct may be the more thermodynamically stable product. Running the reaction at higher temperatures for an extended period can allow the initial kinetic products to equilibrate to the thermodynamic product.[6]
-
Use 2,6-Disubstituted this compound Salts: this compound cations lacking a substituent at the C4 position are more prone to undergo γ-attack.[1]
Q4: The this compound ring is opening to form a 1,5-diketone instead of the desired substituted product. How can I prevent this?
A4: Ring-opening is a common side reaction, especially with nucleophiles like hydroxide (B78521) or in the presence of water.[2][7] The initial nucleophilic attack forms a 2H- or 4H-pyran intermediate, which can undergo electrocyclic ring-opening. To minimize this:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions using dry solvents and reagents.
-
Choice of Nucleophile: Use nucleophiles that lead to stable products. For example, primary amines typically react to form stable pyridinium (B92312) salts.[7]
-
Acid Catalysis for Ring Closure: In the synthesis of pyridinium salts from primary amines, the final ring-closure step is often acid-catalyzed.[8] Adding a suitable acid can promote the desired cyclization over the ring-opening pathway.
-
Temperature Control: Ring-opening can be temperature-dependent. Experiment with running the reaction at lower temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity | 1. Competing kinetic and thermodynamic pathways.2. Insufficient steric or electronic differentiation between α and γ sites.3. Nucleophile is not selective. | 1. For the kinetic product , lower the reaction temperature and shorten the reaction time.2. For the thermodynamic product , increase the temperature and reaction time to allow for equilibration.[6]3. Redesign the this compound salt with bulkier or more electronically distinct substituents.4. Screen different nucleophiles (harder vs. softer). |
| Ring-Opened Byproducts | 1. Presence of water or other protic nucleophiles.2. The pyran intermediate is unstable under the reaction conditions. | 1. Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. For amine reactions, add a catalytic amount of a non-nucleophilic acid (e.g., acetic acid) to facilitate ring closure to the pyridinium salt.[8] |
| No Reaction | 1. This compound salt is too sterically hindered.2. Nucleophile is not strong enough.3. Low reaction temperature. | 1. Use a less sterically demanding this compound salt if possible.[4]2. Use a stronger nucleophile or add an activating agent (e.g., a base to deprotonate a weak nucleophile).3. Gradually increase the reaction temperature. |
| Formation of Unexpected Isomer | The reaction is under a different control pathway (kinetic vs. thermodynamic) than anticipated. | Analyze the stability of the possible products. The more stable product is thermodynamically favored.[9] Adjust the temperature and reaction time accordingly to target either the kinetic or thermodynamic isomer.[3] |
Key Factors Influencing Regioselectivity
The choice of reaction parameters is critical for directing the nucleophilic attack to the desired position.
| Factor | Influence on α-Attack (Kinetic Site) | Influence on γ-Attack (Thermodynamic Site) | Experimental Considerations |
| Temperature | Favored at low temperatures (-78 °C to 0 °C) | Can be favored at higher temperatures (reflux) with longer reaction times to allow equilibration. | Start at low temperatures to determine the kinetic selectivity.[6] |
| Steric Hindrance | Favored at the least hindered α-position. Hindered by bulky α-substituents.[1] | Favored when both α-positions are highly hindered by bulky groups (e.g., t-butyl).[4] | Choose substituents strategically to block or open access to specific sites. |
| Nucleophile | Favored by "hard" nucleophiles (e.g., NH₃, R-NH₂, RO⁻). | Can be favored by "soft" nucleophiles or very bulky nucleophiles. | The Hard/Soft Acid/Base (HSAB) principle can be a useful guide.[5] |
| Solvent | Less polar aprotic solvents often favor kinetic control. | Polar protic solvents may facilitate equilibration towards the thermodynamic product. | Solvent choice can affect reaction rates and equilibrium positions.[2] |
Visualizations
Reaction Pathways
Caption: Kinetic vs. Thermodynamic pathways for nucleophilic attack.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
General Protocol for Regioselective Nucleophilic Addition to a 2,4,6-Triarylthis compound Salt
This protocol provides a general methodology for the reaction of a primary amine with an asymmetric this compound salt, a common transformation used to generate functionalized pyridinium salts.[10][11]
1. Materials and Setup:
-
Asymmetric 2,4,6-triarylthis compound salt (e.g., 2-phenyl-4-(4-methoxyphenyl)-6-methylthis compound tetrafluoroborate)
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
2. Reaction Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the asymmetric this compound salt (1.0 eq).
-
Dissolve the salt in the anhydrous solvent (approx. 0.1 M concentration).
-
Add the primary amine (1.1 eq) to the solution at room temperature. The solution will typically undergo a rapid color change.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. The reaction of this compound salts with primary amines to form the ring-opened intermediate is generally fast, with the acid-catalyzed ring-closure being the rate-determining step for pyridinium formation.[8]
3. Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Add diethyl ether slowly until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with cold diethyl ether.
-
If necessary, further purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
4. Characterization:
-
Confirm the structure and regiochemistry of the resulting pyridinium salt using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regiochemistry can be determined by analyzing chemical shifts and through-space correlations in 2D NMR experiments (e.g., NOESY), which will show proximity between the N-substituent and the substituents at the C2/C6 positions.
References
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis and reactions of sterically constrained this compound and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing side reactions in the conversion of pyrylium to pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the conversion of pyrylium salts to pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the conversion of this compound salts to pyridines?
A1: The most prevalent side reaction is the hydrolysis of the this compound salt to form a 1,5-diketone (also referred to as a pseudobase).[1] This occurs when the this compound cation reacts with a hydroxide (B78521) ion or water, leading to the opening of the this compound ring.
Q2: What reaction conditions favor the formation of the 1,5-diketone side product?
A2: The use of strong inorganic bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dramatically favors the formation of the 1,5-diketone.[1] Reactions carried out in aqueous basic solutions are particularly prone to this side reaction.[1]
Q3: How can I minimize the formation of the 1,5-diketone?
A3: To minimize the formation of the 1,5-diketone, it is crucial to avoid strong inorganic bases. Instead, use ammonia (B1221849) or a primary amine as both the nucleophile and a weak base. The use of a slight excess of the amine can help to maintain a non-hydroxidic basic environment. Additionally, employing a non-aqueous solvent can further reduce the chances of hydrolysis.
Q4: What is a suitable source of ammonia for this reaction?
A4: Ammonium (B1175870) acetate (B1210297) is a commonly used and effective source of ammonia for this transformation. It provides ammonia in a weakly acidic to neutral medium, which helps to avoid the strongly basic conditions that lead to hydrolysis. Other sources include aqueous or alcoholic solutions of ammonia, although care must be taken to control the concentration and temperature.
Q5: Can I use a catalyst for this conversion?
A5: Yes, glacial acetic acid can be used as a catalyst.[1] The acid protonates the intermediate, facilitating the ring-closure to the pyridine (B92270).
Q6: I am observing a low yield of my desired pyridine. What are the potential causes?
A6: Low yields can be attributed to several factors:
-
Formation of the 1,5-diketone: As discussed, this is a major competing reaction.
-
Steric hindrance: Bulky substituents on the this compound ring or the amine can slow down or prevent the reaction.
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Difficult purification: The pyridine product might be lost during workup and purification.
Q7: How can I purify the final pyridine product?
A7: Purification can typically be achieved by crystallization or column chromatography. If using column chromatography on silica (B1680970) gel, be aware that the basicity of the pyridine can cause tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[2] An acid-base extraction can also be employed to separate the basic pyridine from non-basic impurities.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of Pyridine, with a Significant Amount of a Byproduct
Possible Cause: Formation of the 1,5-diketone due to the presence of strong base or water.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Avoid strong inorganic bases (e.g., NaOH, KOH). Use ammonium acetate or a primary amine as the nitrogen source and base. | Strong bases promote the hydrolysis of the this compound salt to the 1,5-diketone.[1] |
| Solvent | Use a dry, non-aqueous solvent such as dichloromethane (B109758) (CH2Cl2), ethanol, or methanol. | Minimizes the presence of water, which can act as a nucleophile to form the 1,5-diketone. |
| pH Control | Consider using a buffer system or adding a catalytic amount of a weak acid like glacial acetic acid. | Helps to maintain a pH that favors the aminolysis reaction over hydrolysis. |
| Temperature | Keep the reaction temperature as low as reasonably possible while still allowing the reaction to proceed. | Higher temperatures can sometimes favor the hydrolysis reaction. |
Issue 2: Reaction is Sluggish or Incomplete
Possible Cause: Steric hindrance or low reactivity of the starting materials.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. | Increased temperature can overcome the activation energy barrier for sterically hindered substrates. |
| Reaction Time | Extend the reaction time. | Some reactions, especially with hindered substrates, may require longer periods to reach completion. |
| Catalyst | Add a catalytic amount of glacial acetic acid. | The acid can catalyze the ring-closing step of the reaction.[1] |
| Reagent Concentration | Increase the concentration of the ammonia source (e.g., ammonium acetate). | A higher concentration of the nucleophile can help to drive the reaction forward. |
Experimental Protocols
Key Experiment: Conversion of 2,4,6-Triphenylthis compound (B3243816) Tetrafluoroborate (B81430) to 2,4,6-Triphenylpyridine (B1295210)
This protocol is adapted from the synthesis of N-substituted pyridinium (B92312) salts and is a representative procedure for the conversion of a this compound salt to a pyridine using an ammonia source.
Materials:
-
2,4,6-Triphenylthis compound tetrafluoroborate
-
Ammonium acetate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-triphenylthis compound tetrafluoroborate (1.0 equivalent) in ethanol.
-
Add ammonium acetate (3.0-5.0 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux, while monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude 2,4,6-triphenylpyridine by recrystallization or column chromatography.
Reaction Pathways and Troubleshooting Workflow
Reaction Mechanism and Side Reaction Pathway
Caption: Main reaction and side reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low pyridine yield.
References
challenges in scaling up pyrylium salt synthesis from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges of scaling up pyrylium salt synthesis from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound salt synthesis?
A1: The most significant challenges include managing reaction exotherms, overcoming mass transfer limitations, ensuring efficient solid-liquid separation, and maintaining product purity at a larger scale. Additionally, handling larger quantities of hazardous materials, such as strong acids and flammable solvents, requires stringent safety protocols.[1][2][3][4][5]
Q2: How does heat transfer differ from lab to pilot scale, and what are the risks?
A2: Heat transfer is more challenging at the pilot scale due to a lower surface-area-to-volume ratio in larger reactors.[4][5] This can lead to inefficient heat dissipation, creating localized hotspots that may cause thermal runaway, especially in exothermic reactions common in this compound salt synthesis.[6][7] Poor temperature control can also lead to the formation of impurities and a decrease in overall yield.
Q3: Why is mixing and agitation critical during scale-up?
A3: Effective mixing is crucial for maintaining homogeneity, ensuring good heat and mass transfer, and preventing the settling of solids. What works in a small flask may not be effective in a large reactor, leading to "dead zones" with poor mixing.[5] This can result in inconsistent reaction rates, lower yields, and a broader particle size distribution of the crystalline product.
Q4: What should I consider for solvent selection and handling at the pilot scale?
A4: At the pilot scale, solvent choice impacts not only the reaction but also cost, safety, and environmental considerations. It's essential to select solvents that are effective for the reaction and purification, but also have a good safety profile and can be efficiently recovered and recycled.[8][9][10] Pilot plants should have robust solvent handling and recovery systems to minimize waste and ensure worker safety.[8][9]
Q5: How can I ensure the purity of my this compound salt product at a larger scale?
A5: Maintaining purity during scale-up requires careful control over reaction parameters to minimize side reactions. Purification methods like crystallization need to be optimized for the larger volume.[11][12][13] It's also important to consider that impurities that were negligible at the lab scale can become significant at the pilot scale.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor Temperature Control: Localized overheating leading to side reactions.[6][7] Inefficient Mixing: Incomplete reaction due to poor mass transfer.[5][14] Product Loss During Isolation: Suboptimal filtration or washing techniques.[1][2] | - Improve reactor heat transfer by adjusting the flow rate of the heating/cooling fluid. - Use a reactor with a better surface-area-to-volume ratio or consider a continuous flow reactor.[6] - Optimize the agitator speed and design to ensure homogeneity. - Conduct a thorough mass balance to identify where losses are occurring. - Adjust filtration and washing parameters, such as solvent choice and volume. |
| Product Impurity | Side Reactions: Higher temperatures or longer reaction times at scale can promote the formation of byproducts.[15][16] Inefficient Purification: Crystallization process not optimized for larger volumes.[11][12][17] | - Re-evaluate the reaction temperature and time for the pilot scale. - Analyze the impurity profile to understand the side reactions occurring. - Optimize the crystallization process by controlling the cooling rate and solvent-to-antisolvent ratio. - Consider recrystallization or alternative purification methods if necessary. |
| Poor Crystal Quality/Filtration Issues | Rapid Crystallization: Uncontrolled cooling leading to small, impure crystals that are difficult to filter.[17] Fouling of Equipment: Crystal deposits on reactor surfaces.[11] | - Implement a controlled cooling profile for the crystallization process. - Use seeding to promote the growth of larger, more uniform crystals. - Ensure reactor surfaces are clean before starting the process. - Increase the circulation rate of the solution to prevent stagnation and buildup.[11] |
| Safety Concerns (e.g., fumes, spills) | Inadequate Handling Procedures: Lack of specific protocols for handling larger quantities of hazardous materials.[18][19][20][21][22] Equipment Leaks: Seals or connections not robust enough for pilot-scale operations. | - Develop and strictly follow Standard Operating Procedures (SOPs) for handling corrosive acids and flammable solvents.[18][19] - Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).[21] - Regularly inspect all equipment for leaks and ensure proper maintenance. - Work in a well-ventilated area, preferably with a dedicated fume hood for charging hazardous reagents.[19] |
Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison
The following table provides an illustrative comparison of key parameters when scaling up this compound salt synthesis. Actual values will vary depending on the specific reaction and equipment.
| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Plant Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 1-5 L | 100-200 L | The surface-area-to-volume ratio decreases, impacting heat transfer.[4][5] |
| Reaction Time | 2-4 hours | 4-8 hours | May need to be adjusted to account for slower heating/cooling and reagent addition rates. |
| Agitator Speed | 200-400 RPM | 50-150 RPM | Tip speed and power per unit volume are more important metrics for scaling mixing than RPM alone. |
| Yield | 70-85% | 60-75% | A slight decrease in yield is common during scale-up due to less ideal conditions. |
| Purity (pre-purification) | 90-95% | 85-90% | Potential for more side reactions due to less uniform temperature control. |
| Solvent Volume | 1-2 L | 100-200 L | Solvent recovery and recycling become critical for cost-effectiveness and environmental compliance.[8][10] |
| Purification Method | Spontaneous crystallization, vacuum filtration | Controlled crystallization, centrifugation or pressure filtration | Methods need to be adapted for handling larger volumes and achieving consistent product quality.[1][2] |
Experimental Protocols
Laboratory-Scale Synthesis of 2,4,6-Triphenylthis compound (B3243816) Tetrafluoroborate (B81430) (Gram Scale)
This protocol is based on established laboratory procedures.
Materials:
-
Chalcone (B49325) (1.0 equiv)
-
Acetophenone (B1666503) (1.0 equiv)
-
Tetrafluoroboric acid (HBF₄·Et₂O, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone and acetophenone in DCE.
-
Slowly add tetrafluoroboric acid to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a stirred beaker of diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 2,4,6-triphenylthis compound tetrafluoroborate salt.
Key Considerations for Pilot Plant Scale-Up
When scaling this synthesis to a pilot plant, the following modifications and considerations are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling capabilities is required. The reactor should be equipped with a multi-blade agitator (e.g., pitched-blade turbine) to ensure efficient mixing.
-
Reagent Addition: The highly corrosive and exothermic nature of adding tetrafluoroboric acid necessitates a controlled addition via a dosing pump. The addition rate should be carefully calculated to manage the heat generated.
-
Temperature Control: The reactor's jacket temperature must be carefully controlled to maintain the desired reaction temperature and prevent overheating. Real-time temperature monitoring within the reactor is essential.
-
Product Isolation: For larger quantities, precipitation will occur in a separate, agitated vessel. Instead of vacuum filtration, a centrifuge or a pressure filter may be used for more efficient solid-liquid separation.
-
Safety: All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (acid-resistant gloves, goggles, face shield, and lab coat).[18][19][20] Emergency showers and eyewash stations must be readily accessible. A thorough risk assessment should be conducted before commencing the pilot-scale synthesis.[21]
Visualizations
Caption: A comparison of the experimental workflow for this compound salt synthesis at the laboratory and pilot plant scales.
Caption: A logical flowchart for troubleshooting common issues in scaling up this compound salt synthesis.
References
- 1. hazenresearch.com [hazenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. hazenresearch.com [hazenresearch.com]
- 4. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 5. njhjchem.com [njhjchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Recovery System: Ultimate Guide [kjhil.com]
- 9. cleanplanetchemical.com [cleanplanetchemical.com]
- 10. gwsionline.com [gwsionline.com]
- 11. filter-dryer.com [filter-dryer.com]
- 12. filter-dryer.com [filter-dryer.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eng.uwo.ca [eng.uwo.ca]
- 19. research.arizona.edu [research.arizona.edu]
- 20. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 21. ohse.ca [ohse.ca]
- 22. alliancechemical.com [alliancechemical.com]
Validation & Comparative
A Comparative Guide to Pyrylium and Acridinium Salts as Organic Photoredox Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of photoredox catalysis, organic dyes have emerged as a sustainable and cost-effective alternative to traditional precious metal-based catalysts. Among these, pyrylium and acridinium (B8443388) salts have garnered significant attention due to their potent redox properties and broad applicability in synthetic organic chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction to this compound and Acridinium Photoredox Catalysts
This compound and acridinium salts are cationic organic compounds that can be readily excited by visible light to generate highly oxidizing or reducing species. This photo-induced electron transfer (PET) process allows for the activation of a wide range of organic substrates, enabling the formation of challenging chemical bonds under mild reaction conditions.
This compound salts , characterized by a positively charged six-membered oxygen-containing heterocycle, are known for their strong oxidizing power in the excited state.[1] Their photophysical properties and redox potentials can be tuned by modifying the substituents on the this compound ring.[2]
Acridinium salts , featuring a nitrogen-containing tricyclic aromatic core, have also proven to be exceptional photoredox catalysts.[3][4] They are particularly valued for their high excited-state reduction potentials and chemical stability, making them suitable for a variety of synthetic transformations.[5][6]
Data Presentation: A Comparative Overview
To facilitate a direct comparison, the following tables summarize the key photophysical and electrochemical properties of representative this compound and acridinium salts.
Table 1: Photophysical Properties of Selected this compound Salts
| Catalyst | λ_abs_ (nm) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ, ns) | Solvent |
| 2,4,6-Triphenylthis compound (B3243816) tetrafluoroborate (B81430) (TPT) | 412 | 470 | 0.23 | 3.5 | Acetonitrile (B52724) |
| 2,4,6-Tris(p-methoxyphenyl)this compound perchlorate (B79767) | 475 | 526 | 0.97 | 5.6 | Acetonitrile |
| 2,4,6-Tris(p-chlorophenyl)this compound tetrafluoroborate | 410 | 465 | 0.15 | 2.1 | Acetonitrile |
| 2-Mesityl-4,6-diphenylthis compound tetrafluoroborate | 420 | 475 | - | - | - |
Data compiled from various sources.[1][7][8][9][10][11]
Table 2: Photophysical and Electrochemical Properties of Selected Acridinium Salts
| Catalyst | λ_abs_ (nm) | λ_em_ (nm) | E_0,0_ (eV) | E_1/2_ (C/C⁻) (V vs. SCE) | E_1/2_ (C*/C⁻) (V vs. SCE) | Fluorescence Lifetime (τ, ns) |
| 9-Mesityl-10-methylacridinium (B1239669) (Mes-Acr-Me⁺) | 428 | 475 | 2.80 | -0.55 | +2.25 | 4.1 |
| 9-Phenyl-10-methylacridinium | 425 | 470 | 2.82 | -0.52 | +2.30 | 3.8 |
| 9-(p-Anisyl)-10-methylacridinium | 435 | 485 | 2.75 | -0.60 | +2.15 | 4.5 |
| 3,6-Difluoro-9-mesityl-10-methylacridinium | 420 | 465 | 2.85 | -0.45 | +2.40 | 3.9 |
Data compiled from various sources.[3][12][13][14]
Performance in Key Chemical Transformations
While a direct head-to-head comparison under identical conditions is scarce in the literature, we can infer the relative performance of this compound and acridinium salts from their applications in similar reaction types.
[4+2] Cycloaddition Reactions: Both this compound and acridinium salts have been successfully employed as photocatalysts in [4+2] cycloaddition reactions. For instance, 2,4,6-triphenylthis compound tetrafluoroborate (TPT) has been used to catalyze the dimerization of electron-rich styrenes.[1] Acridinium salts have also been shown to promote intermolecular oxa-[4+2] cycloaddition reactions.[15] The choice between the two may depend on the specific substrates and the desired reaction pathway.
Atom Transfer Radical Addition (ATRA): Acridinium salts have been effectively utilized in ATRA reactions, a powerful method for the difunctionalization of alkenes and alkynes.[16] The high oxidizing power of the excited acridinium catalyst allows for the efficient generation of radical intermediates from alkyl halides. While this compound salts are also capable of single-electron transfer, their application in ATRA reactions is less commonly reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of photoredox catalysis. Below are representative experimental protocols for the synthesis of the parent catalysts and their application in a key chemical transformation.
Synthesis of 2,4,6-Triphenylthis compound Tetrafluoroborate (TPT)
This procedure is adapted from established literature methods.[17][18][19]
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of benzaldehyde (1 equivalent) and acetophenone (2 equivalents) in anhydrous DCM, add boron trifluoride diethyl etherate (2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with anhydrous diethyl ether to afford 2,4,6-triphenylthis compound tetrafluoroborate as a yellow solid.
Synthesis of 9-Mesityl-10-methylacridinium Perchlorate
This protocol is based on the work of Fukuzumi and Nicewicz.[4][20][21]
Materials:
-
Methyl trifluoromethanesulfonate (B1224126) (MeOTf)
-
Sodium perchlorate (NaClO₄)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
To a solution of 9-mesitylacridine (1 equivalent) in anhydrous acetonitrile, add methyl trifluoromethanesulfonate (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of acetonitrile and add an aqueous solution of sodium perchlorate to precipitate the product.
-
Collect the solid by filtration and wash with diethyl ether to yield 9-mesityl-10-methylacridinium perchlorate as a yellow-orange solid.
General Procedure for a Photoredox-Catalyzed [4+2] Cycloaddition
This general procedure can be adapted for use with either this compound or acridinium photocatalysts.[15][22]
Materials:
-
Diene (1 equivalent)
-
Dienophile (1.2 equivalents)
-
Photocatalyst (1-5 mol%)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the diene, dienophile, and photocatalyst in the chosen anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the mixture with a visible light source at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent in vacuo and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms and workflows in photoredox catalysis.
Caption: Reductive quenching cycle of a photoredox catalyst.
Caption: Oxidative quenching cycle of a photoredox catalyst.
Caption: General experimental workflow for a photoredox-catalyzed reaction.
Conclusion
Both this compound and acridinium salts are powerful and versatile classes of organic photoredox catalysts. This compound salts are particularly notable for their high oxidizing strength, while acridinium salts offer a combination of strong redox potentials and excellent stability. The choice between these two catalyst families will ultimately depend on the specific requirements of the chemical transformation, including the redox properties of the substrates and the desired reaction outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to facilitate the broader adoption of these sustainable catalytic systems in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective synthesis of phenanthridine-fused quinazolinones using a 9-mesityl-10-methylacridinium perchlorate photocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tdx.cat [tdx.cat]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 2,4,6-TRIPHENYLthis compound TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Pyrylium and Thiopyrylium Photosensitizers for Biomedical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in the advancement of photodynamic therapy (PDT) and other light-activated technologies. Among the diverse classes of photosensitizers, pyrylium and thiothis compound (B1249539) salts have garnered significant interest due to their unique photophysical and photochemical properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal scaffold for specific research and therapeutic applications.
This compound and thiothis compound salts are cationic heterocyclic compounds that differ by the heteroatom in their six-membered ring—oxygen in this compound and sulfur in thiothis compound. This seemingly subtle structural difference leads to significant variations in their electronic structure, and consequently, their photophysical and biological behavior.
Photophysical and Photochemical Properties: A Head-to-Head Comparison
The efficacy of a photosensitizer is largely determined by its photophysical parameters, including its absorption and emission characteristics, fluorescence quantum yield (Φf), and, most importantly for Type II PDT, its singlet oxygen quantum yield (ΦΔ).
| Property | This compound Photosensitizers | Thiothis compound Photosensitizers |
| Absorption Maxima (λabs) | Typically in the range of 400-550 nm, highly tunable by substitution. | Generally red-shifted compared to this compound analogues, often absorbing in the 450-650 nm range. |
| Emission Maxima (λem) | Emission is observed in the 450-600 nm range. | Emission is also red-shifted, appearing in the 500-700 nm region. |
| Fluorescence Quantum Yield (Φf) | Can exhibit high fluorescence quantum yields, with some derivatives approaching unity. | Generally exhibit lower fluorescence quantum yields compared to their this compound counterparts. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Generally reported to be very low or negligible. Triarylthis compound salts are noted to be poor singlet oxygen sensitizers.[1] | Can be efficient singlet oxygen generators, with some derivatives showing high quantum yields (e.g., 30.23% for the NIR-II photosensitizer HD).[2] |
| Photostability | Generally possess good photostability. | Photostability can be variable and is dependent on the specific molecular structure. |
Table 1: Comparative Photophysical Properties of this compound and Thiothis compound Photosensitizers.
The data clearly indicates a fundamental trade-off between fluorescence and singlet oxygen generation. This compound salts, with their high fluorescence quantum yields, are excellent candidates for applications requiring bright fluorescence, such as bioimaging and fluorescent probes. In contrast, the lower fluorescence efficiency of thiothis compound salts is often coupled with a more efficient intersystem crossing to the triplet state, a prerequisite for effective singlet oxygen production, making them more suitable for PDT applications. The heavier sulfur atom in the thiothis compound ring is thought to enhance spin-orbit coupling, which facilitates this intersystem crossing process.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is determined using a comparative method, referencing a standard with a known quantum yield.
-
Preparation of Solutions: Prepare a series of solutions of the sample and a standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54) in a suitable spectroscopic grade solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (A_std / A_sample) * (I_sample / I_std) * (η_sample² / η_std²)
where:
-
Φf,std is the fluorescence quantum yield of the standard.
-
A_std and A_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.
-
I_std and I_sample are the integrated fluorescence intensities of the standard and sample, respectively.
-
η_std and η_sample are the refractive indices of the solvents used for the standard and sample, respectively.
-
Determination of Singlet Oxygen Quantum Yield (Using DPBF)
The singlet oxygen quantum yield (ΦΔ) can be determined by monitoring the bleaching of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen.
-
Preparation of Solutions: Prepare solutions of the photosensitizer and DPBF in an appropriate air-saturated solvent (e.g., acetonitrile, methanol). A reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue in methanol, ΦΔ = 0.52) is used for comparison. The concentration of the photosensitizer should be adjusted to have a significant absorbance at the irradiation wavelength, while the DPBF concentration should be sufficient to show a measurable decrease in absorbance over time.
-
Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not. The light intensity should be kept constant.
-
Monitoring DPBF Bleaching: At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
Data Analysis: Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching. The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation:
ΦΔ,sample = ΦΔ,ref * (k_sample / k_ref) * (I_abs,ref / I_abs,sample)
where:
-
ΦΔ,ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the ln(Abs) vs. time plots for the sample and reference, respectively.
-
I_abs,sample and I_abs,ref are the rates of light absorption by the sample and reference photosensitizers, respectively, which can be determined from the absorbance at the irradiation wavelength and the incident light intensity.
-
Cellular Uptake and Subcellular Localization
The therapeutic efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in specific subcellular compartments. Damage to different organelles can trigger distinct cell death pathways.
-
This compound Photosensitizers: Due to their cationic nature, this compound salts are expected to accumulate in the mitochondria of cancer cells, driven by the high mitochondrial membrane potential. However, specific studies on the subcellular localization of a broad range of this compound photosensitizers are limited.
-
Thiothis compound Photosensitizers: Similarly, cationic thiothis compound derivatives are also anticipated to target mitochondria. Indeed, studies on specific thiothis compound-based photosensitizers have confirmed mitochondrial localization.[3] The lipophilicity of the substituents on the thiothis compound core can also influence the uptake mechanism and the precise subcellular distribution, with more lipophilic compounds potentially showing affinity for other membranous structures like the endoplasmic reticulum and lysosomes.
Signaling Pathways and Mechanism of Action
The generation of reactive oxygen species (ROS), primarily singlet oxygen, by photosensitizers upon light activation triggers a cascade of cellular events leading to cell death. The primary mechanisms include apoptosis, necrosis, and autophagy. The dominant pathway is often dependent on the photosensitizer's subcellular localization and the dose of light delivered.
Figure 1: General signaling pathways activated by photosensitizers in photodynamic therapy.
Studies have shown that certain thiothis compound-based photosensitizers can activate the MAPK and Akt signaling pathways, which are crucial regulators of cell proliferation, survival, and apoptosis. The specific downstream effects and the interplay between different signaling cascades will likely vary depending on the specific molecular structure of the photosensitizer and the cell type.
Conclusion: Selecting the Right Tool for the Job
The choice between a this compound and a thiothis compound photosensitizer scaffold should be guided by the intended application.
-
This compound photosensitizers are the preferred choice for applications demanding high fluorescence and photostability, such as in fluorescent labeling and high-resolution cellular imaging. Their generally poor singlet oxygen generation capabilities make them less suitable for photodynamic therapy.
-
Thiothis compound photosensitizers , with their enhanced ability to generate singlet oxygen, are the more promising candidates for the development of novel photodynamic therapy agents. Their red-shifted absorption is also advantageous for deeper tissue penetration of light.
Further research is warranted to systematically evaluate the singlet oxygen quantum yields of a broader range of this compound salts to definitively confirm their general inefficiency in this regard. Moreover, detailed investigations into the subcellular localization and specific signaling pathways activated by a wider array of both this compound and thiothis compound derivatives will provide a more comprehensive understanding of their biological activities and pave the way for the rational design of next-generation photosensitizers.
Figure 2: A typical experimental workflow for the evaluation of novel photosensitizers.
References
A Comparative Analysis of Novel Pyrylium Antifungals and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly to widely used azoles like fluconazole (B54011), necessitates the development of novel therapeutic agents with alternative mechanisms of action. Among the promising new candidates are pyrylium salts, a class of cationic compounds that have demonstrated potent antifungal activity. This guide provides a detailed comparison of the efficacy of a novel this compound derivative, XY12, and its precursor, SM21, with the established antifungal, fluconazole, supported by available experimental data.
Executive Summary
Recent preclinical studies highlight that the novel this compound salt XY12 exhibits significant in vitro and in vivo antifungal activity against a broad range of Candida species, including strains resistant to fluconazole.[1][2][3] The primary mechanism of action for these this compound-based compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting Complex I, which disrupts cellular energy production and leads to fungal cell death.[4][5] This mode of action is distinct from that of fluconazole, which inhibits ergosterol (B1671047) biosynthesis. In direct comparisons, XY12 demonstrates lower Minimum Inhibitory Concentrations (MICs) than its parent compound, SM21, and fluconazole against several fluconazole-resistant Candida strains.[2][3] Furthermore, in a murine model of systemic candidiasis, XY12 significantly improved survival rates, underscoring its potential as a clinical candidate.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of the novel this compound antifungals compared to fluconazole against various Candida species.
Table 1: In Vitro Antifungal Activity (MIC) of this compound Salts and Fluconazole against Candida albicans
| Compound | C. albicans SC5314 (Wild-Type) MIC (μM) | Fluconazole-Resistant C. albicans 100 MIC (μM) | Fluconazole-Resistant C. albicans 901 MIC (μM) |
| XY12 | 0.24[1][2][3] | 0.24[2][3] | 0.12[2][3] |
| SM21 (XY2) | ~0.48 (estimated from 2-fold higher MIC than XY12)[4] | Not Reported | Not Reported |
| Fluconazole | Not Reported in direct comparison | Resistant | Resistant |
Table 2: In Vitro Antifungal Activity (MIC) of XY12 against various Candida Species
| Candida Species | MIC Range (μM) |
| C. albicans | 0.12 - 0.24[2][3] |
| C. glabrata | 0.24 - 0.97[2][3] |
| C. tropicalis | 0.12 - 0.48[2][3] |
| C. krusei | 0.48 - 0.97[2][3] |
| C. parapsilosis | 0.12 - 0.24[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal MIC was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[2]
-
Fungal Strains and Media: Candida strains were cultured on YPD agar (B569324) plates. For the assay, RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0 was used.
-
Inoculum Preparation: Fungal colonies from a 24-hour culture were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Assay Procedure: The compounds (XY12, SM21, fluconazole) were serially diluted in RPMI 1640 medium in a 96-well microtiter plate. An equal volume of the fungal inoculum was added to each well.
-
Incubation and Reading: The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free control well.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo antifungal activity was evaluated in a mouse model of systemic C. albicans infection.[1][2]
-
Animal Model: Immunocompetent or immunocompromised (e.g., using cyclophosphamide) BALB/c mice were used.
-
Infection: Mice were infected via intravenous tail vein injection with a suspension of C. albicans SC5314 (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment: Treatment with the antifungal agents (e.g., XY12) or a vehicle control (e.g., PBS) was initiated at a specified time post-infection. The drugs were administered via an appropriate route (e.g., intraperitoneal or oral gavage) at various dosages.
-
Outcome Measurement: The primary endpoint was the survival rate of the mice over a defined period (e.g., 14 days). Fungal burden in target organs (e.g., kidneys, brain) could also be assessed by sacrificing a subset of animals at specific time points, homogenizing the organs, and plating serial dilutions to determine CFU/gram of tissue.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using human umbilical vein endothelial cells (HUVECs).[2]
-
Cell Culture: HUVECs were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Assay Procedure: A suspension of HUVECs was seeded in 96-well plates. After cell attachment, the medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation and Viability Measurement: The plates were incubated for 24 hours. Cell viability was determined using a CCK-8 kit, which measures metabolic activity. The absorbance was read at 450 nm.
Mandatory Visualizations
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary antifungal mechanism of the this compound salt XY12 is the inhibition of mitochondrial Complex I (NADH dehydrogenase) in the electron transport chain of Candida albicans.[4][5] This disruption leads to a cascade of detrimental effects, including decreased ATP production, reduced mitochondrial membrane potential, and ultimately, fungal cell death.[4]
Caption: this compound antifungals inhibit Complex I of the mitochondrial respiratory chain.
Experimental Workflow: In Vitro MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Drug Development Pathway
This diagram outlines the logical progression from a lead compound to a potential clinical candidate.
Caption: Logical progression in antifungal drug development from a lead compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intertekinform.com [intertekinform.com]
- 4. benchchem.com [benchchem.com]
- 5. Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal this compound Salt Inhibits Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yields of Substituted Pyrylium Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of various substituted pyrylium fluorophores, supported by experimental data from recent studies. The information is intended to assist researchers in selecting the most suitable this compound-based dyes for their specific applications, ranging from bioimaging to materials science.
Data Presentation: Quantum Yields of Substituted this compound Fluorophores
The following table summarizes the reported fluorescence quantum yields (Φf) for a selection of substituted this compound salts in various solvents. The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter for the brightness of a fluorophore.[1]
| This compound Salt | Substituents | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| 2,4,6-Triphenylthis compound Chloride | None (Phenyl groups at 2, 4, 6) | Acetonitrile | 0.84 | [2] |
| 2,4,6-Triphenylthis compound Tosylate | None (Phenyl groups at 2, 4, 6) | Acetonitrile | 0.56 | |
| 2,4,6-Tris(4-methoxyphenyl)this compound Tosylate | 4-Methoxy on each phenyl ring | Acetonitrile | 0.49 | [3] |
| 2,4,6-Tris(4-chlorophenyl)this compound Tosylate | 4-Chloro on each phenyl ring | Acetonitrile | 0.33 | [3] |
| 2,4,6-Tris(4-bromophenyl)this compound Tosylate | 4-Bromo on each phenyl ring | Acetonitrile | Not specified, but noted as low | |
| 2,4,6-Tris(4-methylphenyl)this compound Triflimide | 4-Methyl on each phenyl ring | Acetonitrile | Low | [4] |
| 2,4,6-Tris(4-methoxyphenyl)this compound Triflimide | 4-Methoxy on each phenyl ring | Acetonitrile | Low | [4] |
| Triarylthis compound Dye (2,4,6-DMA) | 4-Dimethylamino on each phenyl ring | THF | 0.122 | [5] |
| Triarylthis compound Dye (2,4,6-DMA) | 4-Dimethylamino on each phenyl ring | TE Buffer | 0.0006 | [5] |
| Triarylthis compound Dye (2,4,6-DMA) with plasmid DNA | 4-Dimethylamino on each phenyl ring | TE Buffer | 0.0379 | [5] |
Note: The quantum yields of this compound dyes can be significantly influenced by the solvent environment and the presence of other molecules, such as DNA.[5][6]
Experimental Protocols: Measurement of Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[7][8]
Objective: To determine the relative fluorescence quantum yield of a substituted this compound fluorophore.
Materials:
-
Fluorophore of interest (test sample)
-
Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1M H₂SO₄, Rhodamine 6G in ethanol)[1][8]
-
High-purity solvents (e.g., acetonitrile, dichloromethane)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the test sample and the standard sample in the same solvent.
-
The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength should be the same for both the test and standard samples.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
The slope of these plots should be linear.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation[7]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively (if different solvents are used).
-
-
Visualization of Synthetic Pathway
The following diagram illustrates a common one-pot synthesis method for 2,4,6-triaryl-substituted this compound salts. This reaction involves the acid-catalyzed condensation of an aromatic aldehyde and two equivalents of an aromatic ketone.[4][9]
Caption: General synthesis of 2,4,6-triarylthis compound salts.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Triarylthis compound-based fluorescent DNA-binding dyes – facile synthesis, substituent effects, and sensing mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04750A [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. This compound - Wikipedia [en.wikipedia.org]
Validating Pyrylium Probes in Mitochondria: A Comparison Guide to Colocalization Markers
For researchers, scientists, and drug development professionals, the accurate validation of novel fluorescent probes is paramount. This guide provides an objective comparison of pyrylium-based mitochondrial probes with established colocalization markers, supported by experimental data and detailed protocols to ensure robust validation of mitochondrial targeting.
The development of new fluorescent probes, such as those based on this compound and styrylthis compound scaffolds, offers exciting possibilities for imaging mitochondria in living cells.[1][2] These dyes can exhibit attractive properties like large Stokes shifts, strong emission, and potential theranostic applications.[1] However, to be considered reliable mitochondrial probes, their specific accumulation within this organelle must be rigorously validated. The gold-standard method for this validation is colocalization with well-established mitochondrial markers.[3]
This guide outlines the process of validating this compound probes by comparing their fluorescent signal with that of commercially available and widely used mitochondrial markers like MitoTracker dyes.
Performance Comparison: this compound Probes vs. Established Markers
Accurate assessment of colocalization is achieved through quantitative analysis of fluorescence microscopy images. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are two of the most common metrics used to quantify the degree of overlap between two fluorescent signals.[3][4] A PCC value close to +1 indicates a strong positive correlation, while an MOC value approaching 1 suggests a high degree of overlap.[4][5]
While the literature on novel this compound probes confirms their mitochondrial localization through colocalization, a direct side-by-side quantitative comparison of various this compound probes is not extensively documented. However, individual studies provide strong evidence for their efficacy by reporting high correlation coefficients with trusted markers.
Below is a summary of performance data for representative styrylthis compound probes validated against commercial mitochondrial markers.
| Probe/Protein | Commercial Marker | Cell Line | Quantitative Metric | Value | Reference |
| Styrylthis compound Probe 1d | MitoView Green | Hep3B | Pearson's Coefficient | Not explicitly quantified, but visual overlap shown | [1] |
| Styrylthis compound Probe 2d | MitoView Green | Hep3B | Pearson's Coefficient | Not explicitly quantified, but visual overlap shown | [1] |
| Styryl Probe 2 | MitoTracker® Green FM | A549 & COS-7 | Manders' Overlap Coefficient | 0.81 - 0.83 | [6] |
| 2,7-diaminobenzothis compound (DAB) dyes | MitoTracker Deep Red | U2OS | Visual Colocalization | Strong visual overlap demonstrated | [2] |
| Cox8-GFP | MitoTracker Red CMXRos | Candida albicans | Pearson's Correlation Coefficient (R) | Statistically Significant (exact value not stated) | [7] |
| Cox8-GFP | MitoTracker Red CMXRos | Candida albicans | Manders' Coefficients (MGR, MRD) | "Essentially identical" | [7] |
Note: The table highlights the validation of this compound and other probes against established markers. While direct quantitative comparison between different this compound probes is limited in the cited literature, the high Manders' coefficient for Styryl Probe 2 indicates excellent colocalization.
Experimental Protocols
Reproducible and reliable validation requires meticulous experimental execution. Below is a detailed protocol for conducting a colocalization experiment to validate a novel this compound probe against a commercial mitochondrial marker such as MitoTracker.
Protocol: Colocalization of a this compound Probe with MitoTracker
1. Cell Culture and Seeding: a. Culture cells of choice (e.g., HeLa, A549, U2OS) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Staining with Mitochondrial Marker: a. Prepare a stock solution of a commercial mitochondrial marker (e.g., MitoTracker® Green FM or MitoTracker® Deep Red) in anhydrous DMSO. b. On the day of the experiment, dilute the MitoTracker® stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 200 nM for MitoTracker® Green).[6] c. Remove the culture medium from the cells and add the MitoTracker®-containing medium. d. Incubate the cells for 30 minutes at 37°C.[6]
3. Staining with this compound Probe: a. During the MitoTracker® incubation, prepare the this compound probe solution. Dissolve the this compound probe in DMSO to create a stock solution, then dilute it to the desired final concentration (e.g., 500 nM) in pre-warmed culture medium.[6] b. After the MitoTracker® incubation, you may either: i. Sequential Staining: Wash the cells three times with 1x PBS, then add the this compound probe-containing medium and incubate for an additional 30 minutes at 37°C.[6] ii. Co-incubation: Add the this compound probe directly to the MitoTracker®-containing medium for the final portion of the incubation time, ensuring the total incubation time for each probe is appropriate.
4. Image Acquisition: a. After incubation with both probes, wash the cells three times with 1x PBS or a suitable imaging buffer (e.g., phenol (B47542) red-free medium). b. Mount the coverslip or dish onto a confocal laser scanning microscope. c. Excite the probes using their specific laser lines (e.g., 488 nm for MitoTracker® Green and a suitable laser for the this compound probe).[6] d. Collect the emission signals in separate channels, ensuring there is no spectral bleed-through between the channels. e. Acquire images with a high-magnification objective (e.g., 63x oil immersion).
5. Image Analysis: a. Open the multi-channel images in an image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). b. Select a region of interest (ROI) containing one or more cells. c. Perform a quantitative colocalization analysis to calculate the Pearson's Correlation Coefficient (PCC) and/or Manders' Overlap Coefficients (M1, M2).[8] d. A high PCC value (close to 1) and significant overlap coefficients will quantitatively validate the mitochondrial localization of the this compound probe.[9]
Visualizing Workflows and Concepts
To clarify the experimental and analytical processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for validating a this compound probe.
Caption: Logic of quantitative colocalization analysis.
References
- 1. Fluorescent styrylthis compound probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,7-Diaminobenzothis compound Dyes Are Live-Cell Mitochondrial Stains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imb.uq.edu.au [imb.uq.edu.au]
- 5. High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence colocalization microscopy analysis can be improved by combining object‐recognition with pixel‐intensity‐correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
performance of pyrylium catalysts versus traditional iridium complexes in photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering novel pathways for bond formation under mild conditions. At the forefront of this revolution are two prominent classes of photocatalysts: traditional iridium complexes and emerging organic pyrylium salts. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
At a Glance: Key Performance Characteristics
| Property | This compound Catalysts | Traditional Iridium Complexes |
| Composition | Organic, metal-free | Organometallic (Iridium center) |
| Cost | Generally lower | Higher due to precious metal |
| Toxicity | Lower, reduced heavy metal contamination | Higher, potential for metal leaching |
| Oxidizing Power | High, tunable by substitution | High, tunable by ligand modification |
| Reaction Scope | Broad, particularly in cycloadditions and oxidations | Very broad and well-established |
| Stability | Generally good, but can be prone to photobleaching | High, robust in various conditions |
Photophysical and Electrochemical Properties: A Deeper Dive
The efficacy of a photocatalyst is intrinsically linked to its photophysical and electrochemical properties. These parameters dictate the catalyst's ability to absorb light, its excited-state energy and lifetime, and its redox potentials, which are crucial for initiating chemical transformations.
| Parameter | Representative this compound Catalyst¹ | Representative Iridium Complex² |
| Catalyst | 2,4,6-Triphenylthis compound (B3243816) Tetrafluoroborate (B81430) | fac-[Ir(ppy)₃] |
| Absorption Maxima (λmax) | ~400-450 nm | ~380, 470 nm |
| Emission Maxima (λem) | ~470 nm | ~510 nm |
| Excited-State Lifetime (τ) | Nanoseconds | Microseconds |
| Excited-State Redox Potential (Ered)* | ~ +2.1 to +2.3 V vs SCE | ~ +0.31 V vs SCE |
| Ground-State Redox Potential (Eox) | ~ -0.8 to -1.0 V vs SCE | ~ +0.77 V vs SCE |
¹Data for 2,4,6-triphenylthis compound and its derivatives. ²Data for the widely used fac-tris(2-phenylpyridine)iridium(III).
This compound salts typically exhibit strong absorption in the near-UV and visible regions and possess highly oxidizing excited states, making them suitable for a wide range of oxidative transformations.[1] Iridium complexes, on the other hand, are renowned for their long-lived triplet excited states and tunable redox properties achieved through ligand modification, which allows for a broad scope of both oxidative and reductive reactions.[2]
Performance in Key Photocatalytic Reactions: A Comparative Analysis
Direct, head-to-head comparisons of this compound and iridium catalysts under identical conditions are limited in the literature. However, by examining their performance in similar classes of reactions, we can draw valuable insights into their respective strengths.
[2+2] Cycloadditions
Both this compound and iridium photocatalysts have been successfully employed in [2+2] cycloaddition reactions.
| Catalyst Type | Reaction | Yield | Reaction Time | Reference |
| This compound | Intramolecular cycloaddition of styrenes | up to 99% | 24 h | [3] |
| Iridium | Intramolecular cycloaddition of N-alkenyl-N-arylcinnamamides | up to 95% | 12-24 h | [4] |
In this context, both catalyst types demonstrate high efficiency. This compound salts offer a metal-free alternative, which can be advantageous in applications where metal contamination is a concern.[1]
Atom Transfer Radical Polymerization (ATRP)
Photocatalytic ATRP is a powerful technique for the synthesis of well-defined polymers. Iridium complexes have been extensively studied and are highly effective in this area. While this compound salts are also utilized in photopolymerization, their application in controlled radical polymerizations like ATRP is an emerging field.
| Catalyst Type | Monomer | PDI | Initiator Efficiency | Reference |
| Iridium | Methyl Methacrylate (B99206) | 1.1-1.3 | >90% | [5] |
| This compound | Acrylates (in O-ATRP) | 1.15-1.45 | 83-127% | [5] |
Iridium photocatalysts are well-established for their excellent control over polymerization, leading to polymers with low polydispersity (PDI).[5] Organic photocatalysts like this compound derivatives are gaining traction as metal-free alternatives in organocatalyzed ATRP (O-ATRP).[5][6]
Experimental Protocols: A Practical Guide
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions catalyzed by each class of photocatalyst.
Protocol 1: this compound-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles
This protocol describes the synthesis of 2,3,6-trisubstituted pyridines using a this compound salt as a photoredox catalyst.[7][8]
Materials:
-
Aromatic alkyne (0.2 mmol)
-
Nitrile (1.0 mL)
-
2,4,6-Tris(p-chlorophenyl)this compound tetrafluoroborate (T(p-Cl)PPT) (2 mol%)
-
Anhydrous acetonitrile (B52724) (2.0 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aromatic alkyne and the this compound photocatalyst.
-
Add the nitrile and anhydrous acetonitrile to the tube.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a 3 W blue LED lamp at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired pyridine (B92270) derivative.
Protocol 2: Iridium-Catalyzed Photocatalytic Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general procedure for the photoinduced ATRP of methacrylates using an iridium complex.
Materials:
-
Methyl methacrylate (MMA) (1.0 g, 10.0 mmol)
-
Ethyl α-bromoisobutyrate (EBiB) (14.6 μL, 0.1 mmol)
-
fac-[Ir(ppy)₃] (0.65 mg, 0.001 mmol)
-
Anhydrous dimethylformamide (DMF) (1.0 mL)
-
Schlenk tube
Procedure:
-
Prepare a stock solution of fac-[Ir(ppy)₃] in anhydrous DMF.
-
In a Schlenk tube, add MMA and the appropriate amount of the iridium catalyst stock solution.
-
Add EBiB to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the tube in a photoreactor equipped with a blue LED light source and stir the reaction mixture at room temperature.
-
Take samples at specific time intervals to monitor monomer conversion and polymer molecular weight by ¹H NMR and gel permeation chromatography (GPC), respectively.
-
After the desired conversion is reached, expose the solution to air to quench the polymerization.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental setups can provide a clearer understanding of the processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Pyrylium-Based Methods for Primary Amine Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of primary amines is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals and functional materials. The transformation of a primary amino group into a good leaving group or a reactive handle opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. Among the various strategies developed for this purpose, pyrylium-based methods have emerged as a powerful and versatile tool. This guide provides an objective comparison of this compound-based primary amine activation with other common techniques, supported by experimental data and detailed protocols.
Introduction to this compound-Based Activation
This compound salts, such as 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate (B81430) and the unsubstituted this compound tetrafluoroborate (Pyry-BF4), react readily with primary amines to form N-substituted pyridinium (B92312) salts, often referred to as Katritzky salts.[1] This transformation converts the poor leaving group (-NH2) into a significantly better one (a neutral pyridine (B92270) molecule upon cleavage). The resulting pyridinium salt serves as a stable, yet reactive intermediate that can be engaged in a variety of subsequent reactions, including nucleophilic substitutions, cross-coupling reactions, and radical-mediated transformations.[2][3]
Comparative Analysis of Activation Methods
The choice of an amine activation method depends on several factors, including the substrate scope, functional group tolerance, reaction conditions, and the desired downstream transformation. Here, we compare this compound-based methods with two widely used alternatives: dansylation and reductive amination.
Data Presentation
| Method | Reagent/Conditions | Typical Yields | Key Advantages | Key Limitations |
| This compound-Based Activation | 2,4,6-Triphenylthis compound tetrafluoroborate or Pyry-BF4, typically in refluxing ethanol (B145695) or other organic solvents.[4] | 41-83% for pyridinium salt formation.[4] | Forms stable, isolable pyridinium salt intermediates; wide range of downstream applications (cross-coupling, radical reactions); good functional group tolerance.[3][5] | The initial pyridinium salt formation step adds to the overall process; steric hindrance on the amine can reduce yields.[4] |
| Dansylation | Dansyl chloride, aqueous-organic mixture, pH 9.5-10.[6] | Generally high for derivatization (>90%).[7] | Excellent for analytical purposes (fluorescent tag); robust and well-established procedure.[8] | Primarily used for labeling and quantification, not as a leaving group for synthetic transformations; requires basic conditions.[6] |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN, NaBH(OAc)3), mildly acidic conditions.[9] | Highly variable (can be >90%).[10] | One-pot procedure for alkylation of amines; avoids over-alkylation issues common with direct alkylation.[9][11] | Limited to the introduction of alkyl groups corresponding to the aldehyde/ketone used; not a general activation method for diverse downstream reactions. |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound-Based Amine Activation
Caption: General mechanism of primary amine activation using a this compound salt to form a reactive pyridinium salt intermediate.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for the comparative study of different primary amine activation methods.
Experimental Protocols
Protocol 1: Activation of a Primary Amine with 2,4,6-Triphenylthis compound Tetrafluoroborate
Objective: To synthesize an N-alkyl pyridinium salt (Katritzky salt) from a primary amine.
Materials:
-
Primary amine (1.0 mmol)
-
2,4,6-Triphenylthis compound tetrafluoroborate (1.05 mmol)
-
Anhydrous ethanol (10 mL)
-
Dichloromethane (for extraction)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the primary amine (1.0 mmol) and 2,4,6-triphenylthis compound tetrafluoroborate (1.05 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Add diethyl ether dropwise with stirring until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-alkyl pyridinium salt.[4]
Protocol 2: Derivatization of a Primary Amine with Dansyl Chloride
Objective: To derivatize a primary amine with dansyl chloride for analytical quantification.
Materials:
-
Amino acid sample or standard
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile
-
10% (v/v) Ammonium (B1175870) hydroxide (B78521) in water (for quenching)
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the 1:1 mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.
-
Add 25 µL of the amino acid sample or standard to the mixture.
-
Mix well by pipetting and incubate at 25°C for 60 minutes with shaking, or in the dark at room temperature for 30 minutes.[6][8]
-
To quench the reaction, add 10 µL of 10% (v/v) ammonium hydroxide and vortex.
-
The derivatized sample is now ready for analysis by HPLC or LC-MS.
Protocol 3: Reductive Amination of a Primary Amine
Objective: To synthesize a secondary amine from a primary amine and an aldehyde.
Materials:
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Sodium cyanoborohydride (NaBH3CN) (1.5 mmol)
-
Methanol (B129727) (10 mL)
-
Acetic acid (to adjust pH to ~6)
Procedure:
-
Dissolve the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Adjust the pH of the solution to approximately 6 by adding glacial acetic acid dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine, which can be further purified by column chromatography.[9]
Conclusion
This compound-based methods offer a robust and versatile platform for the activation of primary amines, enabling a wide array of subsequent synthetic transformations. The formation of stable Katritzky salts provides a distinct advantage over transient intermediates generated in other methods. While techniques like dansylation are superior for analytical purposes and reductive amination provides a direct route for N-alkylation, the broad applicability of this compound-activated intermediates in modern synthetic chemistry, particularly in the context of cross-coupling and late-stage functionalization, makes them an invaluable tool for researchers and drug development professionals. The choice of method should be guided by the specific synthetic goal and the nature of the substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6-Triphenylthis compound tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 3. Mechanochemical synthesis of aromatic ketones: this compound tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Revolutionizing Pyrylium Salt Synthesis: A Comparative Guide to Continuous-Flow and Batch Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of pyrylium salts represents a critical step in the creation of diverse chemical entities, from photosensitizers to precursors for complex nitrogen-containing heterocycles. The choice of synthetic methodology profoundly impacts efficiency, safety, and scalability. This guide provides an objective comparison between traditional batch synthesis and modern continuous-flow techniques for the preparation of this compound salts, supported by experimental data, detailed protocols, and process visualizations.
Continuous-flow chemistry has emerged as a powerful alternative to conventional batch processing, offering significant advantages in terms of reaction speed, process control, and safety. In the context of this compound salt synthesis, these benefits are particularly pronounced, enabling rapid and efficient production.
Quantitative Performance Metrics: A Head-to-Head Comparison
The synthesis of 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate (B81430) serves as a representative example to compare the two methodologies. The data clearly illustrates the superior time efficiency of continuous-flow synthesis while maintaining comparable yields.
| Parameter | Continuous-Flow Synthesis | Batch Synthesis | Key Advantages of Continuous-Flow |
| Reaction Time | 3 - 5 minutes[1] | > 1 hour[1] | Drastic reduction in reaction time, leading to higher throughput. |
| Yield | ~74% (optimized)[1] | 63 - 72% | Comparable yields achieved in a fraction of the time. |
| Purity | High (qualitative) | Variable | Enhanced control over reaction parameters in flow systems typically leads to fewer side reactions and a cleaner product profile, reducing downstream purification efforts.[2] |
| Scalability | Seamless | Challenging | Scaling up in flow is achieved by extending operation time or "numbering-up" parallel reactors, avoiding the complexities of changing reactor volumes and ensuring consistent product quality. |
| Safety | Inherently Safer | Higher Risk | Small reactor volumes in continuous-flow systems minimize the risk associated with hazardous reagents and exothermic reactions. The superior heat transfer capabilities prevent the formation of hot spots and potential runaway reactions. |
Experimental Protocols: A Practical Guide
To provide a clear understanding of the practical differences, detailed experimental protocols for the synthesis of 2,4,6-triphenylthis compound tetrafluoroborate using both continuous-flow and batch methods are presented below.
Continuous-Flow Synthesis Protocol
This protocol is adapted from the work of Sambiagio et al. (2021).
Reagents and Solutions:
-
Feed 1: A solution of chalcone (B49325) (2 equivalents) and acetophenone (B1666503) (1 equivalent) in 1,2-dichloroethane (B1671644) (DCE).
-
Feed 2: A solution of tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) (2 equivalents) in DCE.
Equipment:
-
A continuous-flow reactor system equipped with two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
Prepare the two feed solutions as described above.
-
Set up the continuous-flow system, with the reactor coil heated to 110 °C and the back-pressure regulator set to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 3.4–5.2 bar).
-
Pump the two feed solutions at equal flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil with a residence time of 3-5 minutes.[1]
-
The product stream exits the reactor and is collected in a vessel containing diethyl ether to induce precipitation.
-
The precipitated 2,4,6-triphenylthis compound tetrafluoroborate is isolated by filtration, washed with diethyl ether, and dried.
Batch Synthesis Protocol
This protocol is a standard method for the synthesis of 2,4,6-triphenylthis compound salts.
Reagents:
-
Acetophenone
-
Chalcone
-
1,2-dichloroethane (DCE)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)
-
Diethyl ether
Equipment:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Procedure:
-
To a solution of acetophenone (1.0 equivalent) and chalcone (1.98 equivalents) in DCE in the round-bottom flask, add HBF₄·Et₂O (2.0 equivalents) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the product.
-
Collect the yellow crystalline product by filtration, wash thoroughly with diethyl ether, and dry under reduced pressure.
Visualizing the Workflow: Continuous-Flow vs. Batch
The following diagrams, generated using the DOT language, illustrate the distinct workflows of continuous-flow and batch synthesis of this compound salts.
Caption: Continuous-flow synthesis workflow for this compound salts.
Caption: Batch synthesis workflow for this compound salts.
Conclusion: The Future of this compound Salt Synthesis
While batch synthesis remains a viable method for small-scale laboratory work, continuous-flow processing offers a compelling suite of advantages for the synthesis of this compound salts, particularly for applications demanding high throughput, enhanced safety, and seamless scalability. The dramatic reduction in reaction time, coupled with precise control over reaction parameters, positions continuous-flow synthesis as a superior methodology for modern chemical manufacturing. For researchers and drug development professionals, adopting continuous-flow techniques can accelerate discovery and development timelines, improve process safety, and lead to more consistent and reliable production of these valuable chemical intermediates.
References
Assessing the Cytotoxicity of Pyrylium Dyes for In Vivo Imaging Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes for in vivo imaging is a rapidly advancing field, offering unprecedented opportunities to visualize biological processes in living organisms. Among the various classes of fluorescent dyes, pyrylium-based compounds have garnered significant interest due to their favorable photophysical properties. However, a critical aspect that governs their translational potential is their cytotoxicity. This guide provides a comparative assessment of the cytotoxicity of this compound dyes against other commonly used in vivo imaging agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the available IC50 values for selected this compound dyes and alternative in vivo imaging probes. It is important to note that direct comparisons should be made with caution due to variations in cell lines, exposure times, and assay methodologies across different studies.
| Dye Class | Specific Dye/Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound Dyes | Styrylthis compound Dyes (various) | Hep3B (Human hepatoma) | Not Specified | 4.2 - 11.5 | [1] |
| xy12 (this compound salt derivative) | A549 (Human lung carcinoma) | 24 | ~5 | [2] | |
| 2,4,6-Triphenylthis compound tetrafluoroborate | Not Specified | Not Specified | Toxic if swallowed | [3] | |
| Cyanine (B1664457) Dyes | Heptamethine cyanine dye (Cy7) | Various cancer cells | Not Specified | Generally low dark toxicity | [4] |
| Dicyanomethylene squaraine cyanine dyes | Caco-2, HepG2 | Not Specified | Significant phototoxicity | [5] | |
| Symmetrical diiodinated benzothiazolium squaraine (SQDI) | Ehrlich's Ascites Carcinoma | Not Specified | No dark toxicity at 0.2 mg/mL | [4] | |
| Quantum Dots | CdSe/ZnS (core/shell) | HeLa, SMMC-7721, QSG-7701, HepG2 | Not Specified | Highly toxic (unmodified) | [6] |
| InP/ZnS-COOH | HCC-15 (Human lung cancer) | Not Specified | More toxic than InP/ZnS-OH | [7] | |
| InP/ZnS-NH2 | HCC-15 (Human lung cancer) | Not Specified | More toxic than InP/ZnS-OH | [7] |
Mechanisms of Cytotoxicity
Understanding the mechanisms by which imaging probes induce cellular toxicity is crucial for developing safer alternatives and for interpreting experimental results.
This compound Dyes: Targeting the Mitochondria
Recent evidence suggests that the primary mechanism of cytotoxicity for certain this compound dyes involves the disruption of mitochondrial function. Specifically, some this compound salt derivatives have been shown to inhibit mitochondrial complex I of the electron transport chain. This inhibition leads to a cascade of downstream effects, including a decrease in mitochondrial membrane potential, reduced ATP production, and ultimately, the induction of apoptosis. While some studies have suggested a low efficiency for reactive oxygen species (ROS) generation by this compound dyes, others have indicated that related flavylium (B80283) compounds can produce ROS, suggesting this pathway may be context-dependent. Some this compound derivatives have also been shown to intercalate into DNA, which could contribute to their cytotoxic effects.
Cyanine Dyes: A Balance of Phototoxicity and Dark Toxicity
Cyanine dyes, particularly those used in the near-infrared (NIR) spectrum, generally exhibit low cytotoxicity in the absence of light. However, many cyanine derivatives are potent photosensitizers, meaning they can generate cytotoxic ROS upon light irradiation. This property is harnessed in photodynamic therapy (PDT) but can be an undesirable side effect in in vivo imaging. The "dark toxicity" of cyanine dyes is often low, but structural modifications can influence their interaction with cellular components and modulate their cytotoxic profile.
Quantum Dots: The Concern of Heavy Metals and Surface Chemistry
The cytotoxicity of quantum dots (QDs) is a significant concern, primarily due to the presence of heavy metals like cadmium in their core. The release of these toxic ions upon QD degradation can lead to cellular damage. The physicochemical properties of QDs, including their size, surface charge, and coating, are critical determinants of their toxicity. Smaller QDs and those with a positive surface charge tend to exhibit higher toxicity. Surface modifications, such as coating with polyethylene (B3416737) glycol (PEG), can significantly reduce the cytotoxicity of QDs.
Signaling Pathway of this compound Dye-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for cytotoxicity induced by certain this compound dyes that target mitochondria.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a general workflow for assessing the cytotoxicity of in vivo imaging probes.
Experimental Protocols
Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. Below are detailed methodologies for commonly employed cytotoxicity assays, with specific considerations for fluorescent compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound dye or alternative probe. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Considerations for Fluorescent Dyes:
-
Spectral Overlap: Before the assay, measure the absorbance spectrum of the fluorescent dye to ensure it does not overlap with the absorbance of the formazan product (around 570 nm). If there is overlap, a different cytotoxicity assay should be considered.
-
Blank Controls: Include blank wells containing the dye at each concentration in the culture medium without cells to account for any intrinsic absorbance of the dye.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Considerations for Fluorescent Dyes:
-
Fluorescence Interference: Some LDH assay kits utilize a fluorescent readout. Check for potential spectral overlap between the emission of the this compound dye and the fluorescent product of the LDH assay. If interference is possible, a colorimetric version of the LDH assay is preferable.
-
Control for Direct LDH Inhibition: Include controls to assess whether the fluorescent dye directly inhibits LDH activity. This can be done by adding the dye to a known amount of LDH and measuring the activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the imaging probe.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Considerations for Fluorescent Dyes:
-
Spectral Compensation: The emission spectrum of the this compound dye must be considered when selecting the fluorophores for Annexin V and the dead cell stain (like PI or 7-AAD). Proper spectral compensation is crucial to avoid false-positive signals.
-
Caspase Activation: To further investigate the apoptotic pathway, assays for specific caspase activation (e.g., caspase-3, -8, -9) can be performed using fluorogenic substrates. Again, spectral compatibility with the this compound dye is essential.
Conclusion
The selection of a fluorescent probe for in vivo imaging requires a careful balance between its photophysical performance and its potential cytotoxicity. This compound dyes represent a promising class of fluorophores, with evidence suggesting that their cytotoxicity may be mediated through mitochondrial dysfunction. Compared to traditional cyanine dyes, their phototoxicity may be lower, which is advantageous for imaging applications. However, the cytotoxicity of quantum dots, particularly those containing heavy metals, remains a significant hurdle.
For researchers and drug development professionals, it is imperative to conduct thorough cytotoxicity assessments of any new imaging probe. The protocols and comparative data presented in this guide provide a framework for these evaluations. By understanding the cytotoxic profiles and the underlying mechanisms of different dye classes, the scientific community can continue to develop safer and more effective tools for in vivo imaging, ultimately advancing our understanding of biology and accelerating the development of new therapeutics.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. journals.asm.org [journals.asm.org]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel intercalators of this compound dye into double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pyrylium-Based Organocatalysis Versus Metal-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of catalytic system is paramount to the success of synthetic endeavors. This guide provides an objective comparison between two prominent methodologies in modern organic synthesis: pyrylium-based organocatalysis and metal-catalyzed cross-coupling, with a focus on C-N bond formation. While both approaches offer powerful tools for molecular construction, they differ significantly in their mechanisms, operational considerations, and overall performance. This resource aims to furnish the scientific community with the necessary data to make informed decisions for their specific applications.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data comparing the two catalytic systems. It is important to note that performance can vary significantly based on the specific substrates and reaction conditions.
| Parameter | This compound-Based Organocatalysis (Photoredox) | Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) |
| Catalyst Loading | Typically 1-5 mol% | 0.1-5 mol% for palladium precatalysts[1] |
| Reaction Temperature | Often ambient temperature (e.g., 25 °C)[2][3] | Can range from 25 °C to over 100 °C[4] |
| Reaction Time | Typically 12-24 hours[2][3] | Can range from hours to days[5] |
| Yields | Generally good to excellent | Good to excellent, highly substrate and ligand dependent |
| Cost | Organocatalysts are generally inexpensive and readily available[6][7][8] | Precious metal catalysts (e.g., palladium, rhodium) can be expensive[9][10] |
| Toxicity | Generally low toxicity, metal-free avoids heavy metal contamination[3][8][11] | Palladium and other heavy metals can be toxic and require removal from the final product[12][13][14] |
| Functional Group Tolerance | Broad, including sensitive functional groups | Good, but can be limited by catalyst poisoning from certain functional groups like azo compounds[15] |
Delving Deeper: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing reactions.
This compound-Based Organocatalysis: A Photoredox Approach
This compound salts, such as 2,4,6-triphenylthis compound (B3243816) tetrafluoroborate, function as potent photoredox catalysts.[7] Upon irradiation with visible light, the this compound salt is excited to a highly oxidizing state. This excited state can then engage in a single-electron transfer (SET) with a substrate, initiating the desired chemical transformation.[2] This metal-free approach is particularly attractive for applications where metal contamination is a concern, such as in pharmaceutical synthesis.[3][11]
The mechanism for a this compound-catalyzed C-N cross-coupling often involves the formation of radical intermediates.
Metal-Catalyzed Cross-Coupling: The Power of Palladium
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[16][17] These reactions typically proceed through a catalytic cycle involving a palladium(0) species.
The mechanism of the Buchwald-Hartwig amination involves a well-defined catalytic cycle.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology.
General Procedure for this compound-Catalyzed [3+2] Cycloaddition for the Synthesis of Tetrasubstituted Pyrroles
This protocol is adapted from a procedure utilizing 2,4,6-triphenylthis compound perchlorate (B79767).[3]
Materials:
-
2H-azirine derivative (1.5 equiv.)
-
2,4,6-Triphenylthis compound perchlorate (1.0 equiv.)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
5 mL crimp-seal vial with a magnetic stir bar
Procedure:
-
In a 5 mL crimp-seal vial, combine the 2H-azirine derivative, 2,4,6-triphenylthis compound perchlorate, and anhydrous acetonitrile.[3]
-
Seal the vial and degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Place the vial in a reaction setup equipped with 455 nm blue LEDs and a cooling fan to maintain the reaction temperature at approximately 25 °C.[3]
-
Irradiate the reaction mixture for 15–24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrasubstituted pyrrole.[3]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for a typical Buchwald-Hartwig C-N cross-coupling reaction.[1][4]
Materials:
-
Aryl halide/sulfonate (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.1 mol %)[1][17]
-
Anhydrous solvent (e.g., toluene, dioxane)[1]
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium source, ligand, and base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1][4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
Both this compound-based organocatalysis and metal-catalyzed cross-coupling are indispensable tools in the synthetic chemist's arsenal. This compound photocatalysis offers a metal-free, often milder, and more sustainable approach, which is particularly advantageous in the synthesis of pharmaceuticals and other materials where metal contamination is a critical concern.[3][8][11] In contrast, metal-catalyzed cross-coupling, particularly with palladium, is a more established and often more versatile methodology with a vast and well-documented substrate scope.[16][19] The choice between these two powerful techniques will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, cost considerations, and purity requirements. This guide provides a foundational understanding to aid researchers in making the most strategic choice for their synthetic challenges.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. This compound salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of CâH Activation Methods - Organometallics - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-hartwig cross coupling catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Pyrylium Salts: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pyrylium salts, a class of cationic heterocyclic compounds, are valued reagents in organic synthesis. However, their reactivity and potential hazards necessitate a clear and structured disposal protocol. This guide provides essential safety information, detailed operational procedures for disposal, and logistical plans to manage this compound salt waste effectively, reinforcing our commitment to laboratory safety and responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. The following table summarizes the essential personal protective equipment (PPE) and immediate actions in case of exposure.
| Precaution Category | Specific Requirement |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[1] |
| Ventilation | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1] |
| Inhalation | If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1] |
This compound Salt Disposal Protocol
The primary method for the safe disposal of this compound salts involves chemical neutralization through hydrolysis. This compound salts are unstable in neutral or basic aqueous solutions and react with hydroxide (B78521) bases to form a more stable, non-hazardous 1,5-enedione, often referred to as a "pseudobase". This process effectively neutralizes the reactive this compound cation.
Experimental Protocol: Neutralization of this compound Salt Waste
This protocol details the step-by-step procedure for neutralizing this compound salt waste in a laboratory setting.
Materials:
-
This compound salt waste (solid or in an organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Appropriate waste containers (e.g., high-density polyethylene (B3416737) [HDPE] carboy)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Dilution: If the this compound salt waste is in a concentrated organic solvent, dilute it with an equal volume of a water-miscible solvent (e.g., ethanol (B145695) or acetone) to ensure efficient reaction with the aqueous base. For solid this compound salt waste, dissolve it in a minimal amount of a suitable water-miscible organic solvent.
-
Neutralization:
-
Place the diluted this compound salt waste solution in a suitable beaker or flask with a magnetic stir bar.
-
Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while stirring continuously.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter. Continue adding the NaOH solution until the pH of the mixture is between 7 and 9.
-
A color change and/or the formation of a precipitate (the pseudobase) may be observed during neutralization.
-
-
Reaction Completion: Allow the mixture to stir for at least one hour at room temperature to ensure the hydrolysis reaction is complete.
-
Waste Collection:
-
Once the neutralization is complete and the pH is stable in the neutral range, the resulting solution or suspension can be collected as hazardous waste.
-
Transfer the neutralized mixture to a properly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Neutralized this compound Salt Waste," "1,5-Enedione derivative," "Sodium salt," "Water," and the name of any organic solvents used).
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[2]
-
Logical Workflow for this compound Salt Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound salts.
References
Essential Personal Protective Equipment (PPE) for Handling Pyrylium Salts
This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling pyrylium salts. Adherence to these procedures is critical to minimize risks and ensure a safe research environment. This compound salts can be hazardous, and proper personal protective equipment (PPE) is the first line of defense against exposure.
Core Safety Mandates
When working with this compound salts, a comprehensive approach to safety is essential. This includes the consistent use of appropriate PPE, adherence to safe handling protocols, and proper disposal of all contaminated materials. The information presented here is synthesized from established safety data sheets and general laboratory safety protocols.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the specific procedures and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound salts.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times when handling this compound salts in solid or solution form to protect against splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and change them immediately if contaminated.[1] |
| Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect skin and clothing. | |
| Apron | A chemical-resistant apron worn over the lab coat is advised when handling larger quantities of this compound salts or their solutions. | |
| Respiratory Protection | Fume Hood | All work with solid this compound salts or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | In the absence of adequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used. Consult your institution's safety officer for specific respirator selection. |
Glove Compatibility and Performance
| Glove Material | Acetonitrile (B52724) Breakthrough Time (minutes) | Dichloromethane Breakthrough Time (minutes) | General Recommendation for Organic Salts |
| Nitrile | 10 - 30[2] | < 1[3] | Provides good short-term protection against many organic salts in solid form. Not recommended for use with dichloromethane.[1] |
| Neoprene | > 480[2] | ~6[4] | Offers better resistance to a broader range of chemicals compared to nitrile.[1] |
| Butyl Rubber | > 480[2] | ~6[4] | Provides excellent resistance to many polar organic solvents.[1] |
| Silver Shield®/4H® | > 480[2] | > 480[3] | Recommended for high-hazard situations and when handling concentrated solutions, offering the longest protection time.[3] |
Note: Breakthrough times are an indicator of how long a glove can be in contact with a chemical before it is detected on the inside. These times can vary based on glove thickness, manufacturer, and temperature. Always consult the glove manufacturer's specific chemical resistance guide.[5]
Operational and Disposal Plans
A systematic approach to donning, doffing, and disposing of PPE is crucial to prevent cross-contamination and exposure.
Experimental Workflow for PPE Usage
Caption: PPE workflow for handling this compound salts.
Decontamination and Disposal Protocol
Proper decontamination and disposal are critical to prevent the spread of contamination.
Decontamination of Surfaces and Equipment:
-
Preparation: Wear appropriate PPE as outlined above.
-
Initial Cleaning: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, absorb with a chemically inert absorbent material.[6]
-
Surface Decontamination: The most common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[7] For highly toxic chemicals, choose a solvent in which the material is soluble for the initial wipe-down, followed by soap and water.[7]
-
Waste Disposal: All cleaning materials (absorbents, towels, etc.) must be disposed of as hazardous waste.[6][7]
Disposal of Contaminated PPE:
-
Segregation: All disposable PPE used when handling this compound salts should be considered hazardous waste.[6]
-
Containment: Place all contaminated PPE, including gloves, lab coats, and any other disposable items, into a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
Disposal of Empty this compound Salt Containers:
-
Triple Rinsing: Empty containers that held this compound salts must be triple-rinsed with a suitable solvent that can dissolve any remaining residue.[6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6] For highly toxic chemicals, all three rinses should be collected as hazardous waste.[6]
-
Container Disposal: After triple rinsing and allowing the container to air dry, deface the label and dispose of it as regular trash, unless institutional policy dictates otherwise.[8]
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound salts, minimizing personal exposure and environmental impact, thereby fostering a strong culture of safety within the laboratory.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
